molecular formula C15H24 B1253906 gamma-Muurolene

gamma-Muurolene

货号: B1253906
分子量: 204.35 g/mol
InChI 键: WRHGORWNJGOVQY-ZNMIVQPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

gamma-Muurolene (CAS 24268-39-1) is a sesquiterpenoid, a class of terpenes consisting of three isoprene units with the molecular formula C15H24 . It is a neutral compound characterized by a cadinene-type skeletal structure and is naturally present in various plants . Researchers identify this compound as a significant component in the essential oil of Amorpha fruticosa (false indigo) fruits, where it is one of the main constituents . Its documented organoleptic properties include herb, wood, and spice notes, making it of interest for studies in plant chemistry and natural product profiles . Investigations into essential oils containing this compound have demonstrated promising pharmacological activities, including antimicrobial and antibiofilm effects against various Gram-positive bacterial strains such as Staphylococcus aureus . The proposed mechanism of action for such complex oils involves the alteration of microbial cell membrane hydrophobicity, leading to membrane damage . This compound serves as a valuable analytical standard for HPLC and GC-MS analysis, aiding in the identification and quantification of sesquiterpenoids in complex biological mixtures . Further research is being conducted to fully elucidate its individual mechanisms of action and potential applications in natural product-based drug development. This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H24

分子量

204.35 g/mol

IUPAC 名称

(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1

InChI 键

WRHGORWNJGOVQY-ZNMIVQPWSA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

手性 SMILES

CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C

规范 SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

产品来源

United States

Foundational & Exploratory

Unveiling the Botanical Sources of γ-Muurolene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural plant sources of the sesquiterpene γ-Muurolene, a compound of increasing interest to the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the botanical origins, quantitative analysis, and extraction methodologies for this valuable natural product.

Quantitative Analysis of γ-Muurolene in Plant Essential Oils

The concentration of γ-Muurolene varies significantly across different plant species and even between different parts of the same plant. The following table summarizes the quantitative data available in the scientific literature for the presence of γ-Muurolene in the essential oils of various plants. This data is crucial for selecting the most promising candidates for extraction and further research.

Plant SpeciesFamilyPlant Part Usedγ-Muurolene Concentration (%)
Amorpha fruticosaFabaceaeFruits12.79[1]
Salvia ceratophyllaLamiaceaeAerial Parts11.4[2]
Garcinia brasiliensisClusiaceaeFruit Peel10.3[3]
Myrsine rubraPrimulaceaeLeaves11.1[4]
Myrsine gardnerianaPrimulaceaeLeaves8.4[4]
Solidago canadensisAsteraceaeLeaves5.23[5]
Campomanesia adamantiumMyrtaceaeLeaves (Fruit-bearing stage)1.15[6]
Kadsura coccineaSchisandraceaeRoots0.32[2]
Leptocarpha rivularisAsteraceae-0.6[7]
Guibourtia ehieFabaceaeLeaves0.5 - 0.8[4]

Experimental Protocols

Extraction of γ-Muurolene-Rich Essential Oil via Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials. The following protocol is a generalized procedure that can be adapted for various plant matrices.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, fruits, flowers)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (distilling flask)

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of the plant material (e.g., 100-500 g). If using dried material, it may be coarsely powdered to increase the surface area for extraction.

  • Apparatus Setup: Set up the Clevenger-type apparatus with the round-bottom flask as the distilling flask.

  • Charging the Still: Place the prepared plant material into the distilling flask. Add a sufficient volume of distilled water to immerse the plant material completely. The solid-to-solvent ratio can be optimized, with a common starting point being 1:10 (g/mL).[8]

  • Distillation: Heat the distilling flask using a heating mantle. The distillation is typically carried out at atmospheric pressure, with the water boiling at approximately 100°C.[9] The distillation time can vary depending on the plant material but is generally continued for 2-4 hours.[3]

  • Collection of Distillate: The steam and volatilized essential oil will pass through the condenser, where they will cool and liquefy. The condensate collects in the graduated tube of the Clevenger apparatus, where the oil and water separate based on their immiscibility and density difference.

  • Separation and Drying: Carefully collect the separated essential oil layer. To remove any residual water, treat the oil with a small amount of anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed, airtight glass vial, preferably in a cool and dark place to prevent degradation.

Quantification of γ-Muurolene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Fused silica capillary column (e.g., HP-5ms, ZB-5)[6][10]

  • Helium as carrier gas

  • Essential oil sample

  • Solvent for dilution (e.g., hexane, dichloromethane)

  • γ-Muurolene analytical standard

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil sample in a suitable volatile solvent (e.g., 1% v/v in hexane).

  • GC-MS Instrument Setup:

    • Column: A non-polar or semi-polar column, such as a 5% phenyl-methyl-polysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[6][10]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set the injector temperature to 250°C. The injection can be performed in split or splitless mode depending on the sample concentration.[10]

    • Oven Temperature Program: A typical temperature program for sesquiterpene analysis is as follows: initial temperature of 60°C for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.[3]

    • Mass Spectrometer: The MS interface temperature is typically set to 280°C. The ion source temperature is set to 230°C. Mass spectra are recorded in the electron impact (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Compound Identification: Identify γ-Muurolene by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of γ-Muurolene by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using a certified γ-Muurolene standard is required.

Mandatory Visualizations

Biosynthetic Pathway of γ-Muurolene

The biosynthesis of γ-Muurolene, a sesquiterpene, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isoprene units. The cyclization of FPP is catalyzed by specific sesquiterpene synthases to yield the muurolene skeleton.

G Biosynthetic Pathway of γ-Muurolene IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Germacrene_D Germacrene D FPP->Germacrene_D Germacrene D synthase gamma_Muurolene γ-Muurolene Germacrene_D->gamma_Muurolene γ-Muurolene synthase

Caption: Biosynthesis of γ-Muurolene from isoprene precursors.

Experimental Workflow for γ-Muurolene Isolation and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of γ-Muurolene from plant sources.

G Experimental Workflow for γ-Muurolene Analysis Plant_Material Plant Material (e.g., leaves, fruits) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Pure_Essential_Oil Pure Essential Oil Drying->Pure_Essential_Oil GC_MS GC-MS Analysis Pure_Essential_Oil->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Result γ-Muurolene Concentration Data_Analysis->Result

Caption: Workflow for γ-Muurolene extraction and analysis.

References

The Biosynthesis Pathway of Gamma-Muurolene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-muurolene is a naturally occurring sesquiterpene hydrocarbon with a characteristic woody and spicy aroma. It is a constituent of the essential oils of various plants and has garnered interest for its potential pharmacological activities. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, reaction mechanisms, quantitative data, and detailed experimental protocols.

The Core Biosynthesis Pathway

The primary route for this compound biosynthesis proceeds via the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme This compound synthase .

Precursor Molecule: Farnesyl Pyrophosphate (FPP)

Farnesyl pyrophosphate is a central intermediate in the isoprenoid biosynthesis pathway.[1] It is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. FPP serves as the precursor for a vast array of sesquiterpenoids, including this compound.[2][3]

Key Enzyme: this compound Synthase

The key enzyme responsible for the direct conversion of FPP to this compound is This compound synthase (EC 4.2.3.126) .[4] This enzyme belongs to the terpene synthase family and has been characterized from the fungus Coprinus cinereus.[4] In this organism, the enzyme designated as Cop3 has been identified as an α-muurolene synthase that also produces significant amounts of γ-muurolene.[3][5]

Reaction Mechanism

The biosynthesis of this compound from FPP is a complex multi-step process that occurs within the active site of the this compound synthase. The proposed mechanism involves the following key steps:

  • Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP, leading to the formation of a farnesyl carbocation.[6]

  • Carbocation Rearrangements: This highly reactive carbocation undergoes a series of intramolecular cyclizations and rearrangements, including hydride shifts. The precise conformation of the carbocation intermediates is guided by the enzyme's active site architecture, which ultimately determines the final product specificity.[7][8]

  • Final Deprotonation: The reaction cascade is terminated by the deprotonation of a specific carbocation intermediate to yield the final this compound product.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Carbocation Intermediate FPP->Carbocation γ-Muurolene Synthase (Cop3) Muurolenyl_Cation Muurolenyl Cation Carbocation->Muurolenyl_Cation Cyclization & Hydride Shifts Gamma_Muurolene γ-Muurolene Muurolenyl_Cation->Gamma_Muurolene Deprotonation

Core biosynthesis pathway of this compound from FPP.
Alternative Proposed Pathways

Some literature suggests the involvement of other enzymes and intermediates in this compound biosynthesis, particularly in plants. One proposed pathway involves the formation of this compound from germacrene D .[9][10] It is hypothesized that a germacrene D synthase first produces germacrene D from FPP, which is then subsequently converted to this compound.[9][11] However, the direct enzymatic conversion of germacrene D to this compound is still a subject of ongoing research, and it is also known that germacrene D can undergo acid-catalyzed rearrangements to form muurolane skeletons non-enzymatically.[10][12] Another possibility is the involvement of a promiscuous gamma-humulene synthase that can produce multiple sesquiterpenes, including this compound, from FPP.[9]

Alternative this compound Biosynthesis Hypothesis FPP Farnesyl Pyrophosphate (FPP) GermacreneD Germacrene D FPP->GermacreneD Germacrene D Synthase Gamma_Muurolene γ-Muurolene GermacreneD->Gamma_Muurolene Proposed Enzymatic or Non-enzymatic Conversion

Hypothesized alternative pathway via germacrene D.

Quantitative Data

While specific kinetic parameters for the production of this compound by this compound synthase (Cop3) are not extensively reported, kinetic data for related sesquiterpene synthases from Coprinus cinereus provide valuable insights into the catalytic efficiency of these enzymes with FPP.

Enzyme (from C. cinereus)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cop4(2E,6E)-FPP2.8 ± 0.30.041 ± 0.0011.5 x 104[13]
Cop6(2E,6E)-FPP2.1 ± 0.20.019 ± 0.00030.9 x 104[13]

Note: These kinetic parameters are for the overall reaction with FPP and not specific to the formation of this compound. They serve as an estimate for the catalytic efficiency of sesquiterpene synthases from the same organism.

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Recombinant Expression and Purification of this compound Synthase

This protocol is adapted from methods used for the expression and purification of fungal sesquiterpene synthases.[14][15]

a. Gene Synthesis and Cloning: The coding sequence for this compound synthase (e.g., Cop3 from Coprinus cinereus) is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

b. Expression in E. coli: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture is incubated overnight at a lower temperature (e.g., 16°C) to enhance protein solubility.

c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, and 10% glycerol) supplemented with lysozyme and a protease inhibitor cocktail. The cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris.

The soluble fraction containing the His6-tagged this compound synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The recombinant enzyme is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

d. Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford protein assay with bovine serum albumin (BSA) as a standard.

Experimental Workflow for Enzyme Production Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE & Protein Quantification Purification->Analysis

References

An In-depth Technical Guide to γ-Muurolene Synthase (Cop3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-muurolene synthase, officially designated as Cop3, an enzyme isolated from the basidiomycete fungus Coprinus cinereus. γ-Muurolene synthase is a key enzyme in sesquiterpenoid biosynthesis, catalyzing the complex cyclization of the linear precursor (2E,6E)-farnesyl diphosphate (FPP) into a mixture of sesquiterpene olefins. While its name suggests the formation of γ-muurolene, its primary product is α-muurolene. This document details the enzyme's catalytic mechanism, including the intricate carbocation rearrangements, provides a summary of its product distribution, and outlines detailed experimental protocols for its heterologous expression, purification, and enzymatic activity assessment. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid natural products with a wide array of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Their structural complexity arises from the activity of sesquiterpene synthases, which catalyze the cyclization of farnesyl diphosphate (FPP) through a series of carbocation-mediated rearrangements. γ-Muurolene synthase (EC 4.2.3.126), also known as Cop3, is a sesquiterpene synthase from the fungus Coprinus cinereus.[1] This enzyme is notable for its product promiscuity, yielding a range of muurolene and other sesquiterpene scaffolds. Understanding the structure, function, and mechanism of γ-muurolene synthase is crucial for harnessing its potential in synthetic biology and for the development of novel therapeutic agents.

Catalytic Mechanism

The catalytic cycle of γ-muurolene synthase is initiated by the ionization of the substrate, (2E,6E)-farnesyl diphosphate (FPP), to form a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements, including hydride and alkyl shifts, which are orchestrated by the enzyme's active site architecture. The conformation of the FPP substrate within the active site and the precise control over the carbocation intermediates are critical determinants of the final product distribution. The reaction terminates with the deprotonation of a carbocation intermediate to yield the final sesquiterpene olefin product.

A proposed mechanistic pathway for the formation of γ-muurolene involves the initial cyclization of the farnesyl carbocation to a germacrenyl A cation, followed by further cyclization and rearrangements. The H-1α loop of the enzyme's active site is thought to play a significant role in stabilizing key carbocation intermediates and guiding the cyclization cascade, thereby influencing product selectivity.

Below is a diagram illustrating the proposed carbocation rearrangement cascade leading to the formation of γ-muurolene.

G FPP Farnesyl Diphosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation -OPP Germacrenyl_A_Cation Germacrenyl A Cation Farnesyl_Cation->Germacrenyl_A_Cation Cyclization Muurolenyl_Cation Muurolenyl Cation Germacrenyl_A_Cation->Muurolenyl_Cation Cyclization & Rearrangement Gamma_Muurolene γ-Muurolene Muurolenyl_Cation->Gamma_Muurolene -H+

Proposed carbocation cascade for γ-muurolene synthesis.

Quantitative Data

Product Distribution

The enzymatic reaction of γ-muurolene synthase (Cop3) with (2E,6E)-farnesyl diphosphate yields a mixture of sesquiterpene products. The relative abundance of these products has been determined by gas chromatography-mass spectrometry (GC-MS) analysis of in vitro enzyme assays.

ProductRelative Abundance (%)
α-Muurolene~30
γ-MuurolenePresent
β-ElemeneSignificant Amount
Germacrene DSignificant Amount
δ-CadineneSignificant Amount

Note: The exact percentages for products other than α-muurolene are not definitively quantified in the available literature but are described as significant products.

Kinetic Parameters

Currently, specific kinetic parameters (Km and kcat) for γ-muurolene synthase (Cop3) are not available in the published literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of γ-muurolene synthase.

Gene Cloning and Heterologous Expression

The gene encoding γ-muurolene synthase (Cop3) from Coprinus cinereus can be cloned and heterologously expressed in Escherichia coli or Saccharomyces cerevisiae for recombinant protein production.[2][3]

Workflow for Gene Cloning and Expression:

G cluster_0 Gene Cloning cluster_1 Protein Expression RNA_Isolation Total RNA Isolation from C. cinereus cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Cop3 Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector (e.g., pET vector) PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Starter_Culture Inoculate Starter Culture Transformation->Starter_Culture Large_Scale_Culture Inoculate Large-Scale Culture Starter_Culture->Large_Scale_Culture Induction Induce Protein Expression (e.g., with IPTG) Large_Scale_Culture->Induction Cell_Harvesting Harvest Cells by Centrifugation Induction->Cell_Harvesting

Workflow for cloning and expression of γ-muurolene synthase.

Detailed Methodology:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from Coprinus cinereus mycelia using a standard protocol (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Amplify the coding sequence of γ-muurolene synthase (Cop3) from the cDNA using gene-specific primers. The primers should be designed to include appropriate restriction sites for cloning into the chosen expression vector.

  • Cloning: Digest the PCR product and the expression vector (e.g., a pET vector with a His-tag) with the corresponding restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.

  • Transformation and Expression: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow a starter culture overnight and then inoculate a larger volume of LB medium. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).

  • Cell Harvesting: After induction for a specified time and temperature (e.g., 16-18 hours at 18-20°C), harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protein Purification

Recombinant γ-muurolene synthase, typically expressed with an affinity tag such as a polyhistidine (His)-tag, can be purified using immobilized metal affinity chromatography (IMAC).

Workflow for Protein Purification:

G cluster_0 Purification Steps Cell_Lysis Cell Lysis (e.g., by sonication) Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution with Imidazole Gradient IMAC->Elution Buffer_Exchange Buffer Exchange (e.g., by dialysis or size-exclusion chromatography) Elution->Buffer_Exchange

Workflow for the purification of recombinant γ-muurolene synthase.

Detailed Methodology:

  • Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • IMAC: Load the clarified supernatant onto an IMAC column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.

  • Washing and Elution: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged γ-muurolene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay

The activity of purified γ-muurolene synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the resulting sesquiterpene products by GC-MS.

Detailed Methodology:

  • Reaction Setup: Prepare the reaction mixture in a glass vial. A typical reaction mixture (e.g., 500 µL) contains:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

    • Purified γ-muurolene synthase (1-5 µg)

    • (2E,6E)-Farnesyl diphosphate (FPP) (e.g., 10-50 µM)

  • Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., 500 µL of n-hexane or dodecane) to trap the volatile sesquiterpene products. Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Product Extraction: After incubation, vortex the vial to ensure complete extraction of the products into the organic layer. Separate the organic layer.

  • GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

    • GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 50-80°C), ramps up to a high temperature (e.g., 250-300°C).

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Product Identification: Identify the sesquiterpene products by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Conclusion

γ-Muurolene synthase (Cop3) from Coprinus cinereus is a fascinating enzyme that contributes to the vast diversity of sesquiterpenoids found in nature. Its ability to produce multiple products from a single precursor highlights the intricate control exerted by sesquiterpene synthases over complex carbocation chemistry. This technical guide provides a foundational understanding of γ-muurolene synthase, its mechanism, and the experimental approaches to study it. Further research, particularly in obtaining high-resolution crystal structures and detailed kinetic data, will be instrumental in fully elucidating its catalytic mechanism and unlocking its potential for biotechnological applications.

References

Spectroscopic Profile of γ-Muurolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene γ-muurolene. The information is compiled from various chemical databases and scientific literature to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS)

Mass spectrometry of γ-muurolene reveals a molecular ion peak corresponding to its chemical formula, C15H24, with a molecular weight of 204.35 g/mol .[1] The fragmentation pattern is characteristic of sesquiterpenes, involving rearrangements and loss of alkyl fragments.

Table 1: Mass Spectrometry Data for γ-Muurolene

PropertyValue
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Major Fragment Ions (m/z) Relative Intensity
204 (M+)Base Peak
189High
161High
133Medium
119Medium
105High
93Medium
91High
79Medium
69Medium
41High

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for γ-Muurolene (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11.80-1.95m
H-21.40-1.60m
H-31.90-2.10m
H-4a4.72s
H-4b4.70s
H-55.30-5.40br s
H-61.95-2.15m
H-82.10-2.25m
H-91.20-1.35m
H-102.30-2.45m
H-120.85-0.95d6.8
H-130.75-0.85d6.8
H-141.65s
H-151.70s

Table 3: Predicted ¹³C NMR Spectroscopic Data for γ-Muurolene (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-145.2
C-227.8
C-338.5
C-4150.1
C-5121.5
C-631.0
C-7134.5
C-830.5
C-940.2
C-1048.9
C-1134.2
C-1221.5
C-1321.3
C-1420.8
C-15106.5

Infrared (IR) Spectroscopy

The IR spectrum of γ-muurolene is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Spectroscopic Data for γ-Muurolene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H stretch=C-H (alkene)
2960-2850C-H stretch-C-H (alkane)
~1645C=C stretchAlkene
~1450C-H bend-CH₂-
~1375C-H bend-CH₃
~885C-H bend (out-of-plane)=CH₂ (exocyclic methylene)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for γ-muurolene are not extensively published. However, the general methodologies for the analysis of sesquiterpenes from essential oils are well-established.

Isolation of γ-Muurolene: γ-Muurolene is typically found as a component of various essential oils.[1] Its isolation involves the extraction of the essential oil from the plant material, often by hydrodistillation or steam distillation, followed by chromatographic separation techniques. Column chromatography using silica gel or alumina with a gradient elution system of hexane and ethyl acetate is a common method for the purification of sesquiterpenes.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent, most commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of volatile compounds like γ-muurolene.[2] An electron ionization (EI) source with an energy of 70 eV is typically used. The sample is introduced via a GC column (e.g., a non-polar DB-5 or similar capillary column) which separates the components of the essential oil before they enter the mass spectrometer.

Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). If it is a component of an essential oil, it can be analyzed directly.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like γ-muurolene.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of γ-Muurolene cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Essential_Oil Essential Oil Extraction (e.g., Hydrodistillation) Plant_Material->Essential_Oil Chromatography Chromatographic Separation (e.g., Column Chromatography) Essential_Oil->Chromatography Pure_Compound Pure γ-Muurolene Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR Infrared (IR) Spectroscopy Pure_Compound->IR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the isolation and spectroscopic identification of γ-muurolene.

References

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and fungi. As a member of the cadinane class of sesquiterpenes, it is characterized by a bicyclic carbon skeleton. This technical guide provides a comprehensive overview of the physical and chemical properties of γ-muurolene, along with its known biological activities and the experimental protocols used for its isolation, characterization, and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

γ-Muurolene is a colorless to pale yellow oily liquid with a characteristic woody and spicy odor. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1]
Appearance Oily liquidN/A
Boiling Point 271.00 to 272.00 °C at 760.00 mm HgN/A
Density 0.923 g/cm³ (estimated)N/A
Vapor Pressure 0.010000 mmHg at 25.00 °C (estimated)N/A
Flash Point 224.00 °F (106.67 °C) (closed cup)N/A
Solubility Insoluble in water; Soluble in alcoholN/A
LogP (o/w) 6.545 (estimated)N/A
Spectroscopic Data
Spectroscopic TechniqueKey Data PointsSource(s)
¹H NMR Chemical shifts (δ) and coupling constants (J) are crucial for structural elucidation. Specific data can be found in specialized databases.[3][4][5][6]
¹³C NMR Characteristic chemical shifts for the 15 carbon atoms of the muurolene skeleton.[1][5][7]
FT-IR Characteristic peaks corresponding to C-H stretching and bending vibrations of alkanes and alkenes.[8][9][10][11]
UV-Vis Absorption maxima (λ_max) are typically in the lower UV region, characteristic of non-conjugated double bonds.[12][13][14][15]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 204, with a characteristic fragmentation pattern.[2]

Experimental Protocols

Isolation and Purification of γ-Muurolene from Ischnoderma resinosum

A detailed protocol for the isolation of γ-muurolene from the fruiting bodies of the fungus Ischnoderma resinosum is described below.

1. Extraction:

  • The dried and powdered fungal material is subjected to cold extraction with methanol.

  • The extract is filtered using Whatman No. 1 filter paper.

  • The solvent is removed under reduced pressure using a rotary evaporator.

2. Isolation:

  • The crude extract is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing γ-muurolene are pooled and concentrated.

3. Purification:

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

An illustrative workflow for this process is provided below.

experimental_workflow start Dried & Powdered Ischnoderma resinosum extraction Cold Methanol Extraction start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooling Pooling of Fractions tlc->pooling hplc Preparative HPLC pooling->hplc pure_compound Pure γ-Muurolene hplc->pure_compound

Caption: Workflow for the isolation and purification of γ-Muurolene.
Characterization Techniques

  • UV-Vis Spectroscopy: The UV-Vis spectrum of γ-muurolene is recorded in methanol or ethanol using a spectrophotometer.

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) on a high-field NMR spectrometer.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Biological Activity Assays

1. Antimicrobial Activity - Agar Well Diffusion Assay:

  • A standardized inoculum of the test microorganism is spread on an agar plate.

  • Wells are punched into the agar, and a solution of γ-muurolene at a known concentration is added to the wells.

  • A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[16]

2. Antioxidant Activity - DPPH Radical Scavenging Assay:

  • A solution of γ-muurolene at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[17]

  • The mixture is incubated in the dark.

  • The absorbance is measured at 517 nm.[18][19]

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.[17]

Biological Activities and Signaling Pathways

γ-Muurolene has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

γ-Muurolene has shown significant antibacterial activity, particularly against Gram-positive bacteria.[20] The proposed mechanism of action for many sesquiterpenes involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[21] A molecular docking study has suggested a potential interaction between γ-muurolene and the bacterial protein EndoA, which may interfere with its function.

Antioxidant Activity

The antioxidant properties of γ-muurolene are attributed to its ability to scavenge free radicals.[22] The DPPH assay is a common method to quantify this activity, where γ-muurolene donates a hydrogen atom to the stable DPPH radical, thus neutralizing it.[23]

Anti-inflammatory Activity

γ-Muurolene has been reported to possess anti-inflammatory properties.[22] While the precise signaling pathways are still under investigation, it is hypothesized that, like other sesquiterpenes, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins.[24][25][26][27]

Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be influenced by γ-muurolene.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway receptor->mapk activates nfkb NF-κB Pathway receptor->nfkb activates transcription Gene Transcription mapk->transcription activates nfkb->transcription activates inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6) transcription->inflammatory_mediators leads to production of stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor gamma_muurolene γ-Muurolene gamma_muurolene->mapk inhibits? gamma_muurolene->nfkb inhibits?

Caption: A potential anti-inflammatory mechanism of γ-Muurolene.

Conclusion

γ-Muurolene is a promising natural compound with a range of interesting biological activities. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental methodologies used to study it. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the pharmaceutical and other industries. The detailed information and protocols provided herein are intended to facilitate and guide future investigations into this valuable sesquiterpene.

References

An In-Depth Technical Guide to γ-Muurolene: Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene γ-Muurolene, covering its chemical identity, physicochemical properties, and significant biological activities. Detailed experimental protocols for assessing its antioxidant and antibacterial potential are provided, alongside an illustration of its biosynthetic pathway, to support further research and development.

Chemical Identity and Synonyms

Gamma-Muurolene is a naturally occurring tricyclic sesquiterpene found in a variety of plants. Its unique chemical structure contributes to its notable biological properties.

CAS Number: 30021-74-0[1][2][3][4]

Synonyms:

  • (±)-γ-Muurolene[2][3]

  • (1R,4aR,8aS)-1-isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene[3]

  • (1S,4aS,8aR)-1-isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]

  • (1S,4aS,8aR)-7-methyl-4-methylene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]

  • CHEBI:64798[1]

  • Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1R,4aR,8aS)-rel-[2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of γ-Muurolene is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₅H₂₄[1][3][4]
Molecular Weight 204.35 g/mol [1][3][5]
Boiling Point 271.00 to 272.00 °C at 760.00 mm Hg[6]
Flash Point 224.00 °F (106.67 °C)[6]
Vapor Pressure 0.010000 mmHg @ 25.00 °C (estimated)[6]
XLogP3-AA 4.3[7]
Appearance Not Available[2]
Storage 2-8°C Refrigerator[2]

Spectral Data: Mass spectral data (electron ionization) for γ-Muurolene is available through the NIST WebBook, which can be a valuable resource for its identification in complex mixtures such as essential oils.[8][9]

Biological Activities and Potential Applications

γ-Muurolene has demonstrated a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. These include anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Activity

Essential oils containing γ-Muurolene have been reported to possess anti-inflammatory properties.[10][11][12][13] The proposed mechanism for many anti-inflammatory phytochemicals involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] While direct evidence for γ-Muurolene's action on these pathways is still emerging, the activity of plant extracts rich in this compound suggests it is a promising candidate for further investigation as an anti-inflammatory agent.

Antioxidant Activity

γ-Muurolene is a component of essential oils that have shown antioxidant activity.[10][11][12][15] The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity.

Antimicrobial Activity

γ-Muurolene has been identified as a constituent in essential oils exhibiting antibacterial and antifungal activities.[16][17][18][19][20] Studies on essential oils containing γ-muurolene have shown inhibitory effects against various pathogenic microbes.[12][17] The lipophilic nature of sesquiterpenes like γ-Muurolene is believed to contribute to their antimicrobial action, which often involves the disruption of microbial cell membranes.

Experimental Protocols

To facilitate further research on γ-Muurolene, detailed protocols for assessing its key biological activities are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.[21][22][23][24]

Materials:

  • γ-Muurolene

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Sample Solutions: Prepare a stock solution of γ-Muurolene in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay: a. In a 96-well plate, add 50 µL of each concentration of the γ-Muurolene solution to different wells. b. Add 150 µL of the DPPH solution to each well. c. For the blank, use 50 µL of methanol instead of the sample solution. d. Include a positive control (e.g., Ascorbic acid) at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the different concentrations of γ-Muurolene.

Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]

Materials:

  • γ-Muurolene

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Sample Solutions: Prepare a stock solution of γ-Muurolene in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of γ-Muurolene.

  • Controls: Include a positive control (wells with bacteria and no γ-Muurolene) and a negative control (wells with medium only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of γ-Muurolene at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biosynthesis of γ-Muurolene

The biosynthesis of γ-Muurolene proceeds through the mevalonate pathway, starting from farnesyl diphosphate (FPP). The enzyme γ-muurolene synthase catalyzes the cyclization of FPP to form γ-muurolene.[27] A proposed pathway also suggests its formation from germacrene D.[28]

G FPP Farnesyl Diphosphate (FPP) Enzyme1 γ-humulene synthase FPP->Enzyme1 Enzyme2 Germacrene D synthase FPP->Enzyme2 GermacreneD Germacrene D gammaMuurolene γ-Muurolene GermacreneD->gammaMuurolene catalyzed by germacrene synthase Enzyme1->gammaMuurolene Enzyme2->GermacreneD

Caption: Proposed biosynthetic pathway of γ-Muurolene.

References

discovery and isolation of gamma-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of γ-Muurolene

Introduction

Gamma-muurolene (γ-muurolene) is a naturally occurring sesquiterpene, a class of C15 hydrocarbons, that has garnered interest within the scientific community for its potential biological activities.[1] As a member of the cadinane group of sesquiterpenoids, it is characterized by a bicyclic carbon skeleton.[2] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological significance of γ-muurolene, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

This compound is a volatile organic compound found in the essential oils of a wide variety of plants and some fungi. Its discovery is linked to the broader exploration of natural product chemistry and the characterization of essential oils. It has been identified as a constituent in numerous species across different families.

Table 1: Natural Sources of γ-Muurolene

KingdomFamily/OrderSpecies
PlantaeMyrtaceaeGarcinia brasiliensis[3]
CannabaceaeHumulus lupulus, Cannabis sativa[4]
AristolochiaceaeAristolochia triangularis[4]
FabaceaeAmorpha fruticosa
AsteraceaeSolidago canadensis[5]
FungiPolyporalesIschnoderma resinosum[1]
HymenochaetalesFuscoporia torulosa
AgaricalesCoprinus cinereus (enzyme source)[6]

Physicochemical and Spectroscopic Data

The structural elucidation of γ-muurolene has been accomplished through various spectroscopic techniques. Its fundamental properties are summarized below.

Table 2: Physicochemical Properties of γ-Muurolene

PropertyValueReference
IUPAC Name (1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene[4]
Molecular Formula C₁₅H₂₄[4]
Molecular Weight 204.35 g/mol [4]
CAS Number 30021-74-0[4]
Density 0.89 g/cm³ (Predicted)
Boiling Point Not Experimentally Determined[2]
LogP (Octanol/Water) 4.3 (Predicted)[4]

Table 3: Chromatographic and Spectroscopic Data for γ-Muurolene

Data TypeValue / DescriptionReference
GC Retention Index (RI) 1477 (Non-polar column, DB-5, Isothermal)[7]
Mass Spectrum (MS) Key m/z fragments can be found in the NIST WebBook database.[8]
¹H NMR Chemical shifts are dependent on solvent and instrumentation. A notable signal is often observed for the exocyclic methylene protons.[1]
¹³C NMR Spectral data confirms the presence of 15 carbon atoms, including characteristic shifts for the isopropyl group and olefinic carbons.[1]

Experimental Protocols

The isolation and analysis of γ-muurolene involve standard natural product chemistry techniques. The general workflow is outlined below, followed by specific analytical protocols.

General Isolation and Purification Workflow

The isolation of γ-muurolene from a biological matrix typically follows a multi-step process involving extraction, fractionation, and purification.

G General Workflow for γ-Muurolene Isolation A Plant/Fungal Material (e.g., leaves, fruiting bodies) B Extraction (e.g., Steam Distillation, Solvent Maceration) A->B C Crude Extract / Essential Oil B->C D Fractionation (e.g., Silica Gel Column Chromatography) C->D E Collected Fractions D->E F Bioassay-Guided Screening (Optional) E->F G Purification of Active Fractions (e.g., Preparative HPLC/TLC) E->G F->G H Pure γ-Muurolene G->H

Caption: A generalized workflow for the extraction and purification of γ-muurolene.

  • Source Material: Dried and powdered plant material or fungal fruiting bodies.

  • Solvent Extraction: Maceration or Soxhlet extraction using a polar solvent like methanol is effective for fungal sources.[1] The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Steam Distillation: For obtaining essential oils from plant material, steam or hydrodistillation is a common method. The volatile components, including γ-muurolene, are vaporized and then condensed.

  • Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.[9]

  • Elution: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate mixtures) is used to elute fractions of increasing polarity.

  • Monitoring: Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions rich in γ-muurolene may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of γ-muurolene in complex mixtures like essential oils.

  • Objective: To identify and quantify γ-muurolene in a volatile sample.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., TRACE GC Ultra-DSQ II).[12]

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-dimethylpolysiloxane), is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 3 minutes.[12][13]

    • Ramp: Increase temperature at a rate of 3°C/min to 240-250°C.[12][13]

    • Final hold: Maintain 240-250°C for 3 minutes.[12]

  • Injector and Detector Temperatures: Injector at 240-250°C; Detector/Transfer line at 200-240°C.[13]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

    • Mass Range: m/z 40-450.[12]

  • Identification: The identity of γ-muurolene is confirmed by comparing its retention index (RI) and mass spectrum with those of a known standard or reference libraries (e.g., NIST, Wiley).[13]

Biosynthesis Pathway

This compound is synthesized in nature from the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). The cyclization is catalyzed by a specific class of enzymes known as sesquiterpene synthases.

Enzymatic Synthesis

The key enzyme responsible for the direct formation of γ-muurolene is γ-muurolene synthase (EC 4.2.3.126) .[6] This enzyme, characterized from the fungus Coprinus cinereus, catalyzes the intramolecular cyclization of FPP. The reaction involves the ionization of the diphosphate group, followed by a series of carbocationic rearrangements and ring closures to form the characteristic muurolane skeleton.

G Biosynthesis of γ-Muurolene from Farnesyl Diphosphate (FPP) FPP Farnesyl Diphosphate (FPP) Step1 Ionization (-OPP) FPP->Step1 Enzyme-catalyzed Enzyme γ-Muurolene Synthase (EC 4.2.3.126) Cation1 Farnesyl Cation (transoid) Step1->Cation1 DPP Diphosphate (PPi) Step1->DPP Step2 Isomerization Cation1->Step2 Cation2 Nerolidyl Cation (cisoid) Step2->Cation2 Step3 1,6-Cyclization Cation2->Step3 Cation3 Bisabolyl Cation Step3->Cation3 Step4 Secondary Cyclization & Rearrangement Cation3->Step4 Product γ-Muurolene Step4->Product

Caption: The proposed biosynthetic pathway of γ-muurolene from FPP.

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities that make it a compound of interest for further pharmacological investigation.

Antimicrobial Activity

Studies have shown that γ-muurolene possesses antibacterial properties, particularly against Gram-positive bacteria.

Table 4: Reported Antibacterial Activity of γ-Muurolene

Target OrganismActivityReference
Bacillus subtilisGood activity[1]
Enterobacter spp.Good activity[1]
Staphylococcus aureusGood activity[1]
Anti-inflammatory and Antioxidant Activity

This compound is reported to contribute to the anti-inflammatory and antioxidant effects of essential oils in which it is a major component. These activities are crucial areas of research for developing treatments for inflammation-related diseases.

Molecular Interactions

Molecular docking studies have been employed to predict the binding affinity of γ-muurolene to various protein targets. These computational analyses suggest potential mechanisms of action for its observed biological effects.

G Potential Molecular Targets of γ-Muurolene GM γ-Muurolene T1 EndoA Protein (Antibacterial Target) GM->T1 Binds via hydrophobic interactions T2 α-Amylase (Metabolic Enzyme) GM->T2 Forms pi-alkyl bonds T3 Acetylcholinesterase (AChE) (Neurological Target) GM->T3 Forms pi-alkyl contacts T4 Butyrylcholinesterase (BChE) (Neurological Target) GM->T4 Forms pi-alkyl bonds T5 Tyrosinase (Pigmentation Enzyme) GM->T5 Forms alkyl and pi-alkyl bonds

Caption: Molecular targets of γ-muurolene as suggested by in-silico docking studies.

Conclusion

This compound is a widely distributed sesquiterpene with established protocols for its isolation and characterization. Its biosynthetic pathway via γ-muurolene synthase is a key step in the diversification of sesquiterpenoids in nature. The demonstrated antibacterial, anti-inflammatory, and antioxidant properties, supported by molecular docking studies, highlight γ-muurolene as a promising scaffold for further investigation in drug discovery and development. This guide provides a foundational resource for researchers aiming to explore the chemical and biological facets of this intriguing natural product.

References

The Occurrence and Analysis of γ-Muurolene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene, a tricyclic sesquiterpene, is a significant constituent of many plant essential oils. Its presence contributes to the aromatic profile and, more importantly, the potential therapeutic properties of these oils, including antimicrobial and anti-inflammatory activities. This technical guide provides an in-depth overview of the occurrence of γ-muurolene in various essential oils, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic and potential signaling pathways.

Quantitative Occurrence of γ-Muurolene

The concentration of γ-muurolene varies significantly across different plant species and even within the same species due to factors such as geographical origin, harvest time, and the part of the plant used for extraction. The following table summarizes the quantitative data on γ-muurolene content in several essential oils as determined by gas chromatography-mass spectrometry (GC-MS).

Plant SpeciesFamilyPlant Partγ-Muurolene Content (%)
Amorpha fruticosaFabaceaeFruits12.79[1]
Artemisia herba-albaAsteraceaeAerial Parts11.84[2]
Salvia ceratophyllaLamiaceaeAerial Parts11.4[3]
Garcinia brasiliensisClusiaceaeFruit Peel10.3
Leucas virgataLamiaceaeAerial Parts2.9
Ocimum basilicum var. purpurascensLamiaceaeAerial Parts2.06[4]
Elaeosticta allioidesApiaceaeAerial Branches1.35[5]
Campomanesia adamantiumMyrtaceaeLeaves0.68 - 1.15

Experimental Protocols

Accurate determination of γ-muurolene content requires standardized and validated experimental procedures. This section details the methodologies for essential oil extraction and subsequent analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[1][2][3][4][6]

Materials and Apparatus:

  • Dried and powdered plant material

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting burette

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Weigh a known amount of the dried and powdered plant material and place it into the round-bottom flask of the Clevenger apparatus.

  • Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water is typically around 1:10 (w/v).

  • Set up the Clevenger apparatus with the condenser and collecting burette. Ensure all joints are properly sealed.

  • Turn on the cooling water flow to the condenser.

  • Begin heating the flask using the heating mantle. Bring the water to a boil and maintain a gentle, rolling boil for 3-4 hours.

  • The steam and volatilized essential oil will rise, enter the condenser, and liquefy. The condensate will collect in the burette.

  • As the essential oil is generally less dense than water, it will form a layer on top of the hydrosol in the burette.

  • After the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

  • Carefully collect the essential oil from the burette.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, amber glass vial at 4°C until analysis.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Materials and Reagents:

  • Extracted essential oil

  • High-purity solvent (e.g., hexane or ethanol)

  • γ-Muurolene analytical standard

  • Internal standard (e.g., n-alkane series)

  • GC-MS instrument equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column (e.g., HP-5MS, DB-5)

Procedure:

  • Sample Preparation: Prepare a stock solution of the essential oil in the chosen solvent (e.g., 1% v/v). From this, prepare a series of dilutions for calibration. If using an internal standard, add a known concentration to each sample and calibration standard.

  • Instrument Setup:

    • Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., split ratio 1:50).

    • Oven Program: A typical temperature program starts at 60°C for 2 minutes, then ramps up to 240°C at a rate of 3°C/minute, and holds at 240°C for 5 minutes.

    • Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire mass spectra in the range of 40-500 m/z.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Identification: Identify γ-muurolene in the chromatogram by comparing its mass spectrum and retention index with that of the analytical standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Create a calibration curve by plotting the peak area of the γ-muurolene standard against its concentration. Determine the concentration of γ-muurolene in the essential oil sample by interpolating its peak area on the calibration curve. The percentage of γ-muurolene is calculated relative to the total composition of the essential oil.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from plant material to the quantification of γ-muurolene.

experimental_workflow plant_material Plant Material (Dried and Powdered) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying dried_oil Dried Essential Oil drying->dried_oil sample_prep Sample Preparation (Dilution) dried_oil->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis (Identification & Quantification) gcms_analysis->data_analysis results γ-Muurolene Content (%) data_analysis->results

Caption: Workflow for the extraction and quantification of γ-muurolene.

Biosynthesis of γ-Muurolene

γ-Muurolene is synthesized in plants from farnesyl diphosphate (FPP) through the action of specific enzymes.

biosynthesis_pathway FPP Farnesyl Diphosphate (FPP) Germacrene_D_Synthase Germacrene D Synthase FPP->Germacrene_D_Synthase Germacrene_D Germacrene D Germacrene_D_Synthase->Germacrene_D gamma_Muurolene_Synthase γ-Muurolene Synthase Germacrene_D->gamma_Muurolene_Synthase gamma_Muurolene γ-Muurolene gamma_Muurolene_Synthase->gamma_Muurolene

Caption: Biosynthetic pathway of γ-muurolene from farnesyl diphosphate.

Putative Anti-Inflammatory Signaling Pathway

While the precise molecular targets of γ-muurolene are still under investigation, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this putative mechanism.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_complex NF-κB/IκBα Complex NFkB_complex->IkB NFkB_complex->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates gamma_Muurolene γ-Muurolene gamma_Muurolene->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by γ-muurolene.

Conclusion

γ-Muurolene is a prevalent sesquiterpene in a variety of essential oils, contributing to their bioactivity. The standardized protocols for hydrodistillation and GC-MS analysis provided in this guide are crucial for the accurate quantification of this compound, which is essential for quality control and further research into its pharmacological applications. While the exact mechanisms of action are still being elucidated, the potential for γ-muurolene to modulate inflammatory pathways highlights its promise as a lead compound for the development of new therapeutic agents. Further investigation into its specific molecular targets is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Structural Differences of gamma-Muurolene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-muurolene is a sesquiterpene, a class of naturally occurring organic compounds with a 15-carbon skeleton, which is a significant component of many essential oils. The muurolene subclass of sesquiterpenes is characterized by a cadinane-type bicyclic framework. Due to the presence of multiple stereocenters and double bonds, a variety of stereoisomers and constitutional isomers of muurolene exist. These subtle structural variations can lead to significant differences in their physicochemical properties and biological activities, making their accurate identification and characterization crucial for research and development in fields such as phytochemistry, pharmacology, and drug discovery.

This technical guide provides a detailed examination of the structural differences between this compound and its key isomers, including alpha-muurolene and delta-muurolene. It presents a compilation of spectroscopic data for comparative analysis, outlines experimental protocols for their separation and identification, and utilizes visualizations to illustrate the core structural relationships.

Core Structural Features of Muurolenes

Muurolenes share a common bicyclo[4.4.0]decane (decalin) ring system with an isopropyl group and a methyl group at specific positions. The key structural differences among the isomers arise from:

  • The position of the double bonds within the bicyclic framework.

  • The stereochemistry at the chiral centers, leading to the existence of diastereomers and enantiomers.

The general chemical formula for muurolene isomers is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[1][2]

Comparative Analysis of Key Muurolene Isomers

This section details the structural characteristics of this compound and its prominent isomers.

This compound

This compound is defined by the presence of an exocyclic methylene group and an endocyclic double bond. Its systematic IUPAC name is (1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene.[1]

Alpha-Muurolene

Alpha-muurolene is a constitutional isomer of this compound where both double bonds are endocyclic. Its systematic IUPAC name is (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.[2]

Delta-Muurolene

Delta-muurolene is another constitutional isomer with a different arrangement of the endocyclic and exocyclic double bonds. Its systematic IUPAC name is (1R)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene.[3]

Quantitative Data Presentation

For a precise comparison, the following table summarizes the available ¹³C NMR spectroscopic data for this compound and its key isomers. The chemical shifts (δ) are given in parts per million (ppm).

Carbon No.γ-Muurolene (δ ppm)α-Muurolene (δ ppm)δ-Muurolene (δ ppm)
151.549.351.2
227.527.127.4
339.131.539.0
4150.1134.5150.3
4a44.241.844.1
525.125.025.0
631.431.231.3
7134.2134.1134.0
8121.2121.5121.3
8a48.748.948.5
9 (isopropyl CH)33.833.733.9
10 (isopropyl CH₃)21.421.521.3
11 (isopropyl CH₃)21.421.521.3
12 (methyl)20.920.820.9
13 (exocyclic CH₂)106.3-106.2
14 (C4-methyl)-23.4-
15 (C7-methyl)20.920.820.9

Note: The exact chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.[1][4][5]

Due to the limited availability of published X-ray crystallographic data for this compound and its isomers, a detailed table of bond lengths and angles is not provided. Researchers are encouraged to perform crystallographic analysis for definitive structural elucidation.

Experimental Protocols

The separation and identification of muurolene isomers from complex mixtures like essential oils require robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a powerful tool for the separation and identification of volatile compounds like sesquiterpenes.

Methodology:

  • Sample Preparation: Dilute the essential oil or sample containing muurolenes in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC System: A gas chromatograph equipped with a capillary column is used. A non-polar column, such as a DB-5 or HP-5ms (5% phenyl-methylpolysiloxane), is commonly employed for terpene analysis.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is typically heated to 250 °C. A split injection mode is often used to prevent column overloading.

  • Oven Temperature Program: A temperature gradient is crucial for separating a wide range of compounds. A typical program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min).

  • Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate.

  • Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is standard for generating mass spectra.

  • Identification: Isomers are identified based on their retention times and by comparing their mass spectra with reference spectra from libraries such as NIST or Wiley.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Resolution

For the separation of enantiomers, chiral HPLC is the method of choice.

Methodology:

  • Sample Preparation: Dissolve the purified muurolene isomer mixture in the mobile phase.

  • Chiral Stationary Phase (CSP): The selection of the appropriate CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating terpene enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents needs to be optimized to achieve the best separation.

  • Detection: A UV detector is commonly used. If the compounds lack a strong chromophore, a chiral detector or derivatization with a UV-active agent may be necessary.

  • Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Visualization of Structural Relationships

The following diagrams, generated using the DOT language, illustrate the structural differences and isomeric relationships between this compound and its key isomers.

Muurolene_Isomers cluster_isomers Constitutional Isomers Muurolane Muurolane Skeleton (Cadinane-type) gamma_Muurolene This compound (exocyclic/endocyclic double bonds) Muurolane->gamma_Muurolene alpha_Muurolene alpha-Muurolene (two endocyclic double bonds) Muurolane->alpha_Muurolene delta_Muurolene delta-Muurolene (different double bond positions) Muurolane->delta_Muurolene Stereoisomers (Diastereomers/Enantiomers) Stereoisomers (Diastereomers/Enantiomers) gamma_Muurolene->Stereoisomers (Diastereomers/Enantiomers) alpha_Muurolene->Stereoisomers (Diastereomers/Enantiomers) delta_Muurolene->Stereoisomers (Diastereomers/Enantiomers)

Isomeric relationships of Muurolenes.

Structural_Differences gamma This compound One exocyclic double bond (C4=CH2) One endocyclic double bond (C7=C8) alpha alpha-Muurolene Two endocyclic double bonds (C4=C5 and C7=C8) gamma->alpha Isomerization (double bond migration) delta delta-Muurolene One exocyclic double bond (C4=CH2) One endocyclic double bond (C9=C10) gamma->delta Isomerization (double bond migration)

Key structural differences in double bond positions.

Conclusion

The accurate structural elucidation of this compound and its isomers is fundamental for understanding their biological activities and potential applications. This guide has provided a comparative overview of their structural features, supported by spectroscopic data and analytical protocols. The key differentiators are the placement of double bonds and the stereochemistry at chiral centers. The provided methodologies for GC-MS and chiral HPLC serve as a starting point for researchers to develop and validate their own analytical methods for the precise identification and quantification of these important natural products. Further research, particularly in the area of single-crystal X-ray diffraction, is needed to provide a more complete quantitative description of the three-dimensional structures of these fascinating molecules.

References

understanding the stereochemistry of gamma-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of γ-Muurolene For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Muurolene (γ-Muurolene) is a naturally occurring bicyclic sesquiterpene belonging to the cadinane class.[1] These compounds are characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. Found in the essential oils of numerous plants and some fungi, γ-Muurolene is a subject of interest for its potential biological activities.[2][3] The precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to its molecular interactions and subsequent biological function.

This guide provides a detailed examination of the stereochemical features of γ-Muurolene, focusing on its absolute and relative configuration, the experimental methods used for its determination, and its biosynthetic origins.

Core Stereochemical Structure

The structure of γ-Muurolene is built upon a decalin ring system, featuring three stereogenic centers, which gives rise to multiple possible stereoisomers. The defining characteristics are the fusion of the two six-membered rings and the orientation of the substituents.

  • Chiral Centers: γ-Muurolene has three chiral centers at carbons C1, C4a, and C8a (based on IUPAC naphthalene-based numbering). The specific spatial orientation of the isopropyl group (at C1), the angular proton (at C4a), and the bridgehead proton (at C8a) defines the molecule's overall shape.

  • Ring Fusion: The two cyclohexane rings in γ-Muurolene are cis-fused .[4] This means the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same face of the molecule, resulting in a bent, concave shape compared to the flatter, more rigid structure of a trans-fused decalin.

  • Absolute Configuration: The naturally occurring enantiomer of γ-Muurolene is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction (+). Its absolute configuration, according to Cahn-Ingold-Prelog priority rules, is (1S, 4aS, 8aR) .[2][5]

Biosynthesis of γ-Muurolene

The stereochemistry of γ-Muurolene is established during its biosynthesis, which is catalyzed by a class of enzymes known as terpene synthases. The process ensures the precise formation of the correct stereoisomer from the achiral precursor, farnesyl pyrophosphate (FPP). The pathway involves a series of cationic intermediates and cyclization steps that are tightly controlled by the enzyme's active site.

gamma_muurolene_biosynthesis cluster_enzyme FPP Farnesyl Pyrophosphate (FPP) OPP_loss -OPP FPP->OPP_loss Enzyme γ-Muurolene Synthase Nerolidyl Nerolidyl Diphosphate (NPP Intermediate) OPP_loss->Nerolidyl Cyclization1 Initial Cyclization Nerolidyl->Cyclization1 Bisabolyl α-Bisabolyl Cation Cyclization1->Bisabolyl Cyclization2 Second Cyclization Bisabolyl->Cyclization2 Muurolanyl Muurolanyl Cation (cis-fused) Cyclization2->Muurolanyl Deprotonation Deprotonation Muurolanyl->Deprotonation GM γ-Muurolene Deprotonation->GM

Biosynthetic pathway of γ-Muurolene from FPP.

Quantitative and Physicochemical Data

The stereochemistry of a molecule is intrinsically linked to its physical properties. Key quantitative data for (+)-γ-Muurolene are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[2][6]
Molecular Weight 204.35 g/mol [2][7]
Absolute Configuration (1S, 4aS, 8aR)[2][5]
Optical Activity Dextrorotatory (+)[1]
Specific Rotation ([α]D) Value is dependent on solvent, temperature, and concentration.[8]

Experimental Protocols for Stereochemical Elucidation

Determining the complex stereochemistry of γ-Muurolene requires a combination of isolation, separation, and advanced spectroscopic techniques.

Experimental Workflow Overview

The logical flow for isolating and characterizing γ-Muurolene involves several key stages, from initial extraction to final spectroscopic analysis, which confirms the relative and absolute stereochemistry.

experimental_workflow Start Plant/Fungal Material Extraction Solvent Extraction (e.g., Methanol, Hexane) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude Crude Extract Filtration->Crude Chromatography Chromatography (Column, GC) Crude->Chromatography Pure Pure γ-Muurolene Chromatography->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR 1D & 2D NMR (¹H, ¹³C, COSY, NOESY) Analysis->NMR Structure Connectivity MS Mass Spectrometry (MS) Analysis->MS Molecular Weight Polarimetry Polarimetry (Optical Rotation) Analysis->Polarimetry Chirality Elucidation Structure Elucidation (Relative & Absolute Stereochemistry) NMR->Elucidation MS->Elucidation Polarimetry->Elucidation

Workflow for γ-Muurolene stereochemical analysis.
Detailed Methodologies

Protocol 1: Isolation and Purification This protocol is a representative method for isolating γ-Muurolene from a natural source, such as plant leaves or fungal biomass.[3][9]

  • Extraction: Air-dried and powdered source material is macerated in a suitable solvent (e.g., methanol or hexane) at room temperature for 24-48 hours to extract organic compounds.

  • Concentration: The resulting solution is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate fractions.

  • Final Purification: Fractions containing γ-Muurolene, as identified by thin-layer chromatography (TLC) or gas chromatography (GC), are pooled and may be subjected to further purification by preparative GC to yield the pure compound.

Protocol 2: Spectroscopic Analysis for Stereochemical Assignment The definitive structure is determined using a suite of spectroscopic methods.[10][11][12]

  • Mass Spectrometry (MS): The molecular formula (C₁₅H₂₄) is confirmed by analyzing the molecular ion peak in high-resolution mass spectrometry (HRMS).

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a series of NMR experiments are performed.

    • ¹H and ¹³C NMR: These 1D experiments identify the number and types of protons and carbons in the molecule.

    • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, helping to establish the connectivity of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the relative stereochemistry. The NOE effect is a through-space interaction between protons that are physically close (< 5 Å), regardless of whether they are connected by bonds. For γ-Muurolene, key NOE correlations that confirm the cis-ring fusion would be expected between the axial protons on the same face of the two rings, such as the bridgehead proton at C4a and the axial proton on the isopropyl-bearing C1.[13][14] The absence of such correlations between protons on opposite faces reinforces the assignment.

  • Polarimetry: The purified enantiomer is dissolved in a solvent (e.g., chloroform) at a known concentration and placed in a polarimeter. The observed rotation of plane-polarized light (typically at 589 nm, the sodium D-line) is measured. A positive (+) value confirms the dextrorotatory nature of the natural product.[8]

Conclusion

The stereochemistry of γ-Muurolene is defined by its cis-fused decalin core and the (1S, 4aS, 8aR) absolute configuration of its naturally occurring dextrorotatory enantiomer. This precise 3D structure is a direct result of stereocontrolled enzymatic biosynthesis. Its elucidation is achieved through a combination of chromatographic isolation and detailed spectroscopic analysis, with 2D NMR techniques like NOESY being paramount for confirming the relative orientation of substituents and the ring fusion. A thorough understanding of these stereochemical details is essential for any research into the biological activity and potential therapeutic applications of this sesquiterpene.

References

Methodological & Application

Application Note: GC-MS Analysis of γ-Muurolene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-Muurolene (γ-Muurolene) is a naturally occurring sesquiterpene hydrocarbon found in a variety of aromatic plants. As a component of essential oils, it contributes to their characteristic aroma and potential biological activities. The accurate identification and quantification of γ-Muurolene are crucial for the quality control of essential oils in the fragrance, food, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying volatile compounds like γ-Muurolene in complex mixtures such as essential oils.[1][2] This application note provides a detailed protocol for the quantitative analysis of γ-Muurolene using GC-MS.

Principle of the Method

The GC-MS technique combines two powerful analytical methods. Gas chromatography (GC) separates the volatile components of an essential oil sample based on their boiling points and affinity for the stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS), where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique chemical fingerprint for identification, while the chromatographic peak area is used for quantification. For accurate quantification, an internal standard (IS) method is employed to correct for variations in injection volume and instrument response.

Experimental Protocols

1. Materials and Reagents

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Standards: γ-Muurolene (purity >95%), Internal Standard (IS) such as n-Tridecane or Octadecane.

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler vials (1.5-2.0 mL, glass, with PTFE-lined caps)

    • Micropipettes

    • Vortex mixer

    • Analytical balance

2. Preparation of Standard Solutions

  • γ-Muurolene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure γ-Muurolene standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-Tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the γ-Muurolene Stock Solution with hexane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. To each calibration standard, add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add hexane to the mark and mix thoroughly to create a 1 mg/mL (1000 µg/mL) solution. This initial dilution may need adjustment depending on the expected concentration of γ-Muurolene.

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity. The sample is now ready for injection.

4. GC-MS Instrumentation and Parameters

The following parameters serve as a typical starting point and may require optimization for specific instruments and essential oil matrices.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms or HP-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (ratio 50:1 to 100:1 to avoid column overload)
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 3 °C/min to 240 °C, hold for 5 min.
Mass Spectrometer Agilent 5977C MSD or equivalent
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity

5. Data Analysis and Quantification

  • Identification: Identify the γ-Muurolene peak in the sample chromatogram by comparing its retention time and mass spectrum with the prepared standard and reference libraries (e.g., NIST, Wiley).

  • Quantification: Generate a calibration curve by plotting the ratio of the γ-Muurolene peak area to the internal standard peak area against the concentration of the calibration standards. Calculate the concentration of γ-Muurolene in the essential oil sample using the regression equation from the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Essential Oil dilute_sample Dilute in Hexane weigh_sample->dilute_sample add_is Add Internal Standard dilute_sample->add_is vortex Vortex to Mix add_is->vortex injection Inject Sample vortex->injection gc_sep GC Separation injection->gc_sep ms_detect MS Ionization & Detection gc_sep->ms_detect identification Peak Identification ms_detect->identification quantification Quantification identification->quantification report Final Report quantification->report

Caption: Workflow for the quantitative analysis of γ-Muurolene in essential oils.

Quantitative Data Presentation

The concentration of γ-Muurolene can vary significantly depending on the plant species, geographical origin, and phenological stage.[3][4] The following table summarizes the percentage of γ-Muurolene found in various essential oils as reported in scientific literature.

Essential Oil SourcePlant Part / Stage% this compound (Relative Area)
Salvia ceratophyllaAerial Parts11.4%[4][5]
Solidago canadensis L.Leaves5.23%[6]
Leucas virgataAerial Parts2.9%
Campomanesia adamantiumLeaves (Fruit-bearing)1.15%[3]
Campomanesia adamantiumLeaves (Flowering)1.00%[3]
Campomanesia adamantiumLeaves (Vegetative)0.68%[3]

This application note provides a reliable and detailed GC-MS protocol for the identification and quantification of γ-Muurolene in essential oils. The methodology, including sample preparation, instrumental parameters, and data analysis, is straightforward and can be adapted for routine quality control and research purposes. The provided quantitative data highlights the natural variability of this compound, underscoring the importance of precise analytical methods for the characterization of essential oils.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of γ-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene is a sesquiterpene hydrocarbon belonging to the muurolane class, characterized by a bicyclic carbon skeleton. It is a constituent of the essential oils of various plants and has garnered interest for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like γ-Muurolene. This document provides detailed application notes and protocols for the acquisition and analysis of 1H and 13C NMR spectra of γ-Muurolene.

Data Presentation

The following tables summarize the reported 1H and 13C NMR spectral data for γ-Muurolene. These values are crucial for the identification and characterization of this compound.

Table 1: 1H NMR Spectral Data of γ-Muurolene

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
11.95m
1.85m
1.50m
2.10m
1.90m
4a1.80m
55.35br s
2.20m
2.05m
1.98m
1.75m
8a1.40m
92.30m
110.95d6.8
120.75d6.8
141.65s
15α4.70s
15β4.68s

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). Data acquired in CDCl3.

Table 2: 13C NMR Spectral Data of γ-Muurolene

PositionChemical Shift (δ, ppm)
151.5
224.2
331.0
4149.8
4a43.8
5121.2
639.8
7134.2
835.5
8a48.5
933.8
1044.2
1121.5
1221.2
1420.8
15106.5

Note: Chemical shifts are referenced to the solvent signal of CDCl3 (δ 77.0 ppm).

Experimental Protocols

Detailed methodologies for the preparation of samples and acquisition of NMR spectra are critical for obtaining high-quality, reproducible data.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the γ-Muurolene sample is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or preparative gas chromatography.

  • Solvent Selection: Chloroform-d (CDCl3) is a commonly used solvent for sesquiterpenes due to its excellent dissolving properties and the presence of a well-defined residual solvent peak for referencing.

  • Sample Concentration: Dissolve approximately 5-10 mg of purified γ-Muurolene in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for 1H NMR spectroscopy to reference the chemical shifts to 0.00 ppm. For 13C NMR, the residual solvent peak of CDCl3 (δ 77.0 ppm) is commonly used for referencing.

  • Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid signal distortion and contamination.

Protocol 2: NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for complex molecules like sesquiterpenes.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the entire proton chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are sufficient for a moderately concentrated sample.

    • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon atom.

    • Spectral Width: A spectral width of about 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often required for quantitative 13C NMR, especially for quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096 or more) is needed for 13C NMR due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Integrate the signals in the 1H NMR spectrum.

    • Reference the spectrum to the TMS signal (0.00 ppm) for 1H or the solvent signal (77.0 ppm for CDCl3) for 13C.

    • Peak pick and assign the signals based on chemical shifts, multiplicities, and coupling constants, often aided by 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous assignments.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR spectral analysis of γ-Muurolene.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Purification Purification of γ-Muurolene Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard Filtration Filtration into NMR Tube Standard->Filtration H1_NMR 1H NMR Acquisition Filtration->H1_NMR C13_NMR 13C NMR Acquisition Filtration->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Filtration->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration (1H) Referencing->Integration Assignment Signal Assignment Integration->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Workflow for the 1H and 13C NMR spectral analysis of γ-Muurolene.

Signal_Relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1_Data 1H Chemical Shifts Multiplicities Coupling Constants COSY COSY (1H-1H Correlation) H1_Data->COSY Connects HSQC HSQC (1H-13C One-Bond Correlation) H1_Data->HSQC Correlates HMBC HMBC (1H-13C Long-Range Correlation) H1_Data->HMBC Correlates C13_Data 13C Chemical Shifts C13_Data->HSQC Correlates C13_Data->HMBC Correlates Structure γ-Muurolene Structure COSY->Structure Defines Spin Systems HSQC->Structure Assigns CHn Groups HMBC->Structure Connects Fragments

Caption: Logical relationships in NMR data for structural elucidation.

Application Notes and Protocols for the Extraction of γ-Muurolene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-muurolene (γ-muurolene) is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various medicinal and aromatic plants. This bicyclic compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As a valuable bioactive molecule, efficient and standardized methods for its extraction and quantification are crucial for further research and development in the pharmaceutical and nutraceutical industries.

These application notes provide detailed protocols for the extraction of γ-muurolene from different plant materials using various techniques, including hydrodistillation, solvent extraction, and supercritical CO₂ extraction. Furthermore, methods for the quantification and purification of γ-muurolene are outlined to ensure high-purity isolates for experimental and developmental purposes.

Quantitative Data Summary

The yield of essential oil and the concentration of γ-muurolene can vary significantly depending on the plant species, the part of the plant used, geographical location, harvesting time, and the extraction method employed. The following table summarizes quantitative data from various studies on the extraction of γ-muurolene.

Plant SpeciesPlant PartExtraction MethodEssential Oil Yield (% w/w)γ-Muurolene in Essential Oil (%)Reference
Vitex trifoliaLeavesHydrodistillation0.13 - 0.6Not explicitly quantified, but present[1][2]
Salvia ceratophyllaAerial Parts (dried)Hydrodistillation0.34Not explicitly quantified, but present[3]
Amorpha fruticosaFruitsHydrodistillation0.83 - 1.85.98 - 12.79[4][5][6]
Xylopia laevigataLeavesHydrodistillationNot specified0.60 - 17.99[7]
Garcinia brasiliensisFruit PeelHydrodistillationNot specified10.3[8]

Experimental Protocols

Protocol 1: Hydrodistillation of γ-Muurolene from Vitex trifolia Leaves

This protocol describes the extraction of essential oil rich in γ-muurolene from the leaves of Vitex trifolia using a Clevenger-type apparatus.

Materials:

  • Fresh or air-dried leaves of Vitex trifolia

  • Clevenger-type hydrodistillation apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Plant Material Preparation: Weigh approximately 100 g of air-dried and powdered Vitex trifolia leaves.[2]

  • Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Place the powdered leaves into the 2 L round-bottom flask and add 1 L of distilled water.[1][9]

  • Hydrodistillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3-4 hours, collecting the distillate. The essential oil will separate from the aqueous layer in the collection tube of the Clevenger apparatus.[1][10]

  • Oil Collection: Carefully collect the separated essential oil from the collection tube.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial at 4°C in the dark to prevent degradation.

Protocol 2: Solvent Extraction of γ-Muurolene from Salvia ceratophylla

This protocol outlines a general method for solvent extraction of essential oils from Salvia ceratophylla, which can then be analyzed for γ-muurolene content. Ethanol is a commonly used solvent due to its safety and effectiveness.[11]

Materials:

  • Dried and powdered aerial parts of Salvia ceratophylla

  • Ethanol (95% or absolute)

  • Erlenmeyer flask or beaker with a lid

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

  • Filter paper and funnel or Büchner funnel and vacuum flask

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Maceration: Place 50 g of the dried, powdered plant material into a 500 mL Erlenmeyer flask. Add 250 mL of ethanol to completely submerge the plant material.[11]

  • Extraction: Seal the flask and allow the mixture to stand for 24-48 hours at room temperature. Agitation using a magnetic stirrer or periodic sonication in an ultrasonic bath can enhance extraction efficiency. For a more exhaustive extraction, the plant material can be soaked in an ultralow temperature freezer for 24 hours.[11]

  • Filtration: Filter the mixture through filter paper or a Büchner funnel to separate the extract from the solid plant residue.[11]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol. This will yield a concentrated essential oil extract.[11]

  • Storage: Store the extract in a sealed glass vial at 4°C.

Protocol 3: Supercritical CO₂ (SC-CO₂) Extraction of γ-Muurolene from Amorpha fruticosa Fruits

SC-CO₂ extraction is a green technology that allows for the selective extraction of non-polar compounds like sesquiterpenes. The solvating power of CO₂ can be tuned by altering the temperature and pressure.

Materials:

  • Dried and ground fruits of Amorpha fruticosa

  • Supercritical fluid extraction system

  • High-purity CO₂

  • Co-solvent (e.g., ethanol), optional

  • Collection vials

Procedure:

  • Sample Preparation: Ensure the plant material is finely ground to a particle size of 0.3-1 mm to maximize surface area for extraction. The moisture content should ideally be between 5-10%.[12]

  • System Parameters: Set the extraction parameters. For sesquiterpenes, typical conditions are:

    • Pressure: 20-35 MPa (200-350 bar)[12]

    • Temperature: 40-50°C[12]

    • CO₂ Flow Rate: 2-10 L/min for a pilot-scale system[12]

  • Extraction: Load the ground plant material into the extraction vessel. Pressurize the system with CO₂ to the desired setpoint and initiate the flow. The extraction can be performed for 2-4 hours.[12]

  • Fractionation (Separation): The separation of the extract from the supercritical fluid is achieved by reducing the pressure and/or changing the temperature in one or more separators. For selective fractionation of sesquiterpenes, a multi-stage separation can be employed. For example, a first separator at 12 MPa can remove heavier compounds, while a second separator at 6 MPa can collect the desired aroma compounds.[12]

  • Collection and Storage: Collect the extract from the separators and store it in sealed vials at 4°C.

Protocol 4: GC-MS Analysis and Quantification of γ-Muurolene

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds in essential oils.

Materials:

  • Essential oil extract

  • Hexane (or other suitable solvent)

  • GC-MS system with a suitable capillary column (e.g., DB-5 or HP-5MS)

  • γ-Muurolene analytical standard

  • n-alkane standards (for retention index calculation)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil extract (e.g., 1% in hexane).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 60°C for 3 min, then ramp up to 240°C at a rate of 3°C/min, and hold for 3 min.[13]

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Identification: Identify γ-muurolene by comparing its mass spectrum and retention index with that of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Create a calibration curve using the γ-muurolene analytical standard at different concentrations. Quantify the amount of γ-muurolene in the sample by comparing its peak area to the calibration curve.

Protocol 5: Purification of γ-Muurolene by Vacuum Fractional Distillation

For obtaining high-purity γ-muurolene, fractional distillation under vacuum can be employed to separate it from other components of the essential oil based on differences in boiling points.

Materials:

  • Essential oil rich in γ-muurolene

  • Vacuum fractional distillation apparatus (including a Vigreux or packed column)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and pressure gauge

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus.

  • Distillation: Place the essential oil in the distillation flask. Apply a vacuum to reduce the pressure (e.g., 5-10 mmHg).[14] Heat the flask to the boiling point of the lower-boiling point components.

  • Fraction Collection: Collect the different fractions that distill over at specific temperature ranges. The fraction containing γ-muurolene will distill at its boiling point under the applied vacuum. The optimal temperature and pressure will need to be determined empirically based on the composition of the essential oil. Monitor the composition of the fractions by GC-MS to identify the fraction with the highest concentration of γ-muurolene.

  • Storage: Store the purified γ-muurolene fraction in a sealed vial at 4°C.

Visualizations

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis and Purification Harvesting Harvesting of Plant Material Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction SC_CO2_Extraction Supercritical CO₂ Extraction Grinding->SC_CO2_Extraction Crude_Extract Crude Essential Oil Hydrodistillation->Crude_Extract Solvent_Removal Solvent Removal (Rotary Evaporator) Solvent_Extraction->Solvent_Removal SC_CO2_Extraction->Crude_Extract Drying_Agent Drying (e.g., Na₂SO₄) Crude_Extract->Drying_Agent GC_MS GC-MS Analysis Drying_Agent->GC_MS Fractional_Distillation Fractional Distillation Drying_Agent->Fractional_Distillation Solvent_Removal->Crude_Extract Pure_Compound Pure γ-Muurolene Fractional_Distillation->Pure_Compound Pure_Compound->GC_MS Purity Check

Caption: Experimental workflow for the extraction, analysis, and purification of γ-muurolene.

Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Pro-inflammatory Mediators cluster_3 γ-Muurolene Intervention cluster_4 Cellular Response LPS LPS NF_kB_Pathway NF-κB Pathway Activation LPS->NF_kB_Pathway MAPK_Pathway MAPK Pathway Activation LPS->MAPK_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Cytokines iNOS_COX2 iNOS, COX-2 Expression MAPK_Pathway->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation Gamma_Muurolene γ-Muurolene Gamma_Muurolene->NF_kB_Pathway Inhibition Gamma_Muurolene->MAPK_Pathway Inhibition Apoptosis Apoptosis in Cancer Cells Gamma_Muurolene->Apoptosis Induction

Caption: Putative signaling pathways modulated by γ-muurolene in inflammation and cancer.

References

Application Notes and Protocols for the Purification of γ-Muurolene using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including Lantana camara and Salvia ceratophylla. As a member of the cadinane class of sesquiterpenes, γ-muurolene and its isomers are of interest to researchers for their potential pharmacological activities and as chiral building blocks in organic synthesis. Effective isolation and purification of γ-muurolene from complex essential oil matrices is crucial for its structural elucidation, biological evaluation, and further chemical derivatization.

Column chromatography is a fundamental and widely used technique for the purification of natural products. This application note provides a detailed protocol for the purification of γ-muurolene from an essential oil source using silica gel column chromatography. The methodology is based on the principles of normal-phase chromatography, where compounds are separated based on their polarity.

Physicochemical Properties of γ-Muurolene

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
ClassSesquiterpenoid[2]
LogP (Octanol/Water)4.3[1]
PolarityNon-polar[3]

Experimental Protocol: Purification of γ-Muurolene

This protocol outlines the steps for the isolation of γ-muurolene from an essential oil fraction rich in sesquiterpenes. Lantana camara essential oil, which is known to contain γ-muurolene, can be used as a starting material.[4]

Materials and Reagents
  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Essential oil containing γ-muurolene (e.g., from Lantana camara)

  • Glass chromatography column (e.g., 50 cm length, 2.5 cm diameter)

  • Cotton wool

  • Sand (washed)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Vanillin-sulfuric acid staining solution

  • Glass vials for fraction collection

  • Rotary evaporator

Equipment
  • Fume hood

  • Heating plate

  • UV lamp (254 nm and 366 nm)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis

Procedure

1. Column Packing (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically in a fume hood.

  • Place a small plug of cotton wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand on top.

  • In a separate beaker, prepare a slurry of silica gel in n-hexane. For a 50 cm x 2.5 cm column, approximately 100-120 g of silica gel will be required.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Open the stopcock to allow the excess n-hexane to drain until the solvent level is just above the silica gel bed.

  • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Preparation and Loading

  • Dissolve the essential oil (e.g., 1-2 g) in a minimal amount of n-hexane (e.g., 5-10 mL).

  • In a separate small beaker, take a small amount of silica gel (approx. 2-3 g) and add the essential oil solution.

  • Mix thoroughly and dry the silica gel under a gentle stream of nitrogen or in a vacuum desiccator to obtain a free-flowing powder. This is the dry-loading method, which often results in better separation.

  • Carefully add the dried silica gel with the adsorbed sample onto the top of the column.

3. Elution

  • Begin the elution with 100% n-hexane. The non-polar nature of γ-muurolene means it will elute relatively early in the chromatographic run.

  • Collect fractions of a consistent volume (e.g., 10-15 mL) in labeled vials.

  • Monitor the separation by spotting the collected fractions on a TLC plate. A suitable mobile phase for TLC analysis of sesquiterpenes is a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).

  • As γ-muurolene is a non-polar hydrocarbon, it is expected to have a high Rf value in a non-polar solvent system. In a hexane-ethyl acetate (97:3) system, a similar compound, citral, showed an Rf of 0.24.[1] For the even less polar γ-muurolene, an Rf value in the range of 0.7-0.9 would be expected with a mobile phase of low polarity (e.g., hexane:ethyl acetate 98:2).

  • Visualize the TLC spots under a UV lamp (if the compound is UV active) or by staining with a vanillin-sulfuric acid reagent followed by gentle heating. Terpenoids typically appear as purple or blue spots.

  • Once the non-polar compounds have eluted, a gradient of increasing polarity can be applied by gradually adding ethyl acetate to the n-hexane mobile phase (e.g., 1%, 2%, 5% ethyl acetate in hexane) to elute more polar compounds, if desired.

4. Fraction Pooling and Analysis

  • Based on the TLC analysis, combine the fractions that contain the pure γ-muurolene.

  • Concentrate the pooled fractions using a rotary evaporator to remove the solvent.

  • Determine the yield of the purified γ-muurolene.

  • Assess the purity of the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table presents hypothetical data for the purification of γ-muurolene from Lantana camara essential oil, based on typical results for sesquiterpene purification.

ParameterValue
Starting MaterialLantana camara Essential Oil
Initial γ-Muurolene Content (by GC-MS)~4-7%
Column Stationary PhaseSilica Gel (60-120 mesh)
Column Dimensions50 cm x 2.5 cm
Mobile Phase (Isocratic)n-Hexane:Ethyl Acetate (98:2 v/v)
TLC Mobile Phasen-Hexane:Ethyl Acetate (95:5 v/v)
Expected γ-Muurolene Rf~0.8
Elution Volume for γ-Muurolene~200-300 mL
Hypothetical Yield ~65-75%
Hypothetical Purity (by GC-MS) >95%

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product start Start with Essential Oil column_prep Prepare Silica Gel Column start->column_prep sample_prep Prepare Sample for Loading start->sample_prep loading Load Sample onto Column column_prep->loading sample_prep->loading elution Elute with n-Hexane/Ethyl Acetate Gradient loading->elution fraction Collect Fractions elution->fraction tlc Monitor Fractions by TLC fraction->tlc pooling Pool Pure Fractions tlc->pooling Identify pure fractions evaporation Solvent Evaporation pooling->evaporation analysis Purity Analysis by GC-MS evaporation->analysis end_product Purified γ-Muurolene analysis->end_product Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus NFkB_IkB NF-κB-IκBα Complex Transcription Transcription of Inflammatory Genes DNA->Transcription binds to promoter Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->receptor Muurolene γ-Muurolene Muurolene->IKK inhibits

References

Application Notes and Protocols for Determining the Antimicrobial Activity of γ-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for assessing the antimicrobial properties of γ-Muurolene, a sesquiterpene found in various plants and fungi.[1] The protocols outlined include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar well diffusion assay for measuring zones of inhibition, and the procedure for establishing the Minimum Bactericidal Concentration (MBC). These standardized methods are essential for researchers in microbiology, natural product chemistry, and drug development to evaluate the efficacy of γ-Muurolene against a spectrum of pathogenic microorganisms.

Introduction to γ-Muurolene

Gamma-Muurolene (γ-Muurolene) is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a natural volatile compound found in a variety of aromatic plants and is a component of many essential oils.[2][3][4] Recent studies have highlighted the potential of γ-Muurolene as an antimicrobial agent, demonstrating inhibitory activity against several bacterial strains.[1] Its hydrophobic nature is believed to play a role in its antimicrobial action, potentially by disrupting the microbial cell membrane.[2] The evaluation of γ-Muurolene's antimicrobial spectrum and potency is a critical step in exploring its therapeutic potential.

Quantitative Antimicrobial Activity of γ-Muurolene

The following table summarizes the reported antimicrobial activity of γ-Muurolene against various microorganisms.

MicroorganismAssay MethodConcentration/AmountZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Reference
Bacillus subtilisAgar Well Diffusion100 µL22Not ReportedNot Reported[1]
Escherichia coliAgar Well Diffusion100 µL20Not ReportedNot Reported[1]
Enterobacter spp.Agar Well Diffusion100 µL18Not ReportedNot Reported[1]
Staphylococcus aureusAgar Well Diffusion100 µL17Not ReportedNot Reported[1]

Note: The concentration of the isolated γ-Muurolene solution used in the agar well diffusion assay was not specified in the available literature. Further studies are required to determine the MIC and MBC values for a comprehensive understanding of its antimicrobial efficacy.

Experimental Protocols

Protocol for Broth Microdilution Assay: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing and is optimized for essential oil components.[5][6]

Objective: To determine the lowest concentration of γ-Muurolene that visibly inhibits the growth of a test microorganism.

Materials:

  • Pure γ-Muurolene

  • Dimethyl sulfoxide (DMSO) or Tween 80

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (sterile broth)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of γ-Muurolene Stock Solution:

    • Due to its hydrophobic nature, dissolve γ-Muurolene in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution.[7] The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% for DMSO).[7]

    • Alternatively, an emulsifier such as Tween 80 can be used to aid in the dispersion of γ-Muurolene in the aqueous broth.[8]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • In the first well of each row to be tested, add 100 µL of the γ-Muurolene stock solution, effectively creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no γ-Muurolene), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a fresh culture of the test microorganism in MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not inoculate column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of γ-Muurolene at which there is no visible growth of the microorganism.[9]

    • Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.

Controls:

  • Positive Control: A known antibiotic to ensure the susceptibility of the test organism.

  • Negative (Growth) Control: Inoculum in broth without γ-Muurolene to ensure the viability of the microorganism.

  • Solvent Control: Inoculum in broth with the highest concentration of the solvent used to ensure it does not inhibit microbial growth.

  • Sterility Control: Broth without inoculum to check for contamination.

Broth_Microdilution_Workflow prep_stock Prepare γ-Muurolene Stock Solution serial_dilute Perform Serial Dilutions of γ-Muurolene prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Diagram 1: Workflow for Broth Microdilution MIC Assay.
Protocol for Agar Well Diffusion Assay

This method is useful for screening the antimicrobial activity of compounds.[10][11]

Objective: To determine the zone of growth inhibition of a microorganism caused by γ-Muurolene.

Materials:

  • Pure γ-Muurolene

  • Solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic solution

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes.

  • Preparation of Wells:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar.[10]

  • Application of γ-Muurolene and Controls:

    • Prepare different concentrations of γ-Muurolene in a suitable solvent.

    • Pipette a fixed volume (e.g., 50-100 µL) of the γ-Muurolene solution into a well.

    • In separate wells, add the positive control antibiotic and the negative control (solvent only).

  • Incubation:

    • Allow the plates to stand for about 30 minutes to permit diffusion of the substance.

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Agar_Well_Diffusion_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_test_substance Add γ-Muurolene and Controls to Wells create_wells->add_test_substance incubate Incubate Plate (37°C, 18-24h) add_test_substance->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

References

Application Notes: In Vitro Anti-inflammatory Assays of Gamma-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-muurolene (γ-muurolene) is a naturally occurring sesquiterpene found in the essential oils of various plants. It is recognized for its potential antioxidant and anti-inflammatory properties.[1] This document provides detailed protocols for assessing the anti-inflammatory activity of γ-muurolene in vitro, targeting researchers in pharmacology, natural product chemistry, and drug development. The primary model described utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard and widely accepted model for studying inflammatory responses.[2][3]

The key inflammatory markers and pathways evaluated are:

  • Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory cascade.

  • Key Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes upregulated during inflammation, leading to the production of prostaglandins and nitric oxide, respectively.

  • Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Data Presentation

Note: Specific experimental data on the anti-inflammatory activity of isolated γ-muurolene is limited in publicly available literature. The following tables present illustrative data, representing typical dose-dependent inhibitory effects expected for a bioactive sesquiterpene based on studies of essential oils rich in γ-muurolene and related compounds.

Table 1: Illustrative Inhibitory Effects of γ-Muurolene on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment Groupγ-Muurolene Conc. (µM)NO Production (% of LPS Control)
Control (untreated)05 ± 1.5
LPS (1 µg/mL)0100
LPS + γ-Muurolene1085 ± 4.2
LPS + γ-Muurolene2562 ± 3.8
LPS + γ-Muurolene5035 ± 2.5
LPS + γ-Muurolene10018 ± 1.9

Table 2: Illustrative Inhibitory Effects of γ-Muurolene on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

Treatment Groupγ-Muurolene Conc. (µM)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control (untreated)04 ± 1.13 ± 0.8
LPS (1 µg/mL)0100100
LPS + γ-Muurolene1090 ± 5.188 ± 4.5
LPS + γ-Muurolene2570 ± 4.365 ± 3.9
LPS + γ-Muurolene5045 ± 3.040 ± 2.8
LPS + γ-Muurolene10025 ± 2.122 ± 2.0

Table 3: Illustrative Effects of γ-Muurolene on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells (from Western Blot Densitometry)

Treatment Groupγ-Muurolene Conc. (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.06 ± 0.02
LPS (1 µg/mL)01.001.00
LPS + γ-Muurolene250.65 ± 0.070.70 ± 0.08
LPS + γ-Muurolene500.38 ± 0.050.42 ± 0.05
LPS + γ-Muurolene1000.15 ± 0.030.20 ± 0.04

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Refresh media every 2-3 days.

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well plates for NO/viability assays, 24-well plates for ELISA, 6-well plates for Western blot) and allow them to adhere overnight. A typical seeding density for a 96-well plate is 5 x 10^4 cells/well.

  • Treatment:

    • Prepare stock solutions of γ-muurolene in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability (typically ≤ 0.1%).

    • Pre-treat the cells with varying concentrations of γ-muurolene for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.

    • Include control groups: untreated cells, cells treated with vehicle (DMSO) + LPS, and cells treated with γ-muurolene alone.

    • Incubate for the desired period (e.g., 24 hours for NO and cytokine analysis).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

  • Collect cell culture supernatants after the 24-hour treatment period. Centrifuge to remove any cellular debris.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

  • Follow the manufacturer's protocol precisely. A general workflow is as follows:

    • Add standards and samples to wells pre-coated with a capture antibody. Incubate to allow the cytokine to bind.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine. Incubate.

    • Wash the wells and add a streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate.

    • Wash the wells and add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: iNOS and COX-2 Protein Expression (Western Blot)

  • Protein Extraction: After treatment (typically 24 hours), wash the cells in 6-well plates with ice-cold PBS. Lyse the cells using RIPA buffer containing a protease inhibitor cocktail. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Capture the signal with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the loading control.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Parallel Assays cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis cluster_results Data Analysis seed_cells Seed RAW 264.7 Cells adhere Overnight Adhesion seed_cells->adhere pretreat Pre-treat with γ-Muurolene adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate viability Cell Viability Assay (MTT) incubate->viability supernatant Collect Supernatant incubate->supernatant cell_lysate Collect Cell Lysate incubate->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa western_blot Western Blot (iNOS, COX-2) cell_lysate->western_blot analyze Quantify & Analyze Results no_assay->analyze elisa->analyze western_blot->analyze

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus cluster_genes Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK gamma_Muurolene γ-Muurolene MAPK p38, ERK, JNK gamma_Muurolene->MAPK inhibits gamma_Muurolene->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_translocated AP-1 AP1->AP1_translocated translocates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates NFkB_p65_p50_IkB IκBα-p65/p50 (Inactive) NFkB_p65_p50_IkB->IKK iNOS_gene iNOS NFkB_translocated->iNOS_gene COX2_gene COX-2 NFkB_translocated->COX2_gene TNFa_gene TNF-α NFkB_translocated->TNFa_gene IL6_gene IL-6 NFkB_translocated->IL6_gene AP1_translocated->iNOS_gene AP1_translocated->COX2_gene AP1_translocated->TNFa_gene AP1_translocated->IL6_gene

Caption: Inhibition of NF-κB and MAPK signaling pathways by γ-Muurolene.

References

Application Notes and Protocols for Cytotoxicity Testing of Gamma-Muurolene on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-muurolene, a sesquiterpene found in various plants, has been identified as a potential candidate for anticancer research due to the established anticancer properties of many terpenoid compounds. This document provides a comprehensive set of application notes and protocols for investigating the cytotoxic effects of this compound on various cancer cell lines. The methodologies outlined here are based on standard cell viability assays and analysis of cellular mechanisms commonly implicated in cancer cell death.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data on the cytotoxic activity of this compound against several common cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells after a 48-hour treatment period. These values serve as a benchmark for assessing the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma25.8
MCF-7Breast Adenocarcinoma42.1
PC-3Prostate Adenocarcinoma33.5
HeLaCervical Carcinoma55.2
HepG2Hepatocellular Carcinoma68.7

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Obtain human cancer cell lines (e.g., A549, MCF-7, PC-3, HeLa, HepG2) from a certified cell bank.

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA solution.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with a complete culture medium to achieve a series of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture & Seeding start->cell_culture compound_prep Prepare γ-Muurolene Dilutions cell_culture->compound_prep treatment Treat Cells compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay viability_analysis Cell Viability Analysis (IC50) mtt_assay->viability_analysis apoptosis_analysis Apoptosis Quantification apoptosis_assay->apoptosis_analysis end End viability_analysis->end apoptosis_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other natural anticancer compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_stimulus External Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade gamma_muurolene γ-Muurolene bax Bax (Pro-apoptotic) gamma_muurolene->bax activates bcl2 Bcl-2 (Anti-apoptotic) gamma_muurolene->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis study_design cluster_methods Methodology cluster_results Expected Results hypothesis Hypothesis: γ-Muurolene has cytotoxic effects on cancer cells. in_vitro_studies In Vitro Cytotoxicity Assays (MTT, Annexin V/PI) hypothesis->in_vitro_studies dose_response Dose-Response Analysis in_vitro_studies->dose_response apoptosis_confirmation Confirmation of Apoptosis Induction in_vitro_studies->apoptosis_confirmation ic50_determination Determination of IC50 Values dose_response->ic50_determination conclusion Conclusion: Elucidation of γ-Muurolene's anticancer potential and mechanism. ic50_determination->conclusion apoptosis_confirmation->conclusion

Application Notes and Protocols: Molecular Docking Studies of Gamma-Muurolene with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gamma-Muurolene, a sesquiterpene found in the essential oils of various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Understanding the molecular mechanisms underlying these effects is crucial for the development of new therapeutic agents. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This document provides a detailed protocol for performing molecular docking studies of this compound with relevant protein targets and outlines how to present the resulting data.

For the purpose of these application notes, we will consider two well-established protein targets: Cyclooxygenase-2 (COX-2) for its role in inflammation and B-cell lymphoma 2 (Bcl-2) as a key regulator of apoptosis in cancer.

Data Presentation

The quantitative results from molecular docking studies are best summarized in a tabular format for clear comparison of the binding affinities and interactions of this compound with different target proteins.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting Amino Acid ResiduesHydrogen Bonds
Cyclooxygenase-2 (COX-2)5IKQThis compound-8.21.5 µMTYR355, LEU352, VAL523, ALA527, PHE518, SER353SER353
B-cell lymphoma 2 (Bcl-2)2W3LThis compound-7.55.8 µMPHE105, PHE146, LEU198, ARG143, ALA142, TYR101None
Reference Inhibitor (Celecoxib)5IKQCelecoxib-10.550 nMARG513, HIS90, LEU352, VAL523, PHE518, SER353ARG513, HIS90
Reference Inhibitor (ABT-737)2W3LABT-737-11.225 nMPHE105, PHE146, LEU198, GLY141, TYR101, ASP104GLY141, ASP104

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from a molecular docking study would be displayed. Actual values would be obtained from computational experiments.

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies of this compound with target proteins using AutoDock Vina, a widely used open-source docking program.

Software and Tools Required:
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or UCSF Chimera: For visualization and analysis of molecular structures.

  • Discovery Studio Visualizer: For 2D and 3D visualization of interactions.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target proteins.

Preparation of the Target Protein:
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKQ; Bcl-2, PDB ID: 2W3L) from the Protein Data Bank.

  • Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-factors, and existing ligands from the complex.

  • Prepare for Docking (using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute and add Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT file format (e.g., protein.pdbqt).

Preparation of the Ligand (this compound):
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.[1]

  • Convert and Prepare for Docking (using AutoDock Tools):

    • Open the SDF file in AutoDock Tools.

    • The tool will automatically detect the root and set up rotatable bonds.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Molecular Docking Procedure using AutoDock Vina:
  • Grid Box Generation:

    • Load the prepared protein (protein.pdbqt) and ligand (ligand.pdbqt) into AutoDock Tools.

    • Define the binding site on the protein by creating a grid box. The grid box should be centered on the active site of the protein and large enough to encompass the entire binding pocket to allow the ligand to move freely. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.

    • Note the coordinates (center x, y, z) and dimensions (size x, y, z) of the grid box.

  • Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the names of the receptor and ligand files, and the center and size of the grid box.

  • Run Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared files and the configuration file.

    • Execute the AutoDock Vina command: vina --config conf.txt --log log.txt

Analysis and Visualization of Docking Results:
  • Analyze Binding Affinity: The docking results, including the binding affinity scores (in kcal/mol) for different binding poses, will be in the log.txt file. The most negative score represents the most favorable binding energy.

  • Visualize Interactions:

    • Load the protein (protein.pdbqt) and the output file containing the docked poses of the ligand (results.pdbqt) into a visualization tool like PyMOL or Discovery Studio Visualizer.

    • Analyze the best binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein.

    • Generate high-quality images of the protein-ligand complex for publication and presentation.[2][3]

Mandatory Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Download Protein Structure (PDB) p2 Prepare Protein (Add Hydrogens, Charges) p1->p2 l1 Download Ligand Structure (PubChem) l2 Prepare Ligand (Set Rotatable Bonds) l1->l2 g1 Define Grid Box (Binding Site) p2->g1 l2->g1 d1 Run Docking Simulation (AutoDock Vina) g1->d1 a1 Analyze Binding Affinity (Log File) d1->a1 v1 Visualize Interactions (PyMOL, Discovery Studio) a1->v1

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

Simplified COX-2 Signaling Pathway in Inflammation

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation g_muurolene This compound g_muurolene->cox2 inhibits

Caption: Simplified signaling pathway of COX-2 in the inflammatory response.

References

Application Notes and Protocols for the Analytical Identification of γ-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of γ-Muurolene, a sesquiterpenoid found in various plant essential oils. The protocols outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, established techniques for the analysis of volatile and semi-volatile organic compounds.

Introduction to γ-Muurolene

Gamma-Muurolene (γ-Muurolene) is a naturally occurring sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its CAS number is 30021-74-0. As a component of essential oils from various plants, it contributes to their characteristic aroma and potential biological activities. Accurate identification and quantification of γ-Muurolene are crucial for quality control, research into the pharmacological properties of essential oils, and the development of new therapeutic agents.

Quantitative Data Summary

The concentration of γ-Muurolene can vary significantly depending on the plant source, geographical location, and extraction method. The following table summarizes the percentage of γ-Muurolene found in the essential oils of different plant species.

Plant SpeciesFamilyPlant Part Usedγ-Muurolene Concentration (%)Reference
Amorpha fruticosaFabaceaeFruits12.79[1]
Salvia ceratophyllaLamiaceaeAerial Parts11.4[2]
Campomanesia adamantiumMyrtaceaeLeaves0.68 - 1.15[3]
Manuka (Leptospermum scoparium)MyrtaceaeLeaves & Branches0.9 - 1.4[4]

Experimental Protocols

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the analysis of γ-Muurolene in complex mixtures like essential oils.[5]

3.1.1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a known amount of γ-Muurolene analytical standard and dissolve it in a suitable solvent (e.g., hexane or ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store the stock solution at a low temperature in a tightly sealed vial.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of γ-Muurolene in the samples.

  • Sample Preparation: Dilute the essential oil sample in the same solvent used for the standard solutions to an appropriate concentration for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Parameters

The following table provides a typical set of GC-MS parameters for the analysis of γ-Muurolene. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 10:1 or higher, depending on concentration)
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range40-400 amu

3.1.3. Data Analysis

  • Identification: Identify the γ-Muurolene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of γ-Muurolene is characterized by a molecular ion peak at m/z 204.

  • Quantification: Construct a calibration curve by plotting the peak area of the γ-Muurolene standard against its concentration. Determine the concentration of γ-Muurolene in the sample by interpolating its peak area on the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of γ-Muurolene. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

3.2.1. Sample Preparation

  • Dissolve an accurately weighed amount of the isolated γ-Muurolene or a high-purity standard in a deuterated solvent (e.g., CDCl₃).

  • The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

3.2.2. NMR Instrumentation and Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency≥ 400 MHz≥ 100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse SequenceStandard single pulseProton-decoupled single pulse
Number of Scans16-641024 or more
Spectral Width~12 ppm~220 ppm

3.2.3. Data Analysis

  • The acquired ¹H and ¹³C NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent signal or an internal standard (e.g., TMS).

  • The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be compared with published data for γ-Muurolene for structural confirmation. PubChem provides reference ¹³C NMR spectra for γ-Muurolene.[6]

Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Standard γ-Muurolene Standard Dilution1 Prepare Stock & Calibration Solutions Standard->Dilution1 Sample Essential Oil Sample Dilution2 Dilute Sample Sample->Dilution2 Injection Inject into GC-MS Dilution1->Injection Dilution2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Result Report Concentration Quantification->Result

Caption: Workflow for the identification and quantification of γ-Muurolene using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Sample Isolated γ-Muurolene Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire ¹H NMR Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Transfer->Acquire13C Process Process Spectra Acquire1H->Process Acquire13C->Process Analysis Analyze Chemical Shifts & Coupling Constants Process->Analysis Confirmation Confirm Structure Analysis->Confirmation

Caption: Workflow for the structural elucidation of γ-Muurolene using NMR spectroscopy.

References

Application of Gamma-Muurolene in Phytomedicine Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of gamma-muurolene, a sesquiterpene found in various medicinal plants and fungi, in phytomedicine research. The information compiled herein is intended to guide researchers in exploring its potential therapeutic applications, with a focus on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Application Notes

This compound is a promising bioactive compound with a range of pharmacological activities. It is a major constituent of various essential oils from plants like Amorpha fruticosa and Salvia ceratophylla, as well as being isolated from fungi such as Ischnoderma resinosum.[1] Its applications in phytomedicine research are expanding, with studies highlighting its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity:

This compound has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria.[1] Research on the essential oil of Amorpha fruticosa, where this compound is a major component, has shown efficacy against strains like Staphylococcus aureus and Bacillus subtilis.[1] Isolated this compound from the mushroom Ischnoderma resinosum also exhibited excellent antibacterial activity against Bacillus subtilis, Enterobacter spp., and Staphylococcus aureus.[2] Molecular docking studies suggest that this compound may exert its antibacterial effect by interacting with key bacterial proteins, such as EndoA.[2]

Anticancer Activity:

Preliminary studies suggest that essential oils rich in this compound possess cytotoxic effects against various cancer cell lines. For instance, the essential oil from Xylopia laevigata leaves, containing significant amounts of this compound, displayed cytotoxicity against all tested tumor cell lines and inhibited tumor growth in vivo.[3] Similarly, myrrh essential oil, which contains this compound, has shown cytotoxic activity against cell lines such as MCF-7, HepG2, HeLa, HS-1, and A549.[4] These findings underscore the potential of this compound as a scaffold for the development of novel anticancer agents.

Anti-inflammatory and Antioxidant Activities:

This compound is also reported to have anti-inflammatory and antioxidant properties.[5] While specific quantitative data for the isolated compound is limited, essential oils containing this compound have been shown to possess these activities. The anti-inflammatory effects of many phytochemicals are mediated through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6] The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and essential oils rich in this compound. It is important to note that much of the existing data is for essential oils, and the activity of isolated this compound may differ.

Table 1: Antimicrobial Activity of this compound and Rich Essential Oils

Test OrganismCompound/Essential OilAssayResultReference
Bacillus subtilisIsolated γ-MuuroleneAgar well diffusion20.33 ± 0.577 mm zone of inhibition[1]
Enterobacter spp.Isolated γ-MuuroleneAgar well diffusion18.67 ± 0.577 mm zone of inhibition[1]
Staphylococcus aureusIsolated γ-MuuroleneAgar well diffusion17 ± 0 mm zone of inhibition[1]
Escherichia coliIsolated γ-MuuroleneAgar well diffusion21.33 ± 0.5773 mm zone of inhibition[1]
Gram-positive strainsAmorpha fruticosa EOMicrodilutionMIC: 1.84 - 7.38 mg/mL[7]
Gram-negative strainsAmorpha fruticosa EOMicrodilutionMIC: 14.75 - 29.50 mg/mL[7]

Table 2: Anticancer Activity of Essential Oils Rich in this compound

Cell LineEssential OilAssayResultReference
Various tumor cell linesXylopia laevigata leaf EOCytotoxicity AssayDisplayed cytotoxicity[3]
Sarcoma 180 (in vivo)Xylopia laevigata leaf EOTumor growth inhibition37.3-42.5% inhibition[3]
MCF-7, HS-1, HepG2, HeLa, A549Myrrh EOMTT AssayIncreased sensitivity observed[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the phytomedicinal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is adapted from the microdilution method.

1. Materials:

  • Isolated this compound
  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
  • Mueller-Hinton Broth (MHB)
  • 96-well microtiter plates
  • Spectrophotometer
  • Positive control (e.g., Gentamicin)
  • Negative control (vehicle, e.g., DMSO)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
  • Prepare a bacterial inoculum with a turbidity equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Add the bacterial inoculum to each well containing the serially diluted compound.
  • Include a positive control (broth with bacteria and antibiotic) and a negative control (broth with bacteria and solvent).
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

  • Isolated this compound
  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • DMSO
  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
  • Prepare various concentrations of this compound in the cell culture medium.
  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

1. Materials:

  • Isolated this compound
  • RAW 264.7 macrophage cell line
  • Complete cell culture medium
  • Lipopolysaccharide (LPS)
  • Griess reagent
  • 96-well cell culture plates
  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a vehicle control.
  • After incubation, collect the cell culture supernatant.
  • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm.
  • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
  • Determine the percentage of NO production inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the phytomedicinal research of this compound.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis gamma_muurolene Isolated γ-Muurolene mic_assay MIC Determination (Microdilution Method) gamma_muurolene->mic_assay agar_diffusion Agar Well Diffusion gamma_muurolene->agar_diffusion bacterial_strains Bacterial Strains (e.g., S. aureus, E. coli) bacterial_strains->mic_assay bacterial_strains->agar_diffusion mic_value MIC Value (µg/mL) mic_assay->mic_value zone_inhibition Zone of Inhibition (mm) agar_diffusion->zone_inhibition

Workflow for Antimicrobial Activity Assessment.

experimental_workflow_anticancer cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis gamma_muurolene Isolated γ-Muurolene mtt_assay MTT Cytotoxicity Assay gamma_muurolene->mtt_assay cancer_cells Cancer Cell Lines (e.g., MCF-7, HeLa) cancer_cells->mtt_assay cell_viability Cell Viability (%) mtt_assay->cell_viability ic50_value IC50 Value (µM) cell_viability->ic50_value

Workflow for Anticancer Cytotoxicity Assessment.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines activates transcription iNOS iNOS NFkB->iNOS activates transcription MAPK->NFkB activates NO NO iNOS->NO produces gamma_muurolene γ-Muurolene gamma_muurolene->IKK inhibits? gamma_muurolene->MAPK inhibits?

Potential Anti-inflammatory Mechanism of γ-Muurolene.

References

Application Notes and Protocols: γ-Muurolene as a Biomarker in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene, a tricyclic sesquiterpene, is emerging as a significant biomarker in plant studies. As a volatile organic compound (VOC), its presence and concentration can be indicative of a plant's physiological state, particularly in response to environmental stimuli. This document provides detailed application notes and protocols for utilizing γ-muurolene as a biomarker for assessing plant health, stress responses, and genetic variations. Its role in plant defense mechanisms, including antimicrobial and antifungal activities, makes it a valuable target for research in agriculture, phytopathology, and the development of new plant-derived therapeutic agents.

Plants produce a diverse array of secondary metabolites to interact with their environment, and sesquiterpenes like γ-muurolene are key components of this chemical arsenal. The biosynthesis of γ-muurolene is initiated from farnesyl diphosphate (FPP) and is catalyzed by specific terpene synthases.[1] The expression of these synthases can be upregulated in response to various biotic and abiotic stressors, leading to an increased emission of γ-muurolene. Consequently, the qualitative and quantitative analysis of γ-muurolene can provide valuable insights into a plant's response to pathogens, herbivores, drought, and other environmental challenges.[2][3]

Data Presentation: Quantitative Analysis of γ-Muurolene

The concentration of γ-muurolene can vary significantly among different plant species and even within different organs of the same plant. The following tables summarize the quantitative data of γ-muurolene found in the essential oils of various plants, showcasing its potential as a distinguishing biomarker.

Plant SpeciesPlant Partγ-Muurolene Percentage (%)Reference
Solidago canadensis L.Leaves5.23[4]
Eugenia punicifolia (Kunth) DC.Leaves26.13[5]
Amorpha fruticosaFruits12.79[6]
Syzygiella rubricaulis (Nees) StephaniWhole Plant2.65[7]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This protocol details the extraction of γ-muurolene from plant material using a non-destructive headspace sampling technique.

Materials:

  • Fresh plant material (leaves, flowers, stems, etc.)

  • 20 mL headspace vials with PTFE-faced septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with agitation capabilities

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount (e.g., 1-2 g) of fresh, finely chopped plant material into a 20 mL headspace vial.

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE-faced septum to ensure a hermetic seal.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[8]

  • Extraction:

    • Manually or using an autosampler, insert the SPME fiber through the vial's septum.

    • Expose the fiber to the headspace for a predetermined time (e.g., 30 minutes) at the same temperature, with continuous agitation (e.g., 250 rpm).[9]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption and analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the separation and identification of γ-muurolene.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C[10]

  • Injection Mode: Splitless for a defined period (e.g., 2 minutes)[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[8]

MS Conditions:

  • Ion Source Temperature: 230°C[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[11]

  • Mass Range: Scan from m/z 40 to 400

  • Transfer Line Temperature: 280°C

Data Analysis:

  • Identify γ-muurolene by comparing its mass spectrum and retention index with those of an authentic standard or with reference spectra from libraries such as NIST.

  • Quantify the relative abundance of γ-muurolene by integrating the peak area and expressing it as a percentage of the total identified volatile compounds. For absolute quantification, a calibration curve should be prepared using a certified standard of γ-muurolene.

Mandatory Visualizations

experimental_workflow cluster_stress Stress Induction cluster_sampling Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation stress Biotic or Abiotic Stress Application (e.g., pathogen, drought) collection Collect Plant Tissue (e.g., leaves) at Time Points stress->collection control Control Group (No Stress) control->collection preparation Weigh and Place in Headspace Vials collection->preparation hs_spme HS-SPME of Volatiles preparation->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms identification Identify γ-Muurolene (Mass Spectra & Retention Index) gc_ms->identification quantification Quantify Peak Area identification->quantification statistics Statistical Analysis (e.g., ANOVA, t-test) quantification->statistics biomarker Correlate γ-Muurolene Levels with Stress Response statistics->biomarker

Caption: Experimental workflow for using γ-Muurolene as a biomarker.

signaling_pathway stress Biotic/Abiotic Stress perception Stress Perception (Receptors) stress->perception signal_transduction Signal Transduction Cascade (ROS, Ca2+, Phytohormones) perception->signal_transduction gene_expression Upregulation of Terpene Synthase Genes signal_transduction->gene_expression synthase γ-Muurolene Synthase gene_expression->synthase fpp Farnesyl Diphosphate (FPP) fpp->synthase muurolene γ-Muurolene synthase->muurolene response Plant Defense Response (e.g., antimicrobial, antifungal) muurolene->response

Caption: Proposed signaling pathway for γ-Muurolene biosynthesis.

References

Topic: Formulation of γ-Muurolene for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

γ-Muurolene is a volatile, lipophilic sesquiterpene with demonstrated biological activities, including antibacterial and anti-inflammatory properties.[1][2][3] Its physicochemical characteristics—namely high lipophilicity and poor water solubility—present significant challenges for administration in aqueous physiological systems, potentially leading to low bioavailability and inconsistent results in preclinical in vivo studies. This document provides a detailed protocol for the formulation of γ-Muurolene as a stable oil-in-water (o/w) emulsion, a widely accepted method for enhancing the systemic delivery of lipophilic compounds. Additionally, it outlines key considerations for study design and discusses potential signaling pathways that may be modulated by this compound.

Physicochemical Properties of γ-Muurolene

A comprehensive understanding of γ-Muurolene's properties is essential for developing a suitable formulation. The following table summarizes its key physicochemical data.

PropertyValueSource
Molecular Formula C₁₅H₂₄[4][5]
Molecular Weight 204.35 g/mol [4][6]
Appearance Oily LiquidInferred
Boiling Point ~272 °C at 760 mmHg[7]
Solubility Insoluble in water; Soluble in ethanol, methanol, organic solvents[6]
XLogP3-AA (Lipophilicity) 4.3[4][6]

Formulation Strategy: Oil-in-Water (o/w) Emulsion

Due to its high lipophilicity (LogP > 4) and negligible water solubility, direct injection of γ-Muurolene in an aqueous vehicle is not feasible. An oil-in-water (o/w) emulsion is a robust and commonly used approach to deliver such compounds parenterally. This formulation encapsulates the lipophilic drug within small oil droplets, which are dispersed in a continuous aqueous phase and stabilized by a surfactant. This method improves drug solubility, stability, and bioavailability. For volatile terpenes, nanoemulsification has been shown to protect the active compound and potentiate its activity.[8]

Experimental Protocol: Preparation of γ-Muurolene Emulsion

This protocol details the steps to prepare a 1 mg/mL γ-Muurolene o/w emulsion suitable for intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) administration in animal models.

Materials & Reagents
  • γ-Muurolene (purity ≥95%)

  • Vehicle Oil: Sterile corn oil or sesame oil

  • Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL

  • Aqueous Phase: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • High-speed homogenizer or probe sonicator

  • Sterile, depyrogenated glass vials

  • 0.22 µm sterile syringe filters

Experimental Workflow

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization A 1. Weigh 10 mg γ-Muurolene B 2. Dissolve in 1 mL Vehicle Oil A->B Vortex D 4. Add Oil Phase to Aqueous Phase Dropwise B->D C 3. Prepare 5% Tween 80 in 9 mL PBS C->D E 5. Homogenize on ice until a stable milky emulsion forms D->E Constant stirring F 6. Sterile filter (0.22 µm) E->F G 7. Aliquot and store at 4°C (Use within 48h) F->G

Caption: Workflow for preparing a γ-Muurolene oil-in-water emulsion.

Step-by-Step Procedure
  • Prepare the Oil Phase: Accurately weigh 10 mg of γ-Muurolene and dissolve it in 1 mL of sterile corn oil in a sterile vial. Vortex thoroughly to ensure complete dissolution. This creates a 10 mg/mL stock oil solution.

  • Prepare the Aqueous Phase: In a separate sterile container, add 0.5 mL of Tween 80 to 8.5 mL of sterile PBS to create 9 mL of a 5% (v/v) surfactant solution.

  • Create the Pre-emulsion: While vigorously stirring the aqueous phase, add the 1 mL oil phase drop by drop. This will create a coarse pre-emulsion.

  • Homogenize: Place the container with the pre-emulsion in an ice bath to dissipate heat. Homogenize the mixture using a probe sonicator or high-speed homogenizer. Process in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until a uniform, stable, milky-white emulsion with no visible oil droplets is formed. The final concentration of γ-Muurolene will be 1 mg/mL.

  • Sterilization and Storage: Aseptically filter the final emulsion through a 0.22 µm syringe filter into a sterile vial. Store at 4°C and use within 48 hours for maximum stability and to prevent degradation.

Dosage Calculation Example
  • Animal: 25 g mouse

  • Desired Dose: 20 mg/kg

  • Calculation: (20 mg/kg) * (0.025 kg) = 0.5 mg total dose

  • Formulation Concentration: 1 mg/mL

  • Injection Volume: (0.5 mg) / (1 mg/mL) = 0.5 mL (or 500 µL)

Note: Always prepare a vehicle control emulsion (corn oil + Tween 80 + PBS, without γ-Muurolene) to administer to the control group.

Potential Signaling Pathways for Investigation

The biological activities of sesquiterpenes are often attributed to their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cellular stress responses.[9] While the precise mechanisms of γ-Muurolene are still under investigation, its reported anti-inflammatory and antioxidant activities suggest potential interactions with the following pathways.[3]

G cluster_input Input cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes drug γ-Muurolene NFKB NF-κB Signaling drug->NFKB Inhibition MAPK MAPK Signaling (p38, JNK, ERK) drug->MAPK Nrf2 Nrf2 Pathway drug->Nrf2 Activation Inflammation Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFKB->Inflammation MAPK->Inflammation Apoptosis Modulation of Apoptosis MAPK->Apoptosis OxidativeStress Increased Antioxidant Enzyme Expression (HO-1, NQO1) Nrf2->OxidativeStress

Caption: Potential signaling pathways modulated by γ-Muurolene.

Key Considerations for In Vivo Study Design

  • Vehicle Control: A vehicle-only control group is mandatory to ensure that the observed effects are due to γ-Muurolene and not the emulsion components (oil, surfactant).

  • Toxicity Assessment: Before efficacy studies, perform an acute toxicity study to determine the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, body weight changes, and food/water intake.

  • Pharmacokinetics (PK): If possible, conduct a basic PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated γ-Muurolene. This will inform the optimal dosing schedule.

  • Stability: Always visually inspect the emulsion for signs of phase separation before each administration. If possible, periodically measure droplet size to ensure formulation consistency throughout the study.

References

Troubleshooting & Optimization

GC-MS Analysis of Sesquiterpenes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of sesquiterpenes. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do my sesquiterpene isomers frequently co-elute during GC-MS analysis?

A1: Sesquiterpene isomers often have very similar chemical structures, boiling points, and polarities. This leads to comparable interactions with the GC column's stationary phase, resulting in poor separation and co-elution.[1] Key contributing factors can include a non-optimal GC column, an unrefined temperature program, or unsuitable injection parameters.[1]

Q2: What causes peak tailing for my sesquiterpene peaks?

A2: Peak tailing can stem from either chemical or physical issues within the GC system.[2] If all peaks are tailing, the cause is likely physical, such as a poor column cut, incorrect column installation creating dead volume, or a leak in the injector.[2][3] If only specific, often more polar, sesquiterpenes are tailing, it suggests a chemical issue where active sites in the inlet liner or on the column are interacting with your analytes.[2]

Q3: My less volatile sesquiterpenes show poor recovery. What can I do?

A3: Lower volatility sesquiterpenes can be challenging, particularly with headspace sampling techniques where they may not efficiently partition into the vapor phase.[4] You might also encounter condensation of these higher boiling point compounds in the headspace syringe.[4] Switching to liquid injection can improve recovery for these specific terpenes, though it may introduce more matrix components into the system.[4]

Q4: How critical is the injection port temperature for sesquiterpene analysis?

A4: The injection port temperature is a critical parameter. It must be high enough to ensure the complete and rapid vaporization of sesquiterpenes but low enough to prevent thermal degradation or rearrangement of labile compounds.[1] Thermally sensitive sesquiterpenes, like germacrenes, can degrade in a hot GC inlet, leading to the appearance of artifact peaks and inaccurate quantification.[1][5] For example, one study found that an injection port temperature of 160 °C nearly eliminated thermal instability for certain sesquiterpenoids.[5]

Q5: When should I consider using a chiral GC column?

A5: A chiral GC column is necessary when you need to separate enantiomeric isomers—molecules that are non-superimposable mirror images of each other.[1] Standard achiral columns cannot distinguish between enantiomers. If your research involves stereoisomers, a column with a chiral stationary phase, such as one with derivatized cyclodextrins, is required for separation.[1]

Q6: Is derivatization necessary for sesquiterpene analysis?

A6: Derivatization is not always necessary for sesquiterpene hydrocarbons, but it can be highly beneficial for sesquiterpenoids containing functional groups like hydroxyls or carboxyls.[6] The process modifies the analytes to increase their volatility and thermal stability, which can improve peak shape and prevent on-column degradation.[6] Common methods include silylation, which replaces active hydrogens with a trimethylsilyl group.[6]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Sesquiterpene Isomers

Symptoms:

  • Overlapping or partially resolved chromatographic peaks.

  • Inability to accurately identify and quantify individual isomers.

Possible Causes:

  • The GC column's stationary phase lacks the proper selectivity for the target analytes.

  • The GC oven temperature program is not optimized for separating critical pairs.

  • Column dimensions (length, internal diameter, film thickness) are not suitable for the required efficiency.[1]

Solutions:

CoElution_Troubleshooting

Experimental Protocols:

  • Protocol 1: Optimization of GC Oven Temperature Program

    • Initial Assessment: Start with your current temperature program.

    • Lower Initial Temperature: Reduce the initial oven temperature to improve the focusing of early eluting peaks. For splitless injection, a temperature 10-20 °C below the solvent's boiling point is a good starting point.[1]

    • Reduce Ramp Rate: Decrease the temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min) during the elution window of your target sesquiterpenes. This increases the interaction time with the stationary phase, enhancing separation.

    • Incorporate Isothermal Holds: Add short isothermal holds (1-2 minutes) at temperatures just before critical isomer pairs elute to improve their resolution.[1]

    • Evaluate: Analyze the chromatograms after each adjustment to assess the impact on resolution.[1]

  • Protocol 2: Selection of an Appropriate GC Column

    • Assess Current Stationary Phase: Identify the polarity of your current column (e.g., a non-polar 5% phenyl-methylpolysiloxane).[1]

    • Choose a Different Selectivity: If using a non-polar column, switch to a mid-polar or polar stationary phase (e.g., a wax-type or higher-percentage phenyl-substituted column). This change in polarity will alter elution orders and can resolve co-eluting compounds.[1]

    • Consider Column Dimensions: For complex mixtures, a longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can improve separation. A smaller internal diameter (e.g., 0.18 mm) can also increase efficiency.

    • Properly Condition: Always condition a new column according to the manufacturer's instructions before use to ensure low bleed and optimal performance.[1]

Quantitative Data Summary:

ParameterStandard Column (e.g., DB-5)Alternative Column (e.g., DB-Wax)Expected Outcome
Stationary Phase 5% Phenyl-MethylpolysiloxanePolyethylene GlycolAltered selectivity based on polarity
Typical Ramp Rate 10 °C/min3-5 °C/minImproved resolution of close eluters
Resolution (Rs) for β-Caryophyllene / α-Humulene ~1.2>1.5Baseline separation achieved
Issue 2: Thermal Degradation of Analytes in the GC Inlet

Symptoms:

  • Reduced peak area for known thermally labile compounds.

  • Appearance of unexpected or "artifact" peaks in the chromatogram.

  • Poor reproducibility of quantitative results.

Possible Causes:

  • The inlet temperature is too high for the stability of the target sesquiterpenes.

  • The inlet liner contains active sites (e.g., silanol groups) that catalyze degradation.

  • The residence time in the hot inlet is too long.

Solutions:

Analyte_Stability

Experimental Protocols:

  • Protocol 3: Optimizing Inlet Temperature and Liner Selection

    • Lower Inlet Temperature: Systematically decrease the injector temperature in 10-20 °C increments from your current setting. Monitor the peak area of the labile analyte and the area of any degradation products. An optimal temperature maximizes the analyte response while minimizing degradation.[1]

    • Use a Deactivated Liner: Replace your current liner with one that has a high-quality deactivation coating to minimize active sites. For very sensitive compounds, a liner without glass wool may be preferable, as the wool can sometimes introduce activity.[1]

    • Evaluate Liner Types: Test different liner geometries. A liner that facilitates rapid transfer of the sample to the column can reduce the time spent in the hot inlet, thereby minimizing degradation.

    • Perform Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues that can create active sites.

Quantitative Data Summary:

Inlet TemperatureAnalyte Peak Area (Relative %)Degradation Product Peak Area (Relative %)
250 °C75%25%
220 °C90%10%
190 °C98%2%
160 °C>99%<1%
Note: Data is illustrative, based on findings for thermally labile sesquiterpenoids like germacrenes.[5][7]
Issue 3: Poor Peak Shape (Tailing and Fronting)

Symptoms:

  • Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Fronting: Asymmetrical peaks with a leading edge that is less steep than the trailing edge.

Possible Causes:

  • Tailing (Physical): Poor column installation (ragged cut, incorrect insertion depth), leaks.[2][3]

  • Tailing (Chemical): Active sites in the liner or at the head of the column interacting with polar analytes.[2]

  • Fronting: Column overload (injecting too much sample), sample solvent incompatible with the stationary phase.[8]

Solutions:

PeakTailing_Troubleshooting

Experimental Protocols:

  • Protocol 4: Proper GC Column Installation

    • Column Cutting: Use a ceramic scoring wafer to make a light, single scratch on the fused silica column. Hold the column on either side of the score and gently flex it away from the mark to create a clean, 90-degree break.[2]

    • Inspect the Cut: Use a magnifier to ensure the cut surface is flat and "mirror-like." A ragged or angled cut can cause peak tailing.[2]

    • Installation: Turn off the oven and inlet heating. Carefully insert the column through the septum nut and ferrule. Set the correct installation depth into the inlet as specified by your instrument manufacturer.

    • Tightening: Gently tighten the column nut until finger-tight, then use a wrench to tighten it an additional quarter- to half-turn. Do not overtighten, as this can break the column.

    • Leak Check: Restore gas flow and use an electronic leak detector to confirm there are no leaks around the nut.

  • Protocol 5: Inlet Maintenance

    • Cool Down: Ensure the inlet has cooled to a safe temperature. Turn off the carrier gas flow.

    • Remove Column: Carefully loosen the column nut and lower the column from the inlet.

    • Remove Liner: Unscrew the septum retaining nut and open the inlet. Use forceps to carefully remove the old inlet liner and O-ring.[2]

    • Inspect and Clean: Visually inspect the inside of the inlet for any residue. If necessary, clean it with an appropriate solvent and a lint-free swab.

    • Install New Liner: Place a new, deactivated liner and O-ring into the inlet.

    • Reassemble: Close the inlet, replace the septum, and reinstall the column. Restore gas flow, perform a leak check, and allow the system to equilibrate before analysis.[2]

References

optimizing extraction parameters to increase gamma-Muurolene yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of γ-Muurolene.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the extraction and quantification of γ-Muurolene.

Q1: My γ-Muurolene yield is lower than expected. What are the key parameters I should optimize for hydrodistillation?

A1: Low yields of γ-Muurolene from hydrodistillation can be attributed to several factors. Based on studies of essential oil extraction from various plant materials, the following parameters are critical to optimize:

  • Drying Period of Plant Material: The moisture content of the plant material can significantly impact extraction efficiency.

  • Extraction Time: The duration of the hydrodistillation process directly affects the recovery of sesquiterpenes.

  • Water-to-Plant Ratio: The volume of water relative to the amount of plant material can influence the extraction kinetics.

For instance, a study optimizing essential oil extraction from Ballota hirsuta found that a drying period of 7 days, an extraction time of 120 minutes, and a water-to-plant ratio of 10 ml/g were optimal for maximizing the overall essential oil yield, which contained γ-Muurolene.[1]

Q2: Which extraction method is better for obtaining γ-Muurolene: traditional Clevenger hydrodistillation (CH) or microwave-assisted hydrodistillation (MAH)?

A2: Both methods can successfully extract γ-Muurolene, but they may yield different results in terms of efficiency and chemical profile. A study on the essential oil of Irish Bog Myrtle (Myrica gale L.) showed that MAH yielded a higher relative percentage of sesquiterpene hydrocarbons compared to CH.[2] Specifically, for γ-Muurolene, the results varied depending on the plant part and collection time.

Q3: What is a suitable starting point for solvent selection in solvent-based extraction of γ-Muurolene?

A3: For sesquiterpenes like γ-Muurolene, the choice of solvent is critical. A comparative study on the extraction of sesquiterpenes from ginger found that ethyl acetate was more effective than acetone in extracting these compounds.[3] Therefore, ethyl acetate could be a promising solvent to start with for optimizing your extraction protocol.

Q4: How can I confirm the presence and quantity of γ-Muurolene in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying γ-Muurolene in essential oil extracts.[4][5] Identification is typically achieved by comparing the mass spectrum and retention index of the peak in your sample with that of a known standard or with data from spectral libraries like NIST. For quantification, an internal standard method is often employed.

Q5: At what temperature should I set the GC-MS oven for analyzing γ-Muurolene?

A5: A suitable temperature program for the GC oven is crucial for separating γ-Muurolene from other components in the essential oil. A typical program involves a starting temperature of around 60°C, followed by a gradual ramp up to a final temperature of 250-300°C. For example, one successful analysis of an essential oil containing γ-Muurolene used an initial oven temperature of 60°C, ramped to 145°C at 3°C/min, and then to 250°C at 30°C/min, with a final hold.[6]

Quantitative Data Summary

The following tables summarize quantitative data on γ-Muurolene yield from different extraction methods and sources.

Table 1: Comparison of γ-Muurolene Yield from Different Hydrodistillation Methods for Myrica gale L. [2]

Plant Part & Collection TimeExtraction Methodγ-Muurolene (% of total essential oil)
Leaves (Summer)CHNot Detected
Leaves (Summer)MAH0.06
Fruit (Autumn)CHNot Detected
Fruit (Autumn)MAH0.06

Table 2: γ-Muurolene Content in Essential Oil from Different Plant Species

Plant SpeciesPlant PartExtraction Methodγ-Muurolene (% of total essential oil)Reference
Salvia ceratophyllaAerial PartsHydrodistillation11.4[7]
Campomanesia adamantiumLeaves (Flowering)Hydrodistillation1.00[4]
Campomanesia adamantiumLeaves (Fruit-bearing)Hydrodistillation1.15[4]
Leucas virgataAerial PartsHydrodistillation2.9[5]

Experimental Protocols

Protocol 1: Optimization of Hydrodistillation Parameters

This protocol is based on the methodology used for optimizing essential oil extraction and can be adapted to maximize γ-Muurolene yield.

  • Plant Material Preparation: Dry the plant material for varying periods (e.g., 0, 7, 14, and 21 days) to assess the effect of moisture content.

  • Hydrodistillation:

    • Place a fixed amount of dried plant material (e.g., 100 g) into a Clevenger-type apparatus.

    • Vary the water-to-plant ratio (e.g., 5:1, 10:1, 15:1, 20:1 ml/g).

    • Vary the extraction time (e.g., 60, 120, 180, 240 minutes).

  • Essential Oil Collection: Collect the distilled essential oil and dry it over anhydrous sodium sulfate.

  • Yield Calculation: Calculate the essential oil yield as a percentage of the initial dry plant material weight.

  • GC-MS Analysis: Analyze the chemical composition of the essential oil to determine the percentage of γ-Muurolene under each condition.

Protocol 2: GC-MS Analysis of γ-Muurolene

This protocol provides a general framework for the quantification of γ-Muurolene.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis. Add an internal standard (e.g., n-alkanes) for quantification.

  • GC-MS Instrument Conditions:

    • Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms.

    • Injector Temperature: Set to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 4°C/minute.

      • Ramp 2: Increase to 280°C at a rate of 20°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify the γ-Muurolene peak based on its retention time and mass spectrum.

    • Quantify the amount of γ-Muurolene by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction Optimization cluster_analysis 3. Analysis & Quantification cluster_output 4. Result PlantMaterial Plant Material Drying Drying Optimization (0-21 days) PlantMaterial->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation Time Time Variation (60-240 min) Hydrodistillation->Time Ratio Water/Plant Ratio (5:1 - 20:1) Hydrodistillation->Ratio GCMS GC-MS Analysis Time->GCMS Ratio->GCMS Quantification Quantification of γ-Muurolene Yield GCMS->Quantification OptimalYield Optimized Yield Quantification->OptimalYield

Caption: Workflow for optimizing hydrodistillation parameters to maximize γ-Muurolene yield.

logical_relationship cluster_parameters Independent Variables cluster_process Extraction Process cluster_outcome Dependent Variable Solvent Solvent Type (e.g., Ethyl Acetate, Acetone) Extraction Extraction of γ-Muurolene Solvent->Extraction influences Temperature Extraction Temperature Temperature->Extraction influences Time Extraction Time Time->Extraction influences Pressure Extraction Pressure (for SFE) Pressure->Extraction influences Yield γ-Muurolene Yield Extraction->Yield

Caption: Key parameters influencing the yield of γ-Muurolene during extraction.

References

Technical Support Center: Troubleshooting Low Yield of γ-Muurolene from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of γ-Muurolene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of this valuable sesquiterpenoid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of γ-Muurolene?

γ-Muurolene is a sesquiterpenoid found in various plants and fungi. Some notable sources include the mushroom Ischnoderma resinosum and plants like Solidago canadensis (Canadian goldenrod) and Sideritis montana.[1][2][3] The concentration of γ-Muurolene can vary significantly between different species and even different parts of the same plant.[2]

Q2: I am experiencing a very low yield of γ-Muurolene from my plant material. What are the potential causes?

Low yield of γ-Muurolene can be attributed to a range of factors spanning from the initial plant material to the final extraction and storage procedures. These can be broadly categorized into:

  • Pre-Harvest Factors: The genetic variety of the plant, soil and climate conditions, and the time of harvest can all significantly impact the essential oil content and composition.[2][4] For instance, lavender grown at higher altitudes tends to have a higher concentration of certain compounds.[4]

  • Post-Harvest Handling: The way the plant material is treated after harvesting is crucial. Improper drying methods can lead to the loss or degradation of volatile compounds like γ-Muurolene.[5]

  • Extraction Protocol: The choice of extraction method and solvent, as well as parameters like temperature and time, are critical for efficient extraction.[1]

  • Compound Degradation: Sesquiterpenoids can be sensitive to heat, light, and oxidation, leading to degradation during or after extraction.[4][6]

Q3: How does the choice of extraction solvent affect the yield of γ-Muurolene?

The polarity of the solvent plays a critical role in selectively extracting sesquiterpenoids like γ-Muurolene. For non-volatile sesquiterpenoids, a range of solvents with varying polarities are utilized.[1] Methanol and ethanol, often in aqueous solutions, are effective for a broad spectrum of secondary metabolites.[1] For instance, 80% methanol has been noted as a good general-purpose extraction solvent for various compounds.[7] For more volatile sesquiterpenoids present in essential oils, methods like hydrodistillation or steam distillation are more appropriate.

Q4: Can the extraction temperature impact the final yield and purity of γ-Muurolene?

Yes, temperature is a double-edged sword in the extraction process. Higher temperatures can increase the solubility and diffusion rate of γ-Muurolene, potentially improving the extraction yield.[1] However, excessively high temperatures can lead to the degradation of heat-sensitive sesquiterpenoids.[1][4] It is crucial to find an optimal temperature that maximizes extraction efficiency while minimizing compound degradation. For some solvent extractions, 60°C has been suggested as a suitable temperature.[7]

Q5: My γ-Muurolene extract seems to be degrading over time. What are the best storage practices?

To prevent degradation, γ-Muurolene extracts should be stored in airtight, dark glass containers to protect them from light and oxygen. It is also recommended to store them at low temperatures, for example, at -20°C.[1][7] Some compounds are known to be sensitive to heat and light, which can lead to oxidation or conversion to other compounds.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues leading to low γ-Muurolene yield.

Issue 1: Consistently Low Yield from the Start

If you are consistently obtaining low yields, the problem likely lies in your starting material or fundamental extraction parameters.

Potential Cause Troubleshooting Steps
Suboptimal Plant Material Source Verification: Ensure you are using the correct plant species and part known to be rich in γ-Muurolene. The yield can vary significantly between flowers, leaves, and stems.[2] Harvest Time: The concentration of essential oils can vary with the season and even the time of day of harvesting.[2][4] Review literature for the optimal harvest time for your specific plant source. Drying Method: Air-drying or freeze-drying are generally preferred over sun-drying or oven-drying at high temperatures, which can cause loss of volatile compounds.[3][5]
Inefficient Extraction Method Method Selection: For volatile sesquiterpenoids like γ-Muurolene, hydrodistillation or steam distillation are common methods. For less volatile forms, solvent extraction is used.[1] Ensure the chosen method is appropriate for the target compound's properties. Solvent Optimization: If using solvent extraction, experiment with a range of solvent polarities. A sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethanol or ethyl acetate, can improve purity and yield.[1]
Inadequate Extraction Parameters Time and Temperature: Increase the extraction time in increments to see if the yield improves. For solvent extraction, a temperature of around 60°C is often a good starting point to balance yield and prevent degradation.[1][7] For hydrodistillation, ensure the distillation is carried out for a sufficient duration to extract the less volatile sesquiterpenes.

Issue 2: Yield Decreases Over Time or with Scale-Up

A decline in yield over time can point towards issues with compound stability or inconsistencies in the process.

Potential Cause Troubleshooting Steps
Degradation During Extraction Temperature Control: Monitor and control the temperature throughout the extraction process. Avoid localized overheating. For heat-sensitive compounds, consider extraction at lower temperatures for a longer duration.[1][8] Exclusion of Oxygen and Light: If possible, perform extraction under an inert atmosphere (e.g., nitrogen) and protect the apparatus from light.
Post-Extraction Degradation Proper Storage: Immediately after extraction, store the sample in a tightly sealed, amber-colored vial at a low temperature (-20°C is recommended).[1][7] Antioxidant Addition: For long-term storage, consider adding a suitable antioxidant, though this should be validated to not interfere with downstream applications.
Inconsistent Material Handling Standardized Procedures: Ensure that post-harvest handling, such as drying and grinding of the plant material, is consistent across all batches. Variations in particle size can affect extraction efficiency.

Data Presentation

Table 1: Effect of Extraction Time and Temperature on Sesquiterpene Lactone Yield

This table illustrates how extraction parameters can influence the yield of related sesquiterpenoid compounds. While not specific to γ-Muurolene, it provides a general principle.

Temperature (°C)Extraction Time (hours)Relative Yield of Free Sesquiterpene Lactones
300.251x
301710x
500.251.5x
50175x

Data adapted from a study on sesquiterpene lactones from Cichorium intybus L. roots, demonstrating the significant impact of time and temperature on yield.[8]

Experimental Protocols

Protocol 1: General Hydrodistillation for γ-Muurolene-Rich Essential Oil

This protocol is a general guideline and should be optimized for your specific plant material.

  • Material Preparation: Air-dry the plant material in a well-ventilated, dark place until brittle. Grind the dried material to a coarse powder.

  • Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into the distillation flask.

    • Add distilled water to the flask, typically at a ratio of 1:10 (w/v) of plant material to water.

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile essential oils.

    • Continue the distillation for a set period (e.g., 3-4 hours). The optimal time should be determined experimentally.

  • Collection: The essential oil and water will condense and be collected in the graduated tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Isolation and Drying: Carefully separate the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, amber vial at -20°C.

Protocol 2: General Solvent Extraction for γ-Muurolene

This protocol is a general guideline for solvent extraction and should be optimized.

  • Material Preparation: Dry and grind the plant material as described in the hydrodistillation protocol.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 50 g) into an Erlenmeyer flask.

    • Add the chosen solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

    • Macerate the mixture for a defined period (e.g., 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated, up to 60°C) with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., < 40°C) to avoid degradation of thermolabile compounds.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate γ-Muurolene.

  • Storage: Store the final extract or purified compound in a sealed, amber vial at -20°C.

Visualizations

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Plant Material Selection (Source, Genotype) harvesting Optimal Harvesting (Time, Season) plant_material->harvesting post_harvest Post-Harvest Handling (Drying, Grinding) harvesting->post_harvest extraction_method Extraction Method (Hydrodistillation/Solvent) post_harvest->extraction_method optimization Parameter Optimization (Time, Temp, Solvent) extraction_method->optimization isolation Isolation & Purification (Chromatography) optimization->isolation analysis Analysis (GC-MS) isolation->analysis storage Storage (-20°C, Dark) analysis->storage

Caption: General workflow for the extraction of γ-Muurolene from natural sources.

troubleshooting_low_yield cluster_material Plant Material Issues cluster_extraction Extraction Protocol Issues cluster_degradation Degradation Issues start Low γ-Muurolene Yield check_source Verify Plant Source & Part start->check_source Consistently Low Yield check_temp Control Extraction Temperature start->check_temp Yield Decreases Over Time check_harvest Optimize Harvest Time check_source->check_harvest check_drying Review Drying Protocol check_harvest->check_drying check_method Select Appropriate Method check_drying->check_method optimize_solvent Optimize Solvent System check_method->optimize_solvent optimize_params Adjust Time & Temperature optimize_solvent->optimize_params solution Improved Yield optimize_params->solution check_storage Ensure Proper Storage Conditions check_temp->check_storage check_storage->solution

Caption: Troubleshooting decision tree for low γ-Muurolene yield.

References

Technical Support Center: Enhancing the Resolution of Muurolene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chromatographic separation of muurolene and other sesquiterpene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate muurolene isomers?

A1: Muurolene isomers, like other sesquiterpenes, possess nearly identical chemical structures and physicochemical properties, such as boiling points and polarities. This similarity results in very similar interactions with the chromatographic stationary phase, leading to co-elution or poor resolution under standard analytical conditions.[1] Achieving baseline separation requires meticulous optimization of chromatographic parameters to exploit the subtle differences between the isomers.[2]

Q2: What is the most common chromatographic technique for analyzing muurolene isomers?

A2: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the most prevalent and powerful tool for the analysis of volatile compounds like sesquiterpenes.[3] For non-volatile derivatives or when alternative selectivity is required, High-Performance Liquid Chromatography (HPLC) can also be employed.[2]

Q3: When should I use a chiral column for my analysis?

A3: A chiral stationary phase is essential when you need to separate enantiomers (non-superimposable mirror images) of muurolene.[4][5] Standard achiral columns cannot distinguish between enantiomers. Modified cyclodextrins are commonly used as chiral selectors in GC stationary phases for this purpose.[4][6]

Q4: My peaks are tailing. What are the likely causes and how can I fix it?

A4: Peak tailing can be caused by several factors. In GC, it may be due to active sites in the inlet liner or column, leading to unwanted interactions with the analytes. Using a deactivated liner can help minimize this.[1] In HPLC, a primary cause can be the interaction of analytes with acidic silanol groups on the silica-based stationary phase. Adding a small amount of a weak acid, like formic or acetic acid, to the mobile phase can suppress this interaction and improve peak shape.[2] Other causes can include column contamination or degradation.[2]

Q5: I see unexpected peaks in my chromatogram. What could be the source?

A5: Unexpected peaks, or "ghost peaks," can originate from contaminants in the carrier gas or mobile phase, carryover from previous injections, or column bleed.[2] To troubleshoot, run a blank injection (injecting only the mobile phase or solvent). If the ghost peaks persist, the contamination is likely from the system or the solvents/gases themselves. Ensure you are using high-purity, HPLC or GC-grade reagents and that your system is properly cleaned.[2]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Muurolene Isomers in GC

Symptoms:

  • Overlapping or partially resolved peaks for muurolene isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Suboptimal Temperature Program Modify the oven temperature program. A slower temperature ramp rate (e.g., 1-5 °C/min) increases the interaction time between the analytes and the stationary phase, often improving resolution.[1][4] Introducing short isothermal holds at temperatures where critical isomer pairs elute can also be beneficial.[1]
Inappropriate Stationary Phase The choice of stationary phase is critical for selectivity. If using a non-polar column (e.g., DB-5), consider switching to a mid-polar or polar stationary phase (e.g., a wax-type column) to alter the elution order.[1] For enantiomers, a chiral column is necessary.[4]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Optimize the flow rate for your specific column dimensions and carrier gas (Helium or Hydrogen) to achieve the best separation performance.[4]
Unsuitable Column Dimensions Increasing the column length or decreasing the internal diameter can enhance separation efficiency by increasing the number of theoretical plates.[1][7] A thicker film can increase retention but may require higher elution temperatures.[1]
Issue 2: Analyte Degradation in the GC Inlet

Symptoms:

  • Poor peak response or missing peaks for certain isomers.

  • Inaccurate and non-reproducible quantitative results.

Possible Causes & Solutions:

Potential Cause Recommended Solution
High Inlet Temperature Some sesquiterpenes are thermally labile and can degrade at high temperatures.[1] Optimize the inlet temperature by gradually lowering it to a point where good peak shape is maintained without causing degradation.
Active Sites in the Inlet Liner The inlet liner can have active sites that catalyze the degradation of sensitive compounds.[1] Use a high-quality, deactivated inlet liner to minimize these interactions. Experimenting with liners with and without glass wool is also recommended.[1]

Experimental Protocols

GC Method Development for Muurolene Isomer Separation

This protocol outlines a systematic approach to developing a robust GC method for the separation of muurolene isomers.

  • Column Selection:

    • Start with a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) to exploit polarity differences between isomers.

    • If enantiomeric separation is required, select a chiral column, such as one with a modified cyclodextrin stationary phase (e.g., HP-chiral-20B).[8]

  • Initial GC Parameters:

    • Injector Temperature: 250 °C (can be optimized lower if thermal degradation is suspected).

    • Carrier Gas: Helium or Hydrogen.

    • Flow Rate: ~1.0-1.2 mL/min.[4]

    • Injection Mode: Split or splitless, depending on the concentration of the analytes. A split injection can improve peak shape.[9]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Temperature Program Optimization:

    • Begin with a general scouting gradient:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 240 °C.

      • Hold: 5 minutes.

    • Analyze the initial chromatogram to identify co-eluting or poorly resolved peaks.

    • Refine the ramp rate: If peaks are poorly resolved, decrease the ramp rate (e.g., to 2-3 °C/min) in the region where the isomers elute.[1]

    • Introduce isothermal holds: If a critical pair of isomers is eluting close together, add a 1-2 minute isothermal hold just before their elution temperature to improve separation.[9]

  • Data Analysis and Further Optimization:

    • Evaluate the resolution between critical isomer pairs after each modification.

    • If resolution is still insufficient after optimizing the temperature program, consider a column with a different stationary phase chemistry to alter selectivity.

Quantitative Data

The following tables summarize typical GC conditions used for the separation of sesquiterpene isomers, including muurolene.

Table 1: Example GC Conditions for Sesquiterpene Analysis

ParameterCondition 1Condition 2 (Chiral)
Column DB-5 (30 m x 0.32 mm, 0.25 µm film)[8]HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film)[8]
Oven Program 60°C (3 min) to 240°C at 3°C/min, hold 3 min[8]40°C (5 min) to 130°C at 1°C/min, then to 200°C at 2°C/min, hold 3 min[8]
Injector Temp. 250 °C[8]250 °C[8]
Detector Temp. 250 °C (for FID)[8]300 °C (for FID)[8]
Carrier Gas Helium at 1 mL/min[8]Helium at 1 mL/min[8]
Injection Volume 1 µL (split 1:50)[8]0.1 µL (split 1:100)[8]

Note: These are example conditions and may require further optimization for specific samples and instruments.

Visualizations

TroubleshootingWorkflow Start Start: Co-eluting Muurolene Isomers OptimizeTemp Optimize Temperature Program (Slower ramp, isothermal holds) Start->OptimizeTemp CheckRes1 Resolution Achieved? OptimizeTemp->CheckRes1 ModifyFlow Adjust Carrier Gas Flow Rate CheckRes1->ModifyFlow No End End: Resolution Achieved CheckRes1->End Yes CheckRes2 Resolution Achieved? ModifyFlow->CheckRes2 ChangeColumn Evaluate Column Choice (Change stationary phase selectivity) CheckRes2->ChangeColumn No CheckRes2->End Yes CheckRes3 Resolution Achieved? ChangeColumn->CheckRes3 ChiralColumn Consider Chiral Column (For enantiomers) CheckRes3->ChiralColumn No CheckRes3->End Yes ChiralColumn->End

Caption: Troubleshooting workflow for co-eluting muurolene isomers.

MethodDevelopmentWorkflow Start Start: Method Development for Muurolene Isomers ColSelect Step 1: Column Selection (e.g., Mid-polarity or Chiral) Start->ColSelect InitParams Step 2: Set Initial Parameters (Injector Temp, Flow Rate, etc.) ColSelect->InitParams TempProg Step 3: Temperature Program Optimization (Scouting gradient, then refine) InitParams->TempProg Analyze Step 4: Analyze Chromatogram (Assess peak shape and resolution) TempProg->Analyze IsResolved Resolution Sufficient? Analyze->IsResolved Refine Refine Temperature Program (Adjust ramp/holds) IsResolved->Refine No End End: Validated Method IsResolved->End Yes Refine->TempProg

Caption: Experimental workflow for GC method development.

References

stability issues of gamma-Muurolene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of γ-Muurolene in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of γ-Muurolene in solution?

The stability of γ-Muurolene, a sesquiterpene, is primarily influenced by the solvent choice, storage temperature, exposure to light, and the presence of acidic or basic contaminants. Protic solvents, particularly acidic ones, can promote isomerization or degradation. Elevated temperatures can accelerate degradation pathways, while UV light can induce photochemical reactions.

Q2: Which solvents are recommended for storing γ-Muurolene?

For short-term storage, non-polar, aprotic solvents such as hexane, heptane, or cyclohexane are generally preferred as they minimize the risk of acid-catalyzed rearrangements. For applications requiring more polar environments, solvents like ethanol or isopropanol may be used, but stability should be verified over the intended experimental timeframe. It is crucial to use high-purity, dry solvents to avoid contaminants that can initiate degradation.

Q3: My analytical results for γ-Muurolene are inconsistent. Could this be a stability issue?

Inconsistent analytical results, such as decreasing peak area over time in chromatographic analyses (GC-MS, HPLC), are a strong indicator of compound instability. This could be due to degradation or isomerization of γ-Muurolene into other related compounds, which may or may not be chromatographically resolved.

Q4: What are the likely degradation products of γ-Muurolene?

γ-Muurolene can undergo several transformations, including isomerization to other cadinene-type sesquiterpenes like α-Muurolene, δ-Cadinene, or γ-Cadinene, especially under acidic conditions. Oxidation can also occur, leading to the formation of various oxygenated derivatives, particularly with prolonged exposure to air.

Troubleshooting Guide

This guide addresses specific problems you might encounter related to γ-Muurolene instability.

Problem 1: Rapid decrease in γ-Muurolene concentration in my stock solution.

  • Possible Cause 1: Inappropriate Solvent. The solvent may be promoting degradation. Protic or acidic solvents can be particularly problematic.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution in a high-purity, non-polar, aprotic solvent like hexane.

    • Analyze the fresh stock solution immediately after preparation to establish a baseline concentration.

    • Re-analyze the solution at set time intervals (e.g., 1, 4, 8, 24 hours) while storing it under controlled conditions (e.g., 4°C, protected from light).

    • Compare the results to your original solvent to determine if the solvent was the cause.

  • Possible Cause 2: Contaminated Solvent. The solvent may contain impurities (e.g., acid, water, peroxides) that are catalyzing degradation.

  • Troubleshooting Steps:

    • Use a fresh bottle of high-purity, anhydrous solvent.

    • If peroxides are suspected (e.g., in aged ethers or other susceptible solvents), test for their presence using peroxide test strips.

    • Repeat the stability check as described above with the new, confirmed-pure solvent.

Problem 2: Appearance of unknown peaks in my chromatogram over time.

  • Possible Cause: Isomerization or Degradation. γ-Muurolene is likely converting into one or more new compounds.

  • Troubleshooting Steps:

    • Identify the new peaks: If using GC-MS, analyze the mass spectra of the new peaks. Isomers of γ-Muurolene will have the same molecular weight (204.35 g/mol ) and often similar fragmentation patterns. Compare these spectra with library data for other cadinene sesquiterpenes.

    • Assess the storage conditions: Review the pH of your solution, storage temperature, and exposure to light. Acidic conditions are a common cause of isomerization.

    • Perform a controlled degradation study: Intentionally expose a sample of γ-Muurolene to mild acidic conditions (e.g., a trace amount of acetic acid in ethanol) and monitor the formation of the new peaks to confirm if they are acid-catalyzed isomers.

Quantitative Data Summary

The following table summarizes hypothetical stability data for γ-Muurolene in various solvents over a 48-hour period when stored at room temperature (25°C) and protected from light. This data is illustrative and based on general principles of terpene chemistry. Actual stability should be determined experimentally.

SolventTypeDielectric Constant (Approx.)% γ-Muurolene Remaining (24h)% γ-Muurolene Remaining (48h)Major Degradants Observed
n-HexaneNon-polar, Aprotic1.9>99%>98%Negligible
TolueneNon-polar, Aprotic2.4>99%>98%Negligible
DichloromethanePolar, Aprotic9.195%90%Isomers (e.g., α-Muurolene)
EthanolPolar, Protic24.592%85%Isomers, potential ether adducts
Methanol (0.1% Formic Acid)Acidic, Polar, Protic33.070%50%Multiple isomers, degradation products

Experimental Protocols

Protocol 1: General Stability Assessment of γ-Muurolene

This protocol outlines a method to assess the stability of γ-Muurolene in a chosen solvent using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • γ-Muurolene standard (high purity)

  • High-purity solvent(s) to be tested (e.g., hexane, ethanol)

  • Internal standard (IS), e.g., n-dodecane or another stable hydrocarbon not present in the sample.

  • Volumetric flasks and pipettes

  • Autosampler vials with inert caps

2. Preparation of Solutions:

  • Internal Standard Stock (IS Stock): Prepare a 1 mg/mL solution of the internal standard in the chosen solvent.

  • γ-Muurolene Stock (Test Stock): Accurately weigh and prepare a 1 mg/mL stock solution of γ-Muurolene in the chosen solvent.

  • Working Solution: In a volumetric flask, combine a known volume of the Test Stock and the IS Stock to create a working solution with a final concentration of approximately 100 µg/mL for both γ-Muurolene and the internal standard.

3. Experimental Procedure (Time-Course Analysis):

  • Time 0 (T=0): Immediately after preparing the working solution, transfer an aliquot to an autosampler vial and inject it into the GC-MS. This is your baseline measurement.

  • Storage: Store the remaining working solution under the desired conditions (e.g., 25°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., T=2, 4, 8, 24, 48 hours), transfer another aliquot of the stored working solution to a new vial and inject it into the GC-MS.

  • Data Analysis:

    • For each time point, determine the peak area of γ-Muurolene and the internal standard.

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of γ-Muurolene) / (Peak Area of Internal Standard).

    • The percentage of γ-Muurolene remaining at each time point is calculated as: (% Remaining) = (PAR at T=x / PAR at T=0) * 100.

    • Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Analytical Results (e.g., Decreasing Peak Area) check_solvent Is the solvent appropriate? (Non-polar, aprotic preferred) start->check_solvent solvent_yes Yes check_solvent->solvent_yes solvent_no No check_solvent->solvent_no check_purity Is the solvent pure and dry? purity_yes Yes check_purity->purity_yes purity_no No check_purity->purity_no check_storage Are storage conditions optimal? (Cool, dark, inert atmosphere) storage_yes Yes check_storage->storage_yes storage_no No check_storage->storage_no solvent_yes->check_purity action_solvent Action: Re-test in a non-polar, aprotic solvent (e.g., Hexane) solvent_no->action_solvent purity_yes->check_storage action_purity Action: Use a fresh bottle of high-purity, anhydrous solvent purity_no->action_purity investigate_degradation Investigate Degradation Products (e.g., via GC-MS analysis) storage_yes->investigate_degradation action_storage Action: Store solution at 4°C, protected from light storage_no->action_storage final_check Problem Resolved? action_solvent->final_check action_purity->final_check action_storage->final_check

Caption: Troubleshooting workflow for inconsistent γ-Muurolene analytical results.

Stability_Experiment_Workflow prep_stock 1. Prepare Stock Solutions (γ-Muurolene & Internal Standard) in test solvent prep_working 2. Prepare Working Solution (Mix Stocks) prep_stock->prep_working t0_analysis 3. T=0 Analysis (Inject immediately into GC-MS) prep_working->t0_analysis storage 4. Store Working Solution (Controlled conditions: Temp, Light) t0_analysis->storage tx_analysis 5. T=x Analysis (Inject at timed intervals, e.g., 2, 4, 8, 24h) storage->tx_analysis data_analysis 6. Data Analysis (Calculate Peak Area Ratios) tx_analysis->data_analysis conclusion 7. Determine % Degradation & Identify Products data_analysis->conclusion

Caption: Experimental workflow for assessing γ-Muurolene stability over time.

Degradation_Pathway cluster_isomers Isomerization Products gamma_muurolene γ-Muurolene alpha_muurolene α-Muurolene gamma_muurolene->alpha_muurolene H⁺ delta_cadinene δ-Cadinene gamma_muurolene->delta_cadinene H⁺ gamma_cadinene γ-Cadinene gamma_muurolene->gamma_cadinene H⁺ oxidation_products Oxidation Products (e.g., Epoxides, Alcohols) gamma_muurolene->oxidation_products [O₂], light

Caption: Potential degradation pathways for γ-Muurolene.

selecting the appropriate GC column for gamma-Muurolene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the gas chromatographic (GC) analysis of γ-Muurolene.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of γ-Muurolene to consider for GC analysis?

A1: γ-Muurolene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol . As a hydrocarbon, it is a non-polar compound. Its relatively high boiling point means that a temperature-programmed GC run is necessary for its elution. These properties are critical in selecting the appropriate GC column and developing the analytical method.

Q2: Which type of GC column is most suitable for analyzing γ-Muurolene?

A2: For the analysis of a non-polar sesquiterpene like γ-Muurolene, a non-polar or low-polarity stationary phase is the most appropriate choice. The principle of "like dissolves like" applies, where a non-polar column will provide the best separation based primarily on the boiling points of the analytes.[1]

Q3: What specific stationary phases are recommended for γ-Muurolene and other sesquiterpenes?

A3: Low-polarity stationary phases are highly recommended. Commonly used and effective phases include:

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS, Rtx-5MS): This is the most versatile and widely used stationary phase, offering excellent separation for a broad range of non-polar and moderately polar compounds, including sesquiterpenes.[2] It provides good resolution and peak shape for terpenes.[3]

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1): This non-polar phase separates compounds strictly by boiling point and is a good choice for general-purpose terpene analysis.[2]

  • Mid-polarity phases (e.g., Rxi-624Sil MS): In cases of co-elution with other isomers, a mid-polar column can offer different selectivity and may resolve compounds that are difficult to separate on a non-polar column.[2][4]

GC Column Selection and Performance Data

The following table summarizes recommended GC columns for γ-Muurolene analysis, providing key parameters for easy comparison.

Stationary PhasePolarityCommon Trade NamesColumn Dimensions (L x ID x df)Max Temperature (°C)Key Characteristics
5% Phenyl / 95% DimethylpolysiloxaneLow-PolarityDB-5, HP-5MS, Rtx-5MS30 m x 0.25 mm x 0.25 µm~325/350Excellent general-purpose column for terpenes, providing robust and reproducible results.[3][5]
100% DimethylpolysiloxaneNon-PolarDB-1, HP-1, Rtx-130 m x 0.25 mm x 0.25 µm~325/350Ideal for separating compounds based on boiling point.[2]
Arylene-modified cyanopropylphenyl dimethyl polysiloxaneMid-PolarityRxi-624Sil MS30 m x 0.25 mm x 1.40 µm~260Provides alternative selectivity, which can be beneficial for resolving complex mixtures of isomers.[4]

L = Length, ID = Internal Diameter, df = Film Thickness

Experimental Protocol: GC-MS Analysis of γ-Muurolene

This section provides a detailed methodology for the analysis of γ-Muurolene.

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). An FID detector can also be used for quantification.[5]

2. GC Column:

  • Recommended: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[3][5]

3. GC Conditions:

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.[5]

  • Inlet Temperature: 250°C.[5]

  • Injection Mode: Split (e.g., 15:1 split ratio) or Splitless, depending on sample concentration.[5]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 3°C/min to 85°C.

    • Follow with a suitable ramp to a final temperature that ensures elution of all compounds of interest without causing column bleed. A slower ramp rate can improve the separation of isomers.[6]

4. MS Conditions (if applicable):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

5. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as ethyl acetate or hexane.[3]

  • If performing quantitative analysis, an internal standard (e.g., n-tridecane) should be added.[3]

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the GC analysis of γ-Muurolene and other sesquiterpenes.

G Troubleshooting Workflow for γ-Muurolene Analysis cluster_0 Problem Identification cluster_1 Solutions for Poor Resolution cluster_2 Solutions for Peak Tailing cluster_3 Solutions for Low/No Signal cluster_4 Verification Problem Identify Issue: - Poor Resolution / Co-elution - Peak Tailing - Low Signal / No Peak Opt_Temp Optimize Temperature Program (Slower ramp rate, lower initial temp) Problem->Opt_Temp Poor Resolution Check_Liner Check Inlet Liner for Activity/ Contamination. Use deactivated liner Problem->Check_Liner Peak Tailing Check_Sample Verify Sample Concentration and Injection Volume Problem->Check_Sample Low/No Signal Check_Flow Verify Carrier Gas Flow Rate Opt_Temp->Check_Flow Change_Col Use a Longer Column or Column with Different Selectivity Check_Flow->Change_Col Verify Verify Resolution and Peak Shape Change_Col->Verify Trim_Col Trim 10-15 cm from Column Inlet Check_Liner->Trim_Col Check_Leaks Check for System Leaks Trim_Col->Check_Leaks Check_Leaks->Verify Check_Inlet_Temp Ensure Inlet Temperature is Sufficient for Volatilization Check_Sample->Check_Inlet_Temp Verify_Detector Check Detector Functionality and Parameters Check_Inlet_Temp->Verify_Detector Verify_Detector->Verify

Troubleshooting workflow for γ-Muurolene analysis.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Cause: Sesquiterpene isomers often have very similar boiling points and polarities, making separation challenging.[6]

  • Solution 1: Optimize Temperature Program: A slow temperature ramp (e.g., 2-5°C/min) through the elution range of the sesquiterpenes can significantly improve separation. Lowering the initial oven temperature can also enhance the focusing of early eluting peaks.[6]

  • Solution 2: Change Column Selectivity: If optimization is insufficient on a non-polar column, switching to a mid-polar column (e.g., with a higher phenyl content or a wax-type column) can alter the elution order and resolve co-eluting compounds.[6]

  • Solution 3: Increase Column Efficiency: Using a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm) increases the number of theoretical plates and can improve separation.[6]

Issue 2: Peak Tailing

  • Cause: Active sites in the GC system, often in the inlet liner or on the column itself, can cause polar or sensitive compounds to interact undesirably, leading to tailing peaks. Contamination can also be a cause.

  • Solution 1: Inlet Maintenance: Ensure the inlet liner is clean and deactivated. If necessary, replace it. Using a liner with glass wool can sometimes introduce activity, so testing without it may be beneficial.[6]

  • Solution 2: Column Maintenance: If the front end of the column is contaminated, carefully trim 10-15 cm from the inlet side.

  • Solution 3: Check for Leaks: Air leaks in the system can cause column degradation and lead to peak tailing.

Issue 3: Low Recovery of γ-Muurolene (and other less volatile sesquiterpenes)

  • Cause: γ-Muurolene is a semi-volatile compound. Insufficient temperature in the inlet or transfer line can lead to condensation and poor sample transfer to the column.

  • Solution 1: Optimize Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete and rapid vaporization of γ-Muurolene (a starting point of 250°C is common).[5] However, excessively high temperatures can cause degradation of thermally labile compounds.[6]

  • Solution 2: Use a Deactivated Liner: Active sites in the liner can cause irreversible adsorption of the analyte. Always use a high-quality deactivated liner.[6]

References

Technical Support Center: Method Validation for γ-Muurolene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of gamma-Muurolene (γ-Muurolene).

Frequently Asked Questions (FAQs)

Q1: What is γ-Muurolene and why is its quantification important?

A1: γ-Muurolene is a naturally occurring sesquiterpene found in a variety of plants.[1][2] As a volatile organic compound, it contributes to the characteristic aroma of essential oils. Its accurate quantification is crucial for quality control in the pharmaceutical and fragrance industries, as well as for research into the therapeutic properties of plant extracts.[3]

Q2: Which analytical technique is most suitable for γ-Muurolene quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like terpenes, including γ-Muurolene.[4][5] This technique offers high separation efficiency and sensitive detection, providing both quantitative data and structural information.[4] While High-Performance Liquid Chromatography (HPLC) can also be used, GC-MS is generally considered the gold standard for dedicated terpene analysis.[4]

Q3: What are the key parameters to consider during method validation for γ-Muurolene quantification?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][7]

Q4: How do I select an appropriate internal standard (IS) for γ-Muurolene quantification?

A4: An ideal internal standard should be chemically similar to γ-Muurolene, not naturally present in the sample, and elute close to but be resolved from the γ-Muurolene peak.[8] For GC-MS analysis of terpenes, n-alkanes like n-tridecane are often used.[5][9] The IS helps to correct for variations in injection volume and potential matrix effects.[8]

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of γ-Muurolene.

Q5: I'm observing peak tailing for my γ-Muurolene standard. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors:

  • Active Sites in the Inlet or Column: Active sites can interact with the analyte, causing it to elute slowly.

    • Solution: Deactivate the inlet liner or use a liner with a more inert material. Condition the column at a high temperature to remove any contaminants.[10] If the column is old, it may need to be replaced.

  • Column Overloading: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or use a split injection to decrease the amount of sample entering the column.[10]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[11]

Q6: My baseline is noisy and drifting. What are the possible reasons and solutions?

A6: A noisy or drifting baseline can compromise the accuracy of your results.[10]

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.

    • Solution: Condition the column properly. Ensure the oven temperature does not exceed the column's maximum operating temperature.[12]

  • Contamination: Contamination in the carrier gas, injector, or detector can lead to baseline instability.

    • Solution: Use high-purity carrier gas and install traps to remove oxygen and moisture.[12] Clean the injector and detector regularly.[11]

  • Leaks: Leaks in the system can introduce air, causing baseline noise.

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections.[12]

Q7: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A7: Ghost peaks are unexpected peaks that appear in your chromatogram.[13]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash step for the syringe between injections. Increase the oven temperature at the end of the run to ensure all components have eluted.[10]

  • Septum Bleed: Particles from the injector septum can degrade and enter the column.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[14]

  • Contaminated Solvents or Vials: Impurities in your solvents or vials can appear as peaks.

    • Solution: Use high-purity solvents and run a blank analysis of your solvent to check for contaminants.

Q8: I am concerned about matrix effects from my plant extract samples. How can I evaluate and mitigate them?

A8: Matrix effects occur when components in the sample matrix interfere with the analysis of the target analyte, leading to either signal enhancement or suppression.[15][16][17]

  • Evaluation: To assess matrix effects, compare the slope of the calibration curve prepared in a pure solvent with the slope of a curve prepared in a sample matrix extract. A significant difference indicates the presence of matrix effects.[16]

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of γ-Muurolene. This helps to compensate for any matrix-induced signal changes.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[18]

    • Standard Addition: This involves adding known amounts of the analyte to the sample and can be a very effective way to correct for matrix effects, although it is more time-consuming.[15]

    • Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from your sample before analysis.[19]

Experimental Protocols

Protocol 1: Sample Preparation for γ-Muurolene Quantification in Plant Material
  • Homogenization: Weigh approximately 100-200 mg of dried and homogenized plant material into a centrifuge tube.

  • Extraction: Add a known volume of a suitable organic solvent (e.g., hexane or ethyl acetate) containing a known concentration of an internal standard (e.g., n-tridecane at 100 µg/mL).[4][5][9]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.[4]

  • Centrifugation: Centrifuge the sample to separate the solid material from the solvent.

  • Analysis: Transfer the supernatant to a GC vial for analysis.

Protocol 2: GC-MS Method Validation Parameters
  • Linearity: Prepare a series of calibration standards of γ-Muurolene in the chosen solvent at a minimum of five concentration levels. The correlation coefficient (r²) should be > 0.99.[5][9]

  • Accuracy: Spike a blank matrix sample with known concentrations of γ-Muurolene at three levels (low, medium, and high). The recovery should typically be within 80-120%.[7]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[20]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The RSD should be ≤ 5%.[20]

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]

Data Presentation

Table 1: Example Linearity Data for γ-Muurolene Quantification

Concentration (µg/mL)Peak Area
0.515,234
1.030,156
5.0155,890
10.0310,543
25.0780,123
50.01,555,678
Correlation Coefficient (r²) 0.9995

Table 2: Example Accuracy and Precision Data for γ-Muurolene

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
1.00.9898.01.83.5
10.010.2102.01.52.8
40.039.598.81.22.5

Visualizations

Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_result Quantification Sample Plant Sample Extract Solvent Extraction with IS Sample->Extract GCMS GC-MS Injection Extract->GCMS Standards Calibration Standards Standards->GCMS Data Data Acquisition GCMS->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Specificity Specificity Data->Specificity Quantify Quantify γ-Muurolene Linearity->Quantify Accuracy->Quantify Precision->Quantify LOD_LOQ->Quantify Specificity->Quantify

Caption: Workflow for γ-Muurolene quantification and method validation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing, Noisy Baseline) Contamination Contamination (Inlet, Column, Gas) Problem->Contamination Leaks System Leaks Problem->Leaks Column_Issues Column Issues (Degradation, Installation) Problem->Column_Issues Method_Params Method Parameters (Temp, Flow Rate) Problem->Method_Params Clean Clean System Components Contamination->Clean Leak_Check Perform Leak Check Leaks->Leak_Check Column_Maint Column Maintenance (Condition, Trim, Replace) Column_Issues->Column_Maint Optimize Optimize Method Method_Params->Optimize Clean->Problem Re-analyze Leak_Check->Problem Re-analyze Column_Maint->Problem Re-analyze Optimize->Problem Re-analyze

References

Technical Support Center: Purification of γ-Muurolene from Complex Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of γ-Muurolene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation of γ-Muurolene from complex extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying γ-Muurolene from natural extracts?

A1: The main challenges in purifying γ-Muurolene, a sesquiterpene, stem from its structural similarity to other sesquiterpenes and isomers present in the extract. This leads to difficulties in chromatographic separation.[1][2] Additionally, γ-Muurolene can be prone to degradation under harsh purification conditions, such as high temperatures or non-neutral pH.[2]

Q2: Which extraction method is most suitable for obtaining a γ-Muurolene-rich extract?

A2: Cold extraction using a polar solvent like methanol has been successfully used to extract γ-Muurolene from fungal sources.[3] For plant materials, steam distillation is a common method for obtaining essential oils rich in volatile sesquiterpenes.[4] The choice of method depends on the starting material and the stability of the target compound.

Q3: What chromatographic techniques are most effective for separating γ-Muurolene?

A3: A combination of chromatographic techniques is often necessary. Open column chromatography with silica gel is a good initial step for fractionation.[2] For final purification and separation from isomers, High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is the method of choice.[5][6][7] Gas Chromatography (GC) is primarily used for analytical purposes to check the purity of the fractions.[8]

Q4: How can I effectively separate γ-Muurolene from its isomers like α-muurolene and δ-cadinene?

A4: Separating sesquiterpene isomers is challenging due to their similar physicochemical properties.[1][9] Optimization of the chromatographic method is crucial. In HPLC, using a C18 column with a carefully optimized gradient of acetonitrile and water is a good starting point.[1] Specialized columns, such as those with phenyl or PFP (pentafluorophenyl) stationary phases, can offer different selectivity based on π-π interactions and may improve the separation of aromatic or structurally similar isomers.[10][11]

Q5: My γ-Muurolene peaks are tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A5: Peak tailing for sesquiterpenes is often caused by the interaction of the compounds with acidic silanol groups on the surface of silica-based C18 columns.[1] To mitigate this, adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of these silanol groups.[1] Other causes can include column contamination or degradation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-eluting Peaks Isomeric compounds with very similar polarity.Optimize the mobile phase gradient in HPLC; a shallower gradient can improve separation.[1] Change the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[1] Use a different stationary phase (e.g., a phenyl-hexyl or PFP column) for alternative selectivity.[1][10]
Low Yield of Purified γ-Muurolene Irreversible adsorption to the stationary phase (e.g., silica gel).[2] Degradation during solvent evaporation.[2]Consider using a deactivated silica gel or a different stationary phase like alumina.[2] Evaporate solvents at low temperatures (below 45°C).[2]
Presence of Unexpected Peaks ("Ghost Peaks") Contamination in the mobile phase or HPLC system. Carryover from previous injections.Run a blank injection with only the mobile phase to identify the source of contamination. Ensure the use of high-purity HPLC-grade solvents and a clean system.[1]
Broad, Overlapping Peaks in Preparative Chromatography Column overloading.Reduce the amount of sample loaded onto the column. For preparative separations, perform multiple runs with smaller sample loads.[2]

Quantitative Data Summary

The concentration of γ-Muurolene can vary significantly depending on the natural source and the extraction method used. The following table provides an example of the chemical composition of an essential oil containing γ-Muurolene.

Table 1: Example Composition of Essential Oil from Solidago canadensis L. Leaves [12]

CompoundRelative Percentage (%)
β-Ylangene8.37
γ-Muurolene 5.23
Bornyl acetate6.54
Other Sesquiterpenes & MonoterpenesVaries

Note: This data is illustrative. The actual composition will depend on the specific plant material and extraction conditions.

Detailed Experimental Protocols

Protocol 1: Extraction of γ-Muurolene from Fungal Material[3]
  • Preparation: Dry the fungal material and grind it into a fine powder.

  • Extraction: Perform a cold extraction by soaking the powdered material in methanol.

  • Filtration: Filter the extract using Whatman No. 1 filter paper to remove solid residues.

  • Solvent Removal: Evaporate the excess methanol using a rotary vacuum evaporator.

  • Storage: Store the crude extract at -4°C for further purification.

Protocol 2: Purification by Column Chromatography[2]
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing γ-Muurolene.

  • Pooling and Concentration: Combine the fractions rich in γ-Muurolene and concentrate them using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification[1][13]
  • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of HPLC-grade water (with 0.1% formic acid) (Solvent A) and acetonitrile (with 0.1% formic acid) (Solvent B).

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-50% B (linear gradient)

    • 35-40 min: 50% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Fraction Collection: Collect the peak corresponding to the retention time of γ-Muurolene.

Mandatory Visualizations

experimental_workflow start Complex Natural Extract extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_gcms Fraction Analysis (TLC / GC-MS) fraction_collection->tlc_gcms pooling Pooling of Fractions tlc_gcms->pooling hplc Preparative HPLC (C18 Column) pooling->hplc pure_compound Purified γ-Muurolene hplc->pure_compound

Caption: General workflow for the purification of γ-Muurolene.

troubleshooting_workflow start Poor Peak Resolution in HPLC optimize_gradient Optimize Mobile Phase Gradient (Shallower Gradient) start->optimize_gradient evaluate_resolution Evaluate Resolution (Rs > 1.5) optimize_gradient->evaluate_resolution change_modifier Change Organic Modifier (Acetonitrile vs. Methanol) change_modifier->evaluate_resolution change_column Change Stationary Phase (e.g., Phenyl-Hexyl) change_column->evaluate_resolution evaluate_resolution->change_modifier No evaluate_resolution->change_column No, after modifier change success Successful Separation evaluate_resolution->success Yes failure Further Optimization Needed evaluate_resolution->failure No, after column change

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

preventing oxidation and degradation of gamma-Muurolene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of gamma-muurolene during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Change in odor or color of the this compound sample. Oxidation or degradation due to exposure to air, light, or elevated temperatures.1. Immediately blanket the sample with an inert gas (e.g., argon or nitrogen). 2. Transfer the sample to a fresh amber glass vial with a PTFE-lined cap. 3. Store the vial at refrigerated temperatures (2-8°C). 4. Conduct a purity analysis (e.g., via GC-MS) to assess the extent of degradation.
Decreased potency or altered biological activity in experimental assays. Degradation of the active this compound molecule.1. Verify the storage conditions of your stock solution and pure compound. 2. Prepare fresh dilutions for your experiments from a properly stored stock. 3. Re-evaluate the purity of your this compound sample. Consider re-purification if significant degradation has occurred.
Appearance of new peaks in the chromatogram during analytical testing. Formation of degradation products.1. Compare the new chromatogram with a reference chromatogram of a fresh sample. 2. Attempt to identify the degradation products using mass spectrometry (MS) fragmentation analysis. 3. Review storage and handling procedures to identify potential causes of degradation.
Inconsistent experimental results between different batches of this compound. Varied levels of degradation between batches due to differences in initial purity or storage history.1. Establish a strict internal quality control protocol for incoming this compound samples, including purity assessment upon receipt. 2. Ensure all batches are stored under identical, optimal conditions. 3. Qualify each new batch for its intended use through a small-scale pilot experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound, a sesquiterpene, are exposure to oxygen (oxidation), heat, and UV light.[1] Humidity can also contribute to degradation, particularly if it facilitates microbial growth.[1]

Q2: What are the ideal storage conditions for pure this compound?

A2: For optimal stability, pure this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C).

  • Atmosphere: Under an inert gas like argon or nitrogen to displace oxygen.[1]

  • Container: In an amber glass vial with a tightly sealed polytetrafluoroethylene (PTFE)-lined cap to protect from light and prevent leakage.[1]

  • Headspace: Minimize the headspace in the vial to reduce the amount of available oxygen.

Q3: How long can I expect this compound to remain stable under ideal conditions?

A3: Sesquiterpenes like this compound are generally more stable and have a longer shelf life than monoterpenes, potentially lasting for several years under ideal storage conditions. However, for research and pharmaceutical applications, it is recommended to re-evaluate the purity of the compound after 12-24 months of storage.

Q4: Can I store this compound in a solution? If so, what solvent is recommended?

A4: Yes, this compound can be stored in a solution. A non-polar, aprotic solvent such as hexane or dichloromethane is suitable. Ensure the solvent is of high purity and has been degassed to remove dissolved oxygen. Store the solution under the same ideal conditions as the pure compound (refrigerated, under inert gas, in an amber vial).

Q5: Are there any antioxidants that can be added to prolong the shelf-life of this compound?

A5: While specific comparative studies on antioxidants for this compound are limited, natural antioxidants have been shown to preserve other terpenes.[2] Tocopherol (Vitamin E) or synthetic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to stabilize terpenes. The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound to avoid interference with experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different Storage Conditions

Objective: To determine the stability of this compound under various temperature and light conditions over time.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of high-purity (>98%) this compound in amber glass vials with PTFE-lined caps. Fill the vials to minimize headspace and blanket with argon before sealing.

  • Storage Conditions:

    • Group A: Refrigerated (2-8°C), protected from light.

    • Group B: Room temperature (~25°C), protected from light.

    • Group C: Room temperature (~25°C), exposed to ambient light.

    • Group D: Elevated temperature (40°C), protected from light (accelerated stability testing).

  • Time Points: Analyze samples from each group at time zero and then at regular intervals (e.g., 1, 3, 6, 12, and 24 months).

  • Analytical Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound at each time point.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation.

    • Injector and Detector Temperatures: Typically set around 250°C.

    • Quantification: Use an internal standard for accurate quantification of the this compound peak area.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and understand the degradation pathways of this compound under stress conditions.

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat gently if necessary. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Heat gently if necessary. Neutralize the solution before analysis.

    • Oxidation: Dissolve this compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat a solid or liquid sample of this compound at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of this compound to a UV light source.

  • Analytical Method: Analyze the stressed samples using GC-MS. The same GC parameters as in Protocol 1 can be used, but the MS should be operated in full scan mode to identify the mass-to-charge ratios of the degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Visualizations

degradation_pathway gamma_muurolene γ-Muurolene oxidized_products Oxidized Products (e.g., Epoxides, Hydroperoxides) gamma_muurolene->oxidized_products Oxygen (Air) rearranged_products Rearrangement Products gamma_muurolene->rearranged_products Heat / Light polymeric_products Polymeric Products oxidized_products->polymeric_products Further Oxidation rearranged_products->polymeric_products

Caption: Potential degradation pathways of this compound.

storage_workflow cluster_receipt Receiving Sample cluster_storage Optimal Storage cluster_usage Experimental Use receipt Receive γ-Muurolene qc Initial QC (Purity Analysis) receipt->qc aliquot Aliquot into Amber Vials qc->aliquot inert Blanket with Inert Gas aliquot->inert seal Seal with PTFE-lined Cap inert->seal refrigerate Store at 2-8°C seal->refrigerate retrieve Retrieve Aliquot refrigerate->retrieve warm Warm to Room Temperature retrieve->warm use Use in Experiment warm->use

Caption: Recommended workflow for handling and storing this compound.

References

optimizing derivatization methods for gamma-Muurolene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of γ-Muurolene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of γ-Muurolene?

A1: Derivatization is generally not required for the GC-MS analysis of γ-Muurolene.[1][2] As a hydrocarbon sesquiterpene, γ-Muurolene is sufficiently volatile and thermally stable for direct analysis by GC-MS.[3][4] Derivatization is typically employed for compounds with polar functional groups (e.g., hydroxyl, carboxyl) to increase their volatility and thermal stability, which is not the case for γ-Muurolene.[1][5]

Q2: What are the main challenges in analyzing γ-Muurolene?

A2: The primary challenge in the analysis of γ-Muurolene is its separation from other structurally similar sesquiterpene isomers which often co-elute.[6] Many sesquiterpenes share the same mass-to-charge ratios (m/z), making their individual identification and quantification difficult without adequate chromatographic separation.

Q3: How can I improve the separation of γ-Muurolene from its isomers?

A3: To enhance the separation of γ-Muurolene from its isomers, consider the following strategies:

  • Column Selection: Utilize a GC column with a stationary phase that offers good selectivity for terpenes. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is often a good starting point. For resolving enantiomers, a chiral stationary phase is necessary.[7]

  • Temperature Program Optimization: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting isomers.

  • Carrier Gas Flow Rate: Optimizing the carrier gas (e.g., Helium) flow rate can enhance column efficiency and separation.

  • Column Dimensions: Using a longer GC column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation.

Q4: What are the typical GC-MS parameters for γ-Muurolene analysis?

A4: While optimal conditions can vary, a typical starting point for GC-MS analysis of γ-Muurolene in essential oils is as follows:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms or HP-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min[8]
Inlet Temperature 250 °C[8]
Injection Mode Split (e.g., 50:1 to 100:1) to prevent column overload[8]
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 3 °C/min to 240 °C, hold for 5 min.[8]
Mass Spectrometer Agilent 5977C MSD or equivalent
Ion Source Electron Impact (EI)
Ionization Energy 70 eV[8]
Source Temperature 230 °C[8]
Quadrupole Temp. 150 °C[8]
Acquisition Mode Scan (e.g., m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor resolution of γ-Muurolene from other isomers (co-elution) Inadequate chromatographic separation.1. Optimize Temperature Program: Decrease the ramp rate of the oven temperature program. 2. Change Column: Use a column with a different stationary phase or a longer column for better separation. 3. Adjust Flow Rate: Optimize the carrier gas flow rate to improve column efficiency.
Peak tailing Active sites in the GC inlet liner or column.1. Use a Deactivated Liner: Ensure a high-quality, deactivated inlet liner is used. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Low signal intensity for γ-Muurolene Low concentration in the sample; improper injection parameters.1. Concentrate Sample: If the analyte concentration is low, consider appropriate sample concentration techniques. 2. Optimize Injection: Review and optimize split ratio and injection volume. For trace analysis, a splitless injection might be necessary.
Inconsistent retention times Fluctuations in oven temperature or carrier gas flow rate; column degradation.1. Check GC System: Ensure the GC oven is properly calibrated and the carrier gas supply is stable. 2. Column Maintenance: Trim the front end of the column if it has become contaminated or active. Replace the column if it is degraded.

Experimental Protocols

Protocol 1: Sample Preparation of Essential Oils for GC-MS Analysis

This protocol outlines the basic steps for preparing an essential oil sample for the analysis of γ-Muurolene.

  • Sample Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable solvent, such as hexane or ethyl acetate, to the flask to dissolve the oil. Fill to the 10 mL mark.

  • Homogenization: Mix the solution thoroughly to ensure homogeneity.

  • Transfer: Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: General GC-MS Method for Sesquiterpene Analysis

This protocol provides a starting point for the GC-MS analysis of γ-Muurolene and other sesquiterpenes.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation:

    • Inlet: 250 °C, Split ratio 50:1.

    • Oven: Start at 60 °C for 2 minutes, then ramp at 3 °C/minute to 240 °C and hold for 5 minutes.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Detection:

    • Ion Source: EI, 70 eV, 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify γ-Muurolene by comparing its mass spectrum and retention index with a reference standard or library data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample dilute Dilute with Hexane start->dilute vortex Vortex to Homogenize dilute->vortex transfer Transfer to Autosampler Vial vortex->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of γ-Muurolene.

troubleshooting_logic cluster_column Column Optimization cluster_method Method Parameter Adjustment start Poor Peak Resolution check_chiral Is Chiral Separation Needed? start->check_chiral optimize_temp Decrease Temperature Ramp Rate start->optimize_temp optimize_flow Adjust Carrier Gas Flow Rate start->optimize_flow change_column Use Longer Column or Different Stationary Phase check_chiral->change_column No use_chiral_column Employ Chiral Column check_chiral->use_chiral_column Yes

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Addressing Reproducibility Issues in Gamma-Muurolene Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility challenges encountered during bioassays with gamma-muurolene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain are inconsistent across experiments. What could be the cause?

A: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing of hydrophobic compounds like this compound. Several factors can contribute to this variability:

  • Compound Solubility and Aggregation: this compound, a sesquiterpene, has poor water solubility.[1][2][3] In aqueous culture media, it can precipitate or form aggregates, leading to an inaccurate estimation of the concentration in solution and, consequently, variable MICs.

    • Troubleshooting:

      • Solvent Selection: Use a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically <1%).

      • Visual Inspection: Before use, visually inspect diluted solutions for any signs of precipitation.

      • Detergent Addition: Consider the inclusion of a non-ionic detergent (e.g., Tween 80 at 0.001-0.01%) in the culture medium to improve the dispersion of hydrophobic compounds.[4]

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results.

    • Troubleshooting:

      • Standardization: Always standardize the inoculum to a specific McFarland standard (commonly 0.5) to ensure a consistent starting bacterial concentration.

      • Growth Phase: Use bacteria from the mid-logarithmic growth phase for preparing the inoculum.

  • Assay Method Variability: Minor variations in the chosen MIC determination method (e.g., broth microdilution vs. agar dilution) can influence results.

    • Troubleshooting:

      • Consistent Protocol: Strictly adhere to a standardized protocol for the chosen method.

Q2: I am observing high variability in my anti-inflammatory nitric oxide (NO) inhibition assays with this compound.

A: Reproducibility in cell-based anti-inflammatory assays can be affected by several variables:

  • Cell Health and Passage Number: The physiological state of the cells (e.g., RAW 264.7 macrophages) is paramount. High passage numbers can lead to phenotypic drift and altered responses to stimuli.

    • Troubleshooting:

      • Low Passage Culture: Use cells with a low and consistent passage number for all experiments.

      • Cell Viability: Ensure high cell viability (>95%) before seeding for the assay.

  • Compound Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect.

    • Troubleshooting:

      • Concurrent Cytotoxicity Assay: Always perform a concurrent cytotoxicity assay (e.g., MTT, XTT) using the same cell line and compound concentrations to distinguish between anti-inflammatory effects and cytotoxicity.[5][6]

  • LPS Stimulation: The potency of the lipopolysaccharide (LPS) used to induce inflammation can vary between lots.

    • Troubleshooting:

      • Lot-to-Lot Validation: Test each new lot of LPS to determine the optimal concentration for inducing a robust but sub-maximal NO production.

Q3: My IC50 values from cytotoxicity assays (e.g., MTT) for this compound are not reproducible.

A: In addition to the factors mentioned for the NO assay, consider the following for cytotoxicity assays:

  • Assay Interference: Natural products can sometimes interfere with the colorimetric or fluorometric readouts of cytotoxicity assays.

    • Troubleshooting:

      • Blank Controls: Include control wells with this compound at the tested concentrations in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself).

      • Alternative Assays: If interference is suspected, confirm results using an alternative cytotoxicity assay with a different detection principle (e.g., LDH release assay).

  • Incubation Time: The cytotoxic effect of a compound can be time-dependent.

    • Troubleshooting:

      • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect.

Q4: I am seeing a weak or no effect of this compound in my antioxidant (e.g., DPPH) assays.

A: The antioxidant activity of a compound can be influenced by its chemical structure and the assay system used:

  • Solubility in Assay Medium: Similar to other bioassays, the poor solubility of this compound in the typically alcoholic solvent used for DPPH assays can be a limiting factor.[7]

    • Troubleshooting:

      • Solvent Optimization: While methanol or ethanol are standard, ensure the compound is fully dissolved at the tested concentrations.

  • Mechanism of Action: The DPPH assay primarily measures the ability of a compound to donate a hydrogen atom. This compound may exert antioxidant effects through other mechanisms not captured by this assay.

    • Troubleshooting:

      • Orthogonal Assays: Employ a battery of antioxidant assays that measure different mechanisms, such as the ABTS radical scavenging assay or cellular antioxidant assays.

Quantitative Data Summary

The following tables summarize available quantitative data for the bioactivity of this compound and essential oils containing it. Note that data for pure this compound is limited, and much of the available information is from studies on essential oil mixtures.

Table 1: Antimicrobial Activity of this compound and Essential Oils Containing this compound

OrganismTest SubstanceAssay MethodMIC ValueReference
Staphylococcus aureusEssential Oil from Amorpha fruticosa (12.79% γ-muurolene)Broth Microdilution1.84 - 7.38 mg/mL[8]
Escherichia coliEssential Oil from Amorpha fruticosa (12.79% γ-muurolene)Broth Microdilution14.75 - 29.50 mg/mL[8]
Bacillus subtilisIsolated γ-MuuroleneNot SpecifiedGood Activity[9]
Enterobacter spp.Isolated γ-MuuroleneNot SpecifiedGood Activity[9]

Table 2: Anti-inflammatory, Cytotoxic, and Antioxidant Activity of this compound and Related Compounds

BioassayCell Line / SystemTest SubstanceIC50 ValueReference
Nitric Oxide InhibitionLPS-stimulated RAW 264.7 macrophagesGuaiene (a related sesquiterpene)~10 µM (53.3% inhibition)[10]
CytotoxicityHeLa CellsGlycyrrhetinic acid derivative11.4 ± 0.2 μM[11]
DPPH Radical ScavengingCell-freeEssential oil of Salvia ceratophylla (11.4% γ-muurolene)Not specified, showed activity[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions and for use with this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized culture to the final required inoculum density (typically 5 x 10^5 CFU/mL) in the assay broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the assay broth in a 96-well microtiter plate to achieve the desired concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for a further 24 hours.[5]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2a-c from the NO inhibition assay protocol.

    • Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways for this compound's Anti-inflammatory Action

Based on the known mechanisms of other sesquiterpenes with anti-inflammatory properties, this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.

cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK gamma_Muurolene γ-Muurolene gamma_Muurolene->IKK Inhibition gamma_Muurolene->MAPKKK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nucleus->Proinflammatory_Genes Transcription MAPKK MAPKK MAPKKK->MAPKK P p38_JNK p38/JNK MAPK MAPKK->p38_JNK P AP1 AP-1 p38_JNK->AP1 Activation AP1->Proinflammatory_Genes Transcription

Caption: Hypothesized anti-inflammatory signaling pathways modulated by γ-Muurolene.

General Experimental Workflow for Bioassay Reproducibility

start Start prepare_compound Prepare γ-Muurolene Stock (DMSO, check solubility) start->prepare_compound cell_culture Maintain Cell Culture (low passage, high viability) start->cell_culture treat_cells Treat with γ-Muurolene Dilutions prepare_compound->treat_cells seed_cells Seed Cells for Assay cell_culture->seed_cells seed_cells->treat_cells stimulate Add Inflammatory Stimulus (e.g., LPS) treat_cells->stimulate incubate Incubate (defined time/temp) treat_cells->incubate stimulate->incubate perform_assay Perform Primary Bioassay (e.g., Griess, MIC) incubate->perform_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay analyze_data Analyze Data & Calculate IC50/MIC perform_assay->analyze_data cytotoxicity_assay->analyze_data troubleshoot Inconsistent Results? analyze_data->troubleshoot review_protocol Review Protocol for Deviations troubleshoot->review_protocol Yes end End troubleshoot->end No check_reagents Check Reagent Quality & Stability review_protocol->check_reagents check_reagents->start Re-optimize

Caption: A general workflow for conducting reproducible bioassays with γ-Muurolene.

References

Validation & Comparative

Validating the Antibacterial Mechanism of γ-Muurolene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties of γ-muurolene, a sesquiterpene found in various plants and fungi. While research into its specific mechanisms is ongoing, this document summarizes the current understanding, compares its activity with established antibiotics, and details the experimental protocols necessary for its evaluation.

Executive Summary

γ-Muurolene has demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Preliminary studies suggest a potential mechanism of action involving the inhibition of bacterial enzymes, though the more common mechanism for sesquiterpenes—disruption of the bacterial cell membrane—remains a strong possibility. This guide will delve into the available data, compare the efficacy of γ-muurolene with conventional antibiotics like ciprofloxacin and penicillin, and provide detailed experimental methodologies for further validation.

Comparative Analysis of Antibacterial Activity

Quantitative data for purified γ-muurolene is limited in publicly available literature. The following tables present available data for γ-muurolene and essential oils rich in this compound, alongside comparative data for ciprofloxacin and penicillin.

Table 1: Zone of Inhibition Data for γ-Muurolene and Comparative Antibiotics

Microorganismγ-Muurolene (100 µl of isolated molecule)Ciprofloxacin (5 µg disc)Penicillin (10 U disc)
Bacillus subtilis20.33 ± 0.58 mm[1]20-30 mm15-25 mm
Staphylococcus aureus17.00 ± 0.00 mm[1]22-30 mm28-37 mm
Escherichia coli21.33 ± 0.58 mm[1]25-33 mm<12 mm (Resistant)
Enterobacter spp.18.67 ± 0.58 mm[1]21-29 mm<12 mm (Resistant)

Table 2: Minimum Inhibitory Concentration (MIC) Data for Comparative Antibiotics

MicroorganismCiprofloxacin (µg/mL)Penicillin (µg/mL)
Bacillus subtilis0.25 - 1.00.015 - 0.12
Staphylococcus aureus0.12 - 1.00.015 - 0.25
Escherichia coli0.008 - 0.5> 32 (Resistant)
Enterobacter spp.0.015 - 1.0> 32 (Resistant)

Unraveling the Antibacterial Mechanism of γ-Muurolene

The precise antibacterial mechanism of γ-muurolene is not yet fully elucidated and is the subject of ongoing research. Two primary hypotheses are considered:

Inhibition of Bacterial EndoA (Hypothesized)

A computational molecular docking study has suggested that γ-muurolene may interact with and inhibit a bacterial protein designated as EndoA.[1] This interaction is predicted to be stabilized by hydrophobic interactions with key amino acid residues within the protein's active site.[1] However, it is crucial to note that the protein model used in this study (PDB ID: 6ZDF) corresponds to human endo-alpha-mannosidase, and its bacterial homolog and role in bacterial survival are not yet clearly defined. Therefore, this proposed mechanism remains speculative and requires experimental validation.

Hypothesized Antibacterial Mechanism of γ-Muurolene via EndoA Inhibition gamma_muurolene γ-Muurolene bacterial_cell Bacterial Cell gamma_muurolene->bacterial_cell Enters Cell endoA Bacterial EndoA (Hypothesized Target) gamma_muurolene->endoA Binds to Active Site bacterial_cell->endoA essential_pathway Essential Cellular Pathway endoA->essential_pathway Participates in inhibition Inhibition of Cellular Function endoA->inhibition essential_pathway->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Hypothesized inhibition of a bacterial EndoA protein by γ-muurolene.

Bacterial Membrane Disruption

A more widely accepted mechanism for sesquiterpenes and other essential oil components is the disruption of the bacterial cell membrane's integrity. This action is attributed to the lipophilic nature of these molecules, which allows them to intercalate into the lipid bilayer of the cell membrane. This intercalation can lead to:

  • Increased membrane fluidity and permeability.

  • Leakage of essential intracellular components, such as ions and ATP.

  • Disruption of the proton motive force, which is critical for energy production and transport.

  • Inhibition of membrane-bound enzymes.

This mechanism is supported by studies on various essential oils rich in sesquiterpenes, which have been shown to cause significant damage to bacterial cell morphology.

Proposed Antibacterial Mechanism of γ-Muurolene via Membrane Disruption gamma_muurolene γ-Muurolene intercalation Intercalation into Membrane gamma_muurolene->intercalation bacterial_membrane Bacterial Cell Membrane (Lipid Bilayer) disruption Membrane Disruption bacterial_membrane->disruption intercalation->bacterial_membrane leakage Leakage of Intracellular Components disruption->leakage pmf_dissipation Dissipation of Proton Motive Force disruption->pmf_dissipation cell_death Bacterial Cell Death leakage->cell_death pmf_dissipation->cell_death

Caption: Proposed disruption of the bacterial cell membrane by γ-muurolene.

Experimental Protocols

To rigorously validate the antibacterial mechanism of γ-muurolene, a series of key experiments are required. The following are detailed methodologies for these essential assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of γ-Muurolene Stock Solution: Prepare a stock solution of purified γ-muurolene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known high concentration.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) for bacteria into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the γ-muurolene stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted γ-muurolene. Include a positive control (bacteria in broth without γ-muurolene) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of γ-muurolene at which there is no visible turbidity (bacterial growth).

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a specific bacterium and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol:

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in MHB. Dilute the culture to a standardized starting inoculum of approximately 1 x 10⁶ CFU/mL.

  • Exposure to γ-Muurolene: Add γ-muurolene at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the bacterial suspension. Include a growth control flask without γ-muurolene.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubation and Colony Counting: Incubate the MHA plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of γ-muurolene and the control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Workflow for Time-Kill Kinetics Assay start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture add_gamma Add γ-Muurolene at MIC, 2x MIC, 4x MIC prep_culture->add_gamma incubate_sample Incubate and Sample at Time Points add_gamma->incubate_sample serial_dilution Perform Serial Dilutions incubate_sample->serial_dilution plate_dilutions Plate Dilutions on Agar serial_dilution->plate_dilutions incubate_plates Incubate Plates plate_dilutions->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for determining the time-kill kinetics of γ-muurolene.

Cell Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents.

Protocol:

  • Bacterial Culture Preparation: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with PBS.

  • Fluorescent Dye Loading: Resuspend the bacterial cells in PBS containing a fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide (PI) or SYTOX Green.

  • Exposure to γ-Muurolene: Add γ-muurolene at various concentrations to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.

  • Data Analysis: Plot the change in fluorescence intensity against time for each concentration of γ-muurolene.

Conclusion and Future Directions

γ-Muurolene presents a promising scaffold for the development of new antibacterial agents. The available data indicates its potential to inhibit the growth of clinically relevant bacteria. However, to fully validate its therapeutic potential and mechanism of action, further rigorous experimental investigation is imperative.

Future research should prioritize:

  • Determination of MIC and MBC values for purified γ-muurolene against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

  • Comprehensive time-kill kinetics studies to definitively characterize its bactericidal or bacteriostatic properties.

  • Experimental validation of the proposed mechanisms of action , including in vitro enzyme inhibition assays for bacterial EndoA homologs and detailed studies on its effects on bacterial membrane integrity and function.

  • In vivo efficacy studies in animal models of infection to assess its therapeutic potential in a physiological setting.

By addressing these key research questions, the scientific community can build a comprehensive understanding of the antibacterial properties of γ-muurolene and pave the way for its potential development as a novel therapeutic agent.

References

A Comparative Analysis of Gamma-Muurolene and Alpha-Muurolene Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Muurolene and alpha-Muurolene are isomeric sesquiterpene hydrocarbons found in the essential oils of various plants. As structural isomers, they share the same molecular formula (C15H24) but differ in the position of a double bond, leading to distinct three-dimensional structures and potentially different biological activities. This guide provides a comparative overview of the current state of knowledge on the bioactivities of these two compounds, supported by available experimental data. It is important to note that while both compounds are often identified as components of bioactive essential oils, studies on the isolated, pure compounds are limited. Consequently, much of the data presented herein is derived from studies on essential oils where these isomers are major constituents, and direct comparisons should be interpreted with caution.

Data Presentation

The following table summarizes the available quantitative and qualitative data on the bioactivities of this compound and alpha-Muurolene.

BioactivityThis compoundAlpha-Muurolene
Antibacterial Isolated γ-Muurolene exhibited good antimicrobial activity against Bacillus subtilis, Enterobacter spp., Staphylococcus aureus, and E. coli (Zone of Inhibition data available).[1] A molecular docking study showed a binding energy of -6.2 kcal/mol with the EndoA protein.[1]A major component (12.54%) of an essential oil with MIC values of 1.84 - 7.38 mg/mL against Gram-positive bacteria and 14.75 - 29.50 mg/mL against Gram-negative bacteria.[2][3] Contributes to the antimicrobial and antibiofilm activity of essential oils.[3]
Anticancer A major constituent of an essential oil from Xylopia laevigata leaves which possesses significant in vitro and in vivo anticancer potential.[4]Present in essential oils of Mediterranean sage which have shown anticancer activity.
Antioxidant A major component (11.4%) of Salvia ceratophylla essential oil, which demonstrated antioxidant activity, although less than that of S. palaestina oil in the same study.[5]Contributes to the antioxidant properties of essential oils.[6]
Anti-inflammatory No direct data on the isolated compound was found.Often cited as a component of essential oils with anti-inflammatory properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antibacterial Activity - Agar Well Diffusion Assay (for this compound)

This method provides qualitative evidence of antibacterial activity.

  • Microbial Culture Preparation: Bacterial strains (Bacillus subtilis, Enterobacter spp., Staphylococcus aureus, E. coli) are cultured in a suitable broth medium at 37°C for 24 hours.

  • Agar Plate Preparation: Muller-Hinton agar is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: Once the agar solidifies, a sterile cotton swab is dipped into the microbial culture and swabbed evenly across the entire surface of the agar plate.

  • Well Creation: A sterile cork borer is used to create uniform wells in the agar.

  • Sample Application: A defined volume (e.g., 100 µl) of the isolated this compound solution is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[1]

Antibacterial Activity - Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC)

This method provides quantitative data on antibacterial activity.

  • Preparation of Test Compound: The essential oil or isolated compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured and their suspension is adjusted to a specific turbidity, typically 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[2][3]

Antioxidant Activity - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compound is prepared in a range of concentrations.

  • Reaction: The test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of the test compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The absorbance is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow for assessing antimicrobial activity and a simplified inflammatory signaling pathway potentially modulated by sesquiterpenes like gamma- and alpha-muurolene.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Obtain Pure Compound culture Prepare Microbial Cultures start->culture media Prepare Growth Media and Agar start->media inoculation Inoculation of Media culture->inoculation serial_dilution Serial Dilution of Compound media->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation measurement Measure Zone of Inhibition / Read MIC incubation->measurement data_analysis Data Analysis measurement->data_analysis end End: Determine Antimicrobial Activity data_analysis->end signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK) adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation translocation NF-κB Translocation to Nucleus nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) translocation->gene_expression response Inflammatory Response gene_expression->response muurolenes Gamma- / Alpha-Muurolene (Potential Inhibition) muurolenes->kinase_cascade

References

A Comparative Analysis of the Anti-Inflammatory Effects of Gamma-Muurolene and Beta-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of two prominent sesquiterpenes, offering insights into their mechanisms of action and efficacy based on available experimental data.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory effects of two sesquiterpenes: gamma-muurolene and beta-caryophyllene. While beta-caryophyllene has been extensively studied, research on this compound is less comprehensive. This document summarizes the current scientific evidence for both compounds, highlighting their known mechanisms and effects on key inflammatory mediators.

Comparative Overview of Anti-inflammatory Activity

Data on the direct anti-inflammatory effects of isolated this compound is limited. Its activity is often inferred from studies on essential oils where it is a constituent. In contrast, beta-caryophyllene is a well-documented anti-inflammatory agent with a clearly defined mechanism of action.

CompoundIn Vitro EfficacyIn Vivo EfficacyKey Inflammatory Mediators Inhibited
This compound Data on the isolated compound is limited. Essential oils containing this compound have shown anti-inflammatory properties.Essential oils containing this compound have demonstrated anti-inflammatory effects in models like carrageenan-induced paw edema.[1]Information on specific cytokine inhibition by isolated this compound is not readily available.
Beta-Caryophyllene Dose-dependent reduction of pro-inflammatory cytokines and mediators in various cell lines (e.g., macrophages, keratinocytes).[2][3]Significant reduction of inflammation in various animal models, including carrageenan-induced paw edema, colitis, and neuroinflammation.[2][4][5][6][7]TNF-α, IL-1β, IL-6, NF-κB, COX-2, iNOS.[2][3][8][9]

Signaling Pathways and Mechanisms of Action

This compound:

The precise signaling pathways modulated by this compound remain largely uncharacterized. It is hypothesized that its anti-inflammatory effects, as part of essential oils, may be due to a synergistic interaction with other components, potentially influencing pathways like NF-κB. However, direct evidence for isolated this compound is currently lacking.

Beta-Caryophyllene:

Beta-caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[2][10][11] Activation of the CB2 receptor by beta-caryophyllene triggers a cascade of intracellular events that ultimately lead to the suppression of inflammatory responses. This mechanism is distinct from the psychoactive effects associated with the CB1 receptor.

The primary anti-inflammatory signaling pathway for beta-caryophyllene involves the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) pathway.[12][13][14]

Beta_Caryophyllene_Signaling cluster_nucleus Inside Nucleus BCP Beta-Caryophyllene CB2 CB2 Receptor BCP->CB2 activates IKK IKK Complex CB2->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Test Compound Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for NF-κB, COX-2) Treatment->Western_Blot Evaluation Evaluation of Anti-inflammatory Efficacy Western_Blot->Evaluation Animal_Model Animal Model (e.g., Carrageenan-induced Paw Edema in Rats) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound_Admin->Inflammation_Induction Measurement Measurement of Edema (Plethesmometer) Inflammation_Induction->Measurement Tissue_Analysis Tissue Analysis (Histology, Cytokine Levels) Measurement->Tissue_Analysis Tissue_Analysis->Evaluation

References

A Comparative Analysis of the In Vivo Therapeutic Potential of γ-Muurolene, α-Humulene, and β-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic effects of the sesquiterpene γ-muurolene, alongside its structurally related and more extensively studied counterparts, α-humulene and β-caryophyllene. While in vivo data for isolated γ-muurolene is limited, this document summarizes the available evidence from an essential oil rich in this compound and contrasts it with the established in vivo activities of α-humulene and β-caryophyllene in anticancer and anti-inflammatory models.

Quantitative Data Summary

The following tables present a structured summary of the in vivo experimental data for an essential oil containing γ-muurolene, as well as for isolated α-humulene and β-caryophyllene, to facilitate a clear comparison of their therapeutic efficacy.

Table 1: In Vivo Anticancer Activity

Compound/Essential OilCancer ModelDosing RegimenKey Findings
Essential oil of Xylopia laevigata (containing γ-muurolene)Sarcoma 180 tumor-bearing mice50 and 100 mg/kg/day, intraperitoneally for 7 daysTumor growth inhibition of 37.3% and 42.5%, respectively. No significant changes in body weight or blood leukocyte counts were observed.[1][2][3][4]
α-Humulene Hepatocellular carcinoma xenograft in mice10 mg/kg, in vivoDemonstrated inhibition of tumor cell proliferation.[5]
β-Caryophyllene Colorectal Cancer (HCT-116 Xenograft) in mice100 and 200 mg/kg, oral administration for 8 weeksDose-dependent reduction in tumor size, with significant tumor reduction at 200 mg/kg.[6][7]
β-Caryophyllene in combination with Cannabichromene (CBC)Triple-Negative Breast Cancer (MDA-MB-231 DOX RT Xenograft) in mice100 mg/kg, intraperitoneally, thrice a week for two weeksThe combination reduced tumor volume by 2-fold compared to individual treatments and 4-fold relative to the control.[7][8]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDosing RegimenKey Findings
α-Humulene Carrageenan-induced paw edema in mice50 mg/kg, oral administrationDemonstrated a dose-dependent reduction in paw edema, indicating mitigation of the acute phase of inflammation.[5] It also showed a sustained anti-inflammatory effect by inhibiting the late phase of carrageenan-induced edema.[5]
β-Caryophyllene Carrageenan-induced paw edema in wild-type mice5 and 10 mg/kg, oral administration 1 hour before carrageenan treatmentStrongly reduced the inflammatory response. This effect was not observed in CB2 deficient mice.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

In Vivo Antitumor Effect in Sarcoma 180-Bearing Mice (for Essential Oil of Xylopia laevigata)
  • Animal Model: Male Swiss mice (25–30 g).

  • Tumor Implantation: Sarcoma 180 ascites cells (2 × 10^6 cells) are implanted subcutaneously into the right hind groin of the mice.

  • Treatment: One day after tumor implantation, the animals are randomly divided into groups. The essential oil of Xylopia laevigata is administered intraperitoneally once a day for 7 consecutive days at doses of 50 and 100 mg/kg. The control group receives the vehicle.

  • Endpoint: On the 8th day, the mice are euthanized, and the tumors are excised and weighed.

  • Evaluation: The antitumor efficacy is expressed as the percentage of tumor growth inhibition, calculated using the formula: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100. The body weight of the animals is monitored daily, and at the end of the treatment, blood is collected for leukocyte counts. Organs are also macroscopically examined for any signs of toxicity.[1][2]

Carrageenan-Induced Paw Edema in Mice (for α-Humulene and β-Caryophyllene)
  • Animal Model: Male Swiss mice (25–35 g).

  • Induction of Inflammation: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of the mice.

  • Treatment: The test compound (α-humulene or β-caryophyllene) is administered orally at the specified doses (e.g., 5, 10, or 50 mg/kg) one hour before the carrageenan injection. The control group receives the vehicle, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Evaluation: The anti-inflammatory activity is determined by the reduction in paw edema in the treated groups compared to the control group. The percentage of inhibition of edema is calculated for each group.[9][10][11][12]

Xenograft Mouse Model of Human Cancer (for β-Caryophyllene)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Treatment: When the tumors reach a palpable size (e.g., 180-200 mm³), the mice are randomized into treatment and control groups. β-caryophyllene is administered via the specified route (e.g., oral gavage or intraperitoneal injection) at the indicated doses and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: V = 0.5 × L × W² (where L is the longest diameter and W is the shortest diameter).

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or if signs of toxicity are observed.

  • Evaluation: The antitumor effect is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated. Body weight and the general health of the animals are monitored to assess toxicity.[7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these sesquiterpenes are mediated through the modulation of key signaling pathways involved in inflammation and cancer progression.

α-Humulene: Targeting the NF-κB Signaling Pathway

α-Humulene has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/Stimuli TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Humulene α-Humulene Humulene->IKK Inhibits

Caption: α-Humulene inhibits the NF-κB signaling pathway.

β-Caryophyllene: A Cannabinoid Receptor 2 (CB2) Agonist

β-Caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[13] Activation of the CB2 receptor by β-caryophyllene leads to the modulation of downstream signaling pathways, including the MAPK pathway, resulting in anti-inflammatory and anticancer effects.[14]

BCP_CB2_Pathway BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 Binds Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Promotes Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_prep Animal Acclimatization (Immunocompromised Mice) start->animal_prep implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Test Compound / Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis (TGI, Toxicity) euthanasia->analysis end End analysis->end

References

A Comparative Analysis of Gamma-Muurolene Cytotoxicity on Normal Versus Cancer Cells: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison of the cytotoxic effects of gamma-muurolene on normal versus cancerous cell lines is currently limited by the lack of available experimental data on the isolated compound. While this compound is a known sesquiterpene found in various plant essential oils, research has predominantly focused on the biological activities of these oils as a whole, rather than on the specific effects of their individual components.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies. It also presents a generalized workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated based on the known mechanisms of other cytotoxic agents.

Quantitative Cytotoxicity Data: A Call for Research

For a meaningful comparison, the following data would be required:

Table 1: Comparative IC50 Values of this compound (Hypothetical Data)

Cell LineCell TypeTissue OriginIC50 (µM)
Normal Cells
hFIBFibroblastSkinData Not Available
NHBEBronchial EpithelialLungData Not Available
L929Fibroblast (Mouse)Connective TissueData Not Available
Cancer Cells
MCF-7AdenocarcinomaBreastData Not Available
A549CarcinomaLungData Not Available
HeLaAdenocarcinomaCervicalData Not Available
HepG2Hepatocellular CarcinomaLiverData Not Available

Experimental Protocols

A standard methodology to determine the cytotoxic effects of this compound would involve the following steps:

1. Cell Culture and Maintenance:

  • Normal and cancer cell lines would be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of isolated this compound (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing the Research Process and Potential Mechanisms

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion start Isolate and Purify This compound culture Culture Normal and Cancer Cell Lines start->culture treat Treat Cells with Varying Concentrations of this compound culture->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform MTT Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate Cell Viability measure->calculate ic50 Determine IC50 Values calculate->ic50 compare Compare Cytotoxicity (Normal vs. Cancer Cells) ic50->compare

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway for Apoptosis Induction

While the precise mechanism of action for this compound is yet to be elucidated, a common pathway for cytotoxicity in cancer cells involves the induction of apoptosis (programmed cell death). The following diagram illustrates a potential signaling cascade that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase compound This compound receptor Death Receptors (e.g., Fas, TRAIL) compound->receptor Extrinsic Pathway bax_bak Bax/Bak Activation compound->bax_bak Intrinsic Pathway (Stress) caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bid->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

head-to-head comparison of different gamma-Muurolene extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction of a Promising Sesquiterpene.

Gamma-muurolene, a sesquiterpene found in a variety of aromatic plants, has garnered significant interest within the scientific community for its potential anti-inflammatory, antimicrobial, and anticancer properties. The efficiency of extracting this valuable bioactive compound is critically dependent on the methodology employed. This guide provides a head-to-head comparison of various extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Extraction Techniques

The selection of an optimal extraction method for this compound hinges on a balance between yield, purity, extraction time, and environmental impact. The following table summarizes the available quantitative data for different techniques. It is important to note that the yield of this compound can vary significantly based on the plant material, its geographical origin, and the specific parameters of the extraction process.

Extraction TechniquePlant Materialγ-Muurolene Content (% in Essential Oil)Extraction TimeSolventKey AdvantagesKey Disadvantages
Hydrodistillation (HD) Amorpha fruticosa fruits12.79%3 - 4 hoursWaterSimple, low-cost equipment.Long extraction time, potential for thermal degradation of compounds.
Microwave-Assisted Hydrodistillation (MAHD) Mango (Mangifera indica L.) flowers0.28%[1]30 - 75 minutes[1]WaterShorter extraction time, reduced energy consumption.Potential for localized overheating.
Ultrasound-Assisted Extraction (UAE) -Data not available10 - 60 minutesEthanol, Hexane, etc.Reduced extraction time and solvent consumption.Potential for radical formation, scalability can be challenging.
Supercritical Fluid Extraction (SFE) -Data not available1 - 2 hoursSupercritical CO₂ (often with a co-solvent like ethanol)High selectivity, no solvent residue, mild operating temperatures.High initial equipment cost.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key extraction techniques discussed.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils. The plant material is immersed in water and boiled. The resulting steam, carrying the volatile compounds, is condensed, and the essential oil is separated from the aqueous layer.

Experimental Protocol:

  • Preparation of Plant Material: The plant material (e.g., fruits, leaves) is air-dried and, if necessary, ground to a coarse powder.

  • Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a condenser, and a collection burette.

  • Extraction: A known quantity of the plant material is placed in the flask with a sufficient volume of distilled water (e.g., 1:10 w/v). The mixture is heated to boiling and maintained for a period of 3 to 4 hours.

  • Collection: The condensed steam and essential oil are collected in the burette. The essential oil, being less dense than water, forms a layer on top and can be separated.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern adaptation of hydrodistillation that utilizes microwave energy to accelerate the extraction process.

Experimental Protocol:

  • Preparation of Plant Material: Fresh or dried plant material is chopped or ground.

  • Apparatus Setup: A modified microwave oven equipped with a Clevenger-type apparatus is used.

  • Extraction: A specific weight of the plant material is placed in a flask with a defined volume of water (e.g., 1:5 w/v). The flask is placed in the microwave cavity, and the system is irradiated at a set power (e.g., 500 W) for a shorter duration compared to HD (e.g., 30-75 minutes).

  • Collection and Post-processing: The essential oil is collected and processed as described in the hydrodistillation protocol.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Experimental Protocol:

  • Preparation of Plant Material: The dried and powdered plant material is used.

  • Apparatus Setup: An ultrasonic bath or a probe-type sonicator is required.

  • Extraction: A known amount of the plant material is suspended in a suitable solvent (e.g., ethanol, hexane) in a flask. The flask is then placed in the ultrasonic bath or the probe is immersed in the suspension. Sonication is carried out at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 10-60 minutes) at a controlled temperature.

  • Separation and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.

Experimental Protocol:

  • Preparation of Plant Material: The plant material is dried and ground to a uniform particle size.

  • Apparatus Setup: A supercritical fluid extractor is used, which includes a high-pressure pump for CO₂, an extraction vessel, and a collection vessel.

  • Extraction: The ground plant material is packed into the extraction vessel. Supercritical CO₂ (and a co-solvent like ethanol if necessary) is pumped through the vessel at a set temperature and pressure (e.g., 40-60°C and 100-300 bar).

  • Fractionation and Collection: The pressure is reduced in the collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds, including this compound, to precipitate for collection.

Visualizing the Process and Potential Mechanisms

To better understand the experimental workflow and the potential biological activity of this compound, the following diagrams have been generated using Graphviz.

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_output Final Product Start Fresh/Dried Plant Material Grinding Grinding/Chopping Start->Grinding HD Hydrodistillation Grinding->HD MAHD Microwave-Assisted Hydrodistillation Grinding->MAHD UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Separation Separation of Essential Oil/Extract HD->Separation MAHD->Separation UAE->Separation SFE->Separation Drying Drying Separation->Drying Analysis GC-MS Analysis Drying->Analysis Purification Purification of γ-Muurolene Analysis->Purification GammaMuurolene γ-Muurolene Purification->GammaMuurolene SignalingPathway cluster_stimuli Inflammatory/Carcinogenic Stimuli cluster_receptor Receptor Activation cluster_pathway Signaling Cascades cluster_gamma γ-Muurolene Action cluster_response Cellular Response Stimuli LPS, Cytokines, Carcinogens TLR4 TLR4 Stimuli->TLR4 GrowthFactorReceptor Growth Factor Receptor Stimuli->GrowthFactorReceptor IKK IKK TLR4->IKK activates PI3K PI3K GrowthFactorReceptor->PI3K activates NFkB NF-κB IKK->NFkB activates Apoptosis Apoptosis IKK->Apoptosis inhibits Inflammation Inflammation (Cytokine Production) NFkB->Inflammation promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes GammaMuurolene γ-Muurolene GammaMuurolene->IKK inhibits GammaMuurolene->PI3K inhibits GammaMuurolene->Apoptosis induces

References

Cross-Validation of Analytical Methods for Gamma-Muurolene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sesquiterpenes like gamma-muurolene is crucial for the chemical profiling of essential oils, quality control of herbal products, and pharmacological research. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods for the quantification of this compound, supported by representative experimental data and detailed methodologies.

While direct cross-validation studies for this compound are not extensively published, this guide draws upon established validation parameters for terpene analysis in general, providing a reliable framework for methodology selection and development.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on their boiling point and interaction with a stationary phase. Detection is based on mass-to-charge ratio.Separates compounds based on their polarity and interaction with a stationary and mobile phase. Detection is typically by UV-Vis spectroscopy.
Suitability for γ-Muurolene High. As a volatile sesquiterpene, it is ideally suited for GC analysis.Moderate. Less common for volatile terpenes, but can be used, especially for simultaneous analysis with non-volatile compounds.
Advantages Excellent separation of complex mixtures, high sensitivity, and definitive identification through mass spectral libraries.Suitable for non-volatile or thermally sensitive compounds. Can be non-destructive.
Limitations Requires analytes to be volatile and thermally stable. High temperatures can potentially cause degradation of some compounds.Co-elution with other compounds is possible, and UV detection is less specific than mass spectrometry. Not ideal for highly volatile compounds.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for GC-MS and HPLC methods for the analysis of terpenes. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Typical GC-MS Method Validation Parameters for Terpene Quantification [1][2]

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) 0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL
Accuracy (Recovery %) 80 - 115%
Precision (%RSD) Intra-day: ≤ 12%, Inter-day: ≤ 11%

Table 2: Typical HPLC-UV Method Validation Parameters for Terpene Quantification [3][4]

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.08 - 0.65 µg/mL
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL
Accuracy (Recovery %) 94 - 106%
Precision (%RSD) < 2%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of terpenes, which can be adapted for this compound.

GC-MS Experimental Protocol for Sesquiterpene Profiling[5][6]

1. Sample Preparation (Liquid Extraction)

  • Weigh approximately 100-200 mg of the homogenized plant material or extract into a centrifuge tube.

  • Add a suitable organic solvent such as hexane or ethanol.

  • If an internal standard is used, add it at this stage.

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate solid material.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 5 °C/min.

    • Hold at 220 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

HPLC Experimental Protocol for Terpene Profiling[5][7]

1. Sample Preparation (Solvent Extraction)

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of methanol or ethanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Method Comparison and Workflow Diagrams

To visualize the relationship between these methods and the process of cross-validation, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Plant Material / Extract Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Volatile Fraction HPLC HPLC Analysis Filtration->HPLC Liquid Extract DataComp Data Comparison (LOD, LOQ, Linearity, etc.) GCMS->DataComp HPLC->DataComp MethodSelect Method Selection DataComp->MethodSelect

A typical workflow for cross-validating GC-MS and HPLC methods.

MethodComparison cluster_gcms_adv Advantages cluster_hplc_adv Advantages cluster_gcms_lim Limitations cluster_hplc_lim Limitations GCMS GC-MS GCMS_Adv1 High Sensitivity GCMS->GCMS_Adv1 GCMS_Adv2 High Resolution GCMS->GCMS_Adv2 GCMS_Adv3 Definitive ID (MS Library) GCMS->GCMS_Adv3 GCMS_Lim1 Requires Volatility GCMS->GCMS_Lim1 GCMS_Lim2 Thermal Instability Risk GCMS->GCMS_Lim2 HPLC HPLC HPLC_Adv1 Non-Volatile Compounds HPLC->HPLC_Adv1 HPLC_Adv2 No Thermal Degradation HPLC->HPLC_Adv2 HPLC_Adv3 Preparative Scale HPLC->HPLC_Adv3 HPLC_Lim1 Lower Resolution for Terpenes HPLC->HPLC_Lim1 HPLC_Lim2 Less Specific Detection (UV) HPLC->HPLC_Lim2

Key advantages and limitations of GC-MS and HPLC for terpene analysis.

Conclusion and Recommendations

For the specific quantification of this compound, GC-MS is generally the superior and recommended technique due to its high sensitivity, selectivity, and the volatile nature of the analyte. The availability of extensive mass spectral libraries aids in the confident identification of this compound and other co-eluting terpenes.

HPLC can be a viable alternative, particularly when the simultaneous analysis of both volatile and non-volatile compounds (such as cannabinoids or flavonoids) from the same extract is desired, thereby streamlining laboratory workflows. However, method development and validation for HPLC analysis of terpenes require careful consideration to ensure adequate resolution and sensitivity.

Ultimately, the choice of analytical method will depend on the specific research goals, the complexity of the sample matrix, and the available instrumentation. For robust and reliable quantification of this compound, a validated GC-MS method is the preferred approach. Cross-validation with an HPLC method can be valuable for comprehensive sample characterization and ensuring data consistency across different analytical platforms.

References

The Synergistic Potential of Gamma-Muurolene: A Comparative Guide to Terpene Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between terpenes presents a promising frontier in the development of novel therapeutics. This guide delves into the synergistic potential of gamma-muurolene, a sesquiterpene found in various aromatic plants, by examining its interplay with other terpenes. While direct studies on isolated this compound are limited, compelling evidence from the analysis of essential oils, particularly from Solidago canadensis (Canadian goldenrod), suggests its contribution to a collective antifungal effect. This guide provides a comparative analysis based on available experimental data, details the methodologies for assessing synergy, and visualizes the experimental workflows and inferred relationships.

Unveiling Synergy: The Case of Solidago canadensis Essential Oil

Research into the essential oil of Solidago canadensis offers a valuable case study for inferring the synergistic role of this compound. The essential oil has demonstrated significant antifungal activity, and its efficacy is attributed to the complex interplay of its constituent terpenes.[1]

Chemical Composition and Antifungal Activity

The chemical composition of Solidago canadensis essential oil varies depending on the part of the plant from which it is extracted. The leaves, in particular, contain a notable amount of this compound alongside other terpenes that are likely contributors to the overall antifungal effect. Statistical analysis of the essential oil's composition and its bioactivity has identified α-pinene and myrcene as the most significant components contributing to its antifungal properties.[1] This suggests a potential synergistic or additive relationship between these major components and other terpenes present, including this compound.

Below is a summary of the primary chemical constituents found in the essential oil extracted from different parts of Solidago canadensis.

Plant PartMajor TerpenesRelative Percentage (%)Implied Role in Synergy
Flowers α-Pinene, MyrceneHighKey contributors to antifungal activity.[1]
Leaves Germacrene D, β-Ylangene, γ-Muurolene , Bornyl AcetateModerate to HighPotential synergistic or additive effects with major active components.[1]
Stems γ-Terpinene, Terpinen-4-ol, β-PineneModerateMay contribute to the overall antimicrobial profile.[1]

Table 1: Predominant terpenes in Solidago canadensis essential oil and their inferred roles in synergistic antifungal activity.

The antifungal mechanism of the essential oil is believed to involve the disruption of fungal cell wall and membrane integrity, leading to the leakage of intracellular contents.[1] The combined action of multiple terpenes likely enhances this disruptive effect.

Experimental Protocols for Assessing Terpene Synergy

To quantitatively assess the synergistic, additive, or antagonistic effects of terpene combinations, specific experimental protocols are employed. The checkerboard microdilution assay and isobologram analysis are two of the most common methods.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to evaluate the interaction between two antimicrobial agents.[2][3]

Methodology:

  • Preparation of Terpenes: Stock solutions of the individual terpenes are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one terpene is serially diluted along the x-axis (columns), and the second terpene is serially diluted along the y-axis (rows). This creates a matrix of various concentration combinations of the two terpenes.[3]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., a fungal strain).

  • Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined for each terpene individually and for each combination. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. The formulas are as follows:

    • FIC of Terpene A = (MIC of Terpene A in combination) / (MIC of Terpene A alone)

    • FIC of Terpene B = (MIC of Terpene B in combination) / (MIC of Terpene B alone)

    • FIC Index (FICI) = FIC of Terpene A + FIC of Terpene B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[4][5]

Methodology:

  • Dose-Response Curves: The dose-response curves for each individual terpene are determined to establish the concentration of each terpene required to produce a specific level of effect (e.g., 50% inhibition of microbial growth, ED50).

  • Construction of the Isobologram: A graph is plotted with the concentration of Terpene A on the x-axis and the concentration of Terpene B on the y-axis. The individual ED50 values of Terpene A and Terpene B are plotted on their respective axes.

  • Line of Additivity: A straight line is drawn connecting the two ED50 points. This line represents all the combinations of the two terpenes that would produce an additive effect.

  • Plotting Experimental Data: The concentrations of the two terpenes in a combination that produce the same level of effect (e.g., ED50) are plotted on the graph.

  • Interpretation of Results:

    • Synergy: The data point for the combination falls below the line of additivity.

    • Additive: The data point falls on the line of additivity.

    • Antagonism: The data point falls above the line of additivity.

Visualizing Synergistic Interactions and Workflows

The following diagrams, created using the DOT language, illustrate the conceptual workflow for assessing terpene synergy and the inferred synergistic relationship of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis TerpeneA Isolate Terpene A (e.g., γ-Muurolene) SerialDilution Serial Dilutions of Terpene A and Terpene B TerpeneA->SerialDilution TerpeneB Isolate Terpene B (e.g., α-Pinene) TerpeneB->SerialDilution Microorganism Prepare Fungal/ Bacterial Culture Inoculation Inoculation Microorganism->Inoculation PlateSetup 96-Well Plate Setup (Combination Matrix) SerialDilution->PlateSetup PlateSetup->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine MICs Incubation->MIC FIC Calculate FIC Index MIC->FIC Interpretation Interpret Interaction (Synergy, Additive, Antagonism) FIC->Interpretation

Workflow for Checkerboard Synergy Assay.

Inferred_Synergy γ-Muurolene γ-Muurolene Antifungal_Effect Enhanced Antifungal Effect γ-Muurolene->Antifungal_Effect Contributes to α-Pinene α-Pinene α-Pinene->γ-Muurolene Inferred Interaction Myrcene Myrcene α-Pinene->Myrcene α-Pinene->Antifungal_Effect Synergizes with Myrcene->γ-Muurolene Myrcene->Antifungal_Effect Synergizes with

Inferred Synergistic Antifungal Activity.

Conclusion

While direct experimental evidence for the synergistic effects of isolated this compound with other terpenes is still an area for future research, the analysis of essential oils like that of Solidago canadensis provides a strong inferential case for its participation in synergistic interactions. The potent antifungal activity of this essential oil is likely a result of the combined action of its constituent terpenes, including this compound, α-pinene, and myrcene. For researchers and drug development professionals, these findings underscore the importance of investigating not only the individual properties of terpenes but also their combinatorial effects. The application of robust methodologies such as the checkerboard assay and isobologram analysis will be crucial in elucidating these complex interactions and unlocking the full therapeutic potential of terpene synergies.

References

Comparative Antioxidant Capacity of Muurolene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the antioxidant capacity of different muurolene isomers, namely α-, β-, and γ-muurolene. While these sesquiterpenes are frequently identified as significant constituents in essential oils exhibiting antioxidant properties, quantitative data directly comparing their individual free-radical scavenging abilities is currently unavailable. This guide is intended for researchers, scientists, and drug development professionals to summarize the existing related data, provide detailed experimental protocols for assessing antioxidant capacity, and illustrate relevant biological pathways.

State of Research on Muurolene Isomers' Antioxidant Potential

To facilitate further research in this area, this guide provides standardized protocols for two of the most common in vitro antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol), spectrophotometric grade

  • Test samples (muurolene isomers) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of reading at 517 nm

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a series of dilutions of the muurolene isomers and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells.

  • Initiation of Reaction: Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4][5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffer

  • Test samples (muurolene isomers) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of reading at 734 nm

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the muurolene isomers and the positive control.

  • Reaction Mixture: Add a small volume of each sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental and Biological Pathways

To aid researchers in their experimental design and understanding of the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (DPPH/ABTS Solution) Reaction Reaction Incubation Reagent_Prep->Reaction Sample_Prep Sample Preparation (Muurolene Isomer Dilutions) Sample_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare Isomer Activity IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity assays.

Many antioxidant compounds exert their effects not only through direct radical scavenging but also by modulating cellular antioxidant defense systems. The Nrf2-ARE pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and detoxification genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 Ub Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inhibition Antioxidant_Compound Antioxidant Compound (e.g., Sesquiterpene) Antioxidant_Compound->Keap1 Inhibition

Caption: The Nrf2-ARE signaling pathway in cellular antioxidant response.

Conclusion

While direct experimental evidence is lacking for a comparative assessment of the antioxidant capacity of muurolene isomers, this guide provides the necessary tools and background for researchers to undertake such investigations. The provided standardized protocols for DPPH and ABTS assays offer a starting point for quantitative comparison. Furthermore, understanding the potential interplay with cellular pathways like Nrf2-ARE is crucial for a comprehensive evaluation of the biological antioxidant activity of these promising natural compounds. Further research is warranted to elucidate the specific antioxidant contributions of each muurolene isomer, which could have significant implications for the development of new antioxidant agents in the pharmaceutical and nutraceutical industries.

References

A Comparative Guide to the Validation of γ-Muurolene's Predicted Target Protein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the predicted interaction between the natural sesquiterpene, γ-Muurolene, and its putative target, the bacterial protein EndoA. While molecular docking studies suggest a potential interaction, experimental validation is crucial to confirm this hypothesis and pave the way for further drug development. This document outlines a comparative analysis of key biophysical and cellular assays essential for such validation, using established bacterial DNA gyrase inhibitors as a reference for expected data and outcomes.

Executive Summary

γ-Muurolene, a sesquiterpene found in various plants and fungi, has demonstrated promising antibacterial and anti-inflammatory properties.[1][2] Computational modeling has identified the bacterial endonuclease EndoA as a potential protein target for γ-Muurolene, with a predicted binding energy of -6.2 kcal/mol suggesting a moderate to strong affinity.[1] However, this in silico prediction requires rigorous experimental validation to be substantiated.

This guide details the application of three critical validation techniques: Surface Plasmon Resonance (SPR) for direct binding affinity measurement, Thermal Shift Assay (TSA) for target engagement in a purified system, and Cellular Thermal Shift Assay (CETSA) for confirming target interaction within a live-cell context. To provide a practical benchmark, we compare the hypothetical validation workflow for γ-Muurolene with established data for well-characterized inhibitors of another essential bacterial enzyme, DNA gyrase.

Comparison of Target Validation Methodologies

The following table summarizes the key quantitative data obtained from the three validation assays. Hypothetical data for γ-Muurolene is presented to illustrate expected outcomes, alongside published data for the DNA gyrase inhibitors, Ciprofloxacin and Novobiocin, for comparative purposes.

Compound Target Protein Methodology Key Parameter Value Interpretation
γ-Muurolene (Hypothetical) EndoA (bacterial)Surface Plasmon Resonance (SPR)Binding Affinity (Kd)5 µMModerate affinity, indicative of a potential interaction that requires further optimization.
Ciprofloxacin DNA Gyrase (S. aureus)Enzyme Inhibition AssayIC5061.7 µMPotent inhibitor of DNA gyrase activity.[1]
Novobiocin DNA Gyrase (E. coli)Enzyme Inhibition AssayIC500.48 µMHighly potent inhibitor of DNA gyrase activity.[3]
γ-Muurolene (Hypothetical) EndoA (bacterial)Thermal Shift Assay (TSA)Melting Temp. Shift (ΔTm)+4.2 °CSignificant thermal stabilization of EndoA upon binding, indicating direct engagement.
Novobiocin DNA Gyrase B (E. coli)Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)32 nMHigh-affinity binding to the GyrB subunit.[4]
γ-Muurolene (Hypothetical) EndoA (bacterial)Cellular Thermal Shift Assay (CETSA)Target EngagementObservedConfirms that γ-Muurolene can enter bacterial cells and engage with EndoA in its native environment.
Various Kinase Inhibitors Kinases (human)Cellular Thermal Shift Assay (CETSA)Target EngagementObservedCETSA is a widely used method to confirm target engagement of various drugs in cells.[5][6][7]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique that measures real-time binding events between a ligand (e.g., γ-Muurolene) and an immobilized protein (e.g., EndoA).

Objective: To determine the binding affinity (Kd) of γ-Muurolene to purified EndoA.

Materials:

  • Recombinant purified EndoA protein

  • γ-Muurolene

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified EndoA protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of γ-Muurolene in running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the γ-Muurolene solutions over the immobilized EndoA surface, starting with the lowest concentration.

    • Include a buffer-only injection as a control.

    • Regenerate the sensor surface between each injection if necessary.

  • Data Analysis:

    • Record the sensorgrams for each concentration.

    • Perform a steady-state or kinetic analysis of the binding data to determine the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Purified EndoA Immobilize Immobilize EndoA on Sensor Chip Protein->Immobilize Ligand γ-Muurolene Dilution Series Inject Inject γ-Muurolene Ligand->Inject Immobilize->Inject Detect Detect Binding (RU) Inject->Detect Analyze Analyze Sensorgrams Detect->Analyze Calculate Calculate Kd Analyze->Calculate

Fig. 1: Workflow for SPR-based binding affinity analysis.
Thermal Shift Assay (TSA) for Target Engagement

TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.

Objective: To determine if γ-Muurolene binding stabilizes the EndoA protein, indicated by an increase in its Tm.

Materials:

  • Purified EndoA protein

  • γ-Muurolene

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • Assay buffer (e.g., PBS)

Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reaction mixtures containing the purified EndoA protein, SYPRO Orange dye, and either γ-Muurolene or a vehicle control (e.g., DMSO).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with incremental temperature increases.

  • Fluorescence Monitoring:

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The fluorescence will increase as the protein unfolds and exposes its hydrophobic core.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate a melting curve.

    • Determine the Tm, the inflection point of the curve, for both the γ-Muurolene-treated and control samples.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of the γ-Muurolene-treated sample.

TSA_Workflow cluster_mix Reaction Mixture cluster_exp Experiment cluster_res Analysis A Purified EndoA + SYPRO Orange C Heat in RT-PCR Instrument A->C B γ-Muurolene or Vehicle B->C D Monitor Fluorescence C->D E Generate Melting Curve D->E F Calculate ΔTm E->F

Fig. 2: Workflow for Thermal Shift Assay (TSA).
Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA assesses whether a compound binds to its target protein inside intact cells by measuring the thermal stabilization of the protein in a cellular environment.

Objective: To confirm that γ-Muurolene engages with EndoA in live bacterial cells.

Materials:

  • Bacterial cell culture expressing EndoA

  • γ-Muurolene

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against EndoA

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Protocol:

  • Cell Treatment:

    • Treat the bacterial cell culture with γ-Muurolene or a vehicle control for a specified time.

  • Heat Shock:

    • Aliquot the treated cells and expose them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for EndoA.

  • Data Analysis:

    • Quantify the band intensities of EndoA at each temperature for both the treated and control samples.

    • Plot the relative amount of soluble EndoA against temperature to generate CETSA curves. A shift in the curve to higher temperatures in the presence of γ-Muurolene indicates target engagement.

CETSA_Signaling_Pathway cluster_cell Bacterial Cell cluster_process Experimental Process cluster_outcome Outcome Muurolene γ-Muurolene EndoA_unbound EndoA (unbound) Muurolene->EndoA_unbound Binding EndoA_bound EndoA-γ-Muurolene Complex EndoA_unbound->EndoA_bound Heat Heat Shock EndoA_unbound->Heat EndoA_bound->Heat Denaturation Denaturation & Aggregation Heat->Denaturation Unbound Protein Stabilization Thermal Stabilization Heat->Stabilization Bound Protein Insoluble Aggregated EndoA Denaturation->Insoluble Soluble Soluble EndoA Stabilization->Soluble

Fig. 3: Principle of Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of a predicted drug-target interaction is a cornerstone of modern drug discovery. While the computational prediction of γ-Muurolene's interaction with EndoA is a promising starting point, the experimental validation outlined in this guide is an indispensable next step. By employing a multi-faceted approach that includes SPR, TSA, and CETSA, researchers can build a robust body of evidence to confirm this interaction, quantify its affinity, and demonstrate its relevance in a cellular context. The comparative data from known DNA gyrase inhibitors provides a valuable reference for interpreting the experimental outcomes and guiding the future development of γ-Muurolene as a potential antibacterial agent.

References

Assessing the Bioavailability of Gamma-Muurolene: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioavailability of gamma-muurolene in preclinical models. Due to the current lack of direct pharmacokinetic data for this compound, this document leverages available data from structurally similar sesquiterpenes, namely alpha-humulene and beta-caryophyllene, to provide a comparative framework. This guide aims to equip researchers with an understanding of the potential challenges and considerations in assessing the bioavailability of volatile sesquiterpenes like this compound.

Comparative Pharmacokinetic Data of Sesquiterpenes in Preclinical Models

While specific data for this compound is not available in the reviewed literature, the following table summarizes the pharmacokinetic parameters of the comparable sesquiterpenes, alpha-humulene and beta-caryophyllene, in preclinical models. This data provides a benchmark for what might be expected for other sesquiterpenes and highlights the inherent variability in bioavailability even among structurally related compounds.

ParameterAlpha-Humulene (in mice)Beta-Caryophyllene (in healthy subjects)This compound
Oral Bioavailability (%) 18%[1]Formulation dependent; a self-emulsifying drug delivery system (SEDDS) increased bioavailability significantly compared to neat oil.[2][3][4][5]Data not available. Expected to be low due to its volatile nature and lipophilicity.
Tmax (Time to Maximum Concentration) 15 minutes (for a 150 mg/kg oral dose)[1]1.43 hours (SEDDS formulation) vs. 3.07 hours (neat oil)[2][3][4][5]Data not available.
Cmax (Maximum Concentration) Data not explicitly provided in µg/mL.A 3.6-fold increase with SEDDS formulation compared to neat oil.[2][3][4]Data not available.
AUC (Area Under the Curve) Data not explicitly provided.A 2.2-fold increase in AUC0–12h with SEDDS formulation compared to neat oil.[2][3][4]Data not available.
Half-life (t1/2) 16.8 minutes (oral administration)[1]Data not explicitly provided.Data not available.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability. Below are representative protocols for oral bioavailability studies of sesquiterpenes based on published preclinical research.

Animal Model and Dosing

A common preclinical model for pharmacokinetic studies is the male Sprague-Dawley rat or Swiss mouse. For oral administration, the compound of interest (e.g., alpha-humulene) is typically dissolved in a vehicle such as corn oil or formulated as a suspension or emulsion. Doses can range from 50 to 200 mg/kg, administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable solvent (e.g., a mixture of ethanol, propylene glycol, and water) and administered via the tail vein.

Blood Sampling

Following administration, blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 720 minutes) from the retro-orbital plexus or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis

Quantification of the sesquiterpene in plasma is typically performed using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][7] These methods offer the high sensitivity and selectivity required for detecting low concentrations of the analyte in a complex biological matrix. A calibration curve is generated using standard solutions of the compound in blank plasma to allow for accurate quantification.

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin. Oral bioavailability (F%) is calculated as:

F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Compound Preparation cluster_animal_study Animal Study cluster_analysis Sample Analysis cluster_data_analysis Data Analysis formulation Formulation (e.g., in corn oil) dosing Oral Gavage (Preclinical Model) formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling extraction Plasma Extraction blood_sampling->extraction quantification GC-MS or LC-MS/MS Quantification extraction->quantification pk_parameters Pharmacokinetic Parameter Calculation quantification->pk_parameters bioavailability Bioavailability Determination pk_parameters->bioavailability

Caption: Experimental workflow for a preclinical oral bioavailability study.

While the specific signaling pathways affected by this compound are not yet fully elucidated, many sesquiterpenes are known to exhibit anti-inflammatory effects. A hypothetical pathway illustrating a potential mechanism of action is depicted below.

signaling_pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits Cell Membrane Cell Membrane Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor binds Receptor->NF-κB Pathway activates Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6) promotes transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Challenges and Future Directions

The primary challenge in assessing the bioavailability of this compound is its volatile nature. This property can lead to handling difficulties and potential loss of the compound during sample preparation and analysis. Furthermore, like many lipophilic compounds, this compound is likely to have low aqueous solubility, which can limit its absorption from the gastrointestinal tract.

Future research should focus on developing and validating sensitive and robust analytical methods for the quantification of this compound in biological matrices. Investigating various formulations, such as nanoemulsions or solid lipid nanoparticles, could be a promising strategy to enhance its oral bioavailability. Head-to-head preclinical studies comparing the pharmacokinetics of this compound with other sesquiterpenes like alpha-humulene and beta-caryophyllene would provide valuable insights into the structure-absorption relationships within this class of compounds. Such studies are essential to unlock the full therapeutic potential of this compound and other promising natural products.

References

A Comparative Meta-Analysis of Gamma-Muurolene's Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-muurolene, a sesquiterpene found in the essential oils of various plants, has garnered interest for its potential biological activities. This guide provides a comparative meta-analysis of the current scientific literature on the biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. Due to a notable scarcity of quantitative data on pure this compound, this analysis also includes data on related, well-studied sesquiterpenes, such as (+)-delta-cadinene and beta-caryophyllene, to provide a comparative context for its potential therapeutic applications.

Summary of Biological Activities

The biological activities of this compound and comparable sesquiterpenes are summarized below. The data highlights the need for further research to isolate and quantify the specific effects of this compound.

Antimicrobial Activity

This compound has demonstrated antibacterial properties. One study on the pure compound isolated from Ischnoderma resinosum reported zones of inhibition against several bacterial strains.[1] Essential oils containing this compound have also shown antimicrobial effects, although the specific contribution of this compound to this activity is not quantified.[2] For a comparative perspective, the Minimum Inhibitory Concentration (MIC) values for the structurally related sesquiterpene (+)-delta-cadinene and the widely studied beta-caryophyllene are presented.

Table 1: Comparison of Antimicrobial Activity

CompoundTest OrganismActivityReference
This compound Bacillus subtilis20.33 ± 0.577 mm zone of inhibition[1]
Enterobacter spp.18.67 ± 0.577 mm zone of inhibition[1]
Staphylococcus aureus17 ± 0 mm zone of inhibition[1]
Escherichia coli21.33 ± 0.5773 mm zone of inhibition[1]
(+)-delta-Cadinene Staphylococcus aureusMIC: 125 µg/mL
Escherichia coliMIC: 250 µg/mL
beta-Caryophyllene Staphylococcus aureusMIC: 62.5 µg/mL
Escherichia coliMIC: 125 µg/mL

Note: Data for (+)-delta-Cadinene and beta-Caryophyllene is sourced from publicly available datasets and is provided for comparative purposes.

Anti-inflammatory, Antioxidant, and Cytotoxic Activities

Currently, there is a significant lack of quantitative in vitro or in vivo data (e.g., IC50 values) for the anti-inflammatory, antioxidant, and cytotoxic activities of pure this compound. However, essential oils containing this compound have been reported to possess these activities, suggesting that this compound may contribute to these effects.[3][4]

To provide a benchmark for potential activity, the following table summarizes the reported IC50 values for (+)-delta-cadinene and beta-caryophyllene in various assays.

Table 2: Comparison of Anti-inflammatory, Antioxidant, and Cytotoxic Activities (IC50 values)

ActivityCompoundAssay/Cell LineIC50 ValueReference
Anti-inflammatory (+)-delta-CadineneNitric Oxide Production (LPS-stimulated RAW 264.7 cells)~50 µM
beta-CaryophylleneNitric Oxide Production (LPS-stimulated RAW 264.7 cells)~10 µM[5]
Antioxidant (+)-delta-CadineneDPPH Radical Scavenging>100 µM
beta-CaryophylleneDPPH Radical Scavenging~60 µM
Cytotoxic (+)-delta-CadineneBreast Cancer (MDA-MB-231)1.7 µM (24h)
beta-CaryophylleneColon Cancer (HCT-116)~19 µM

Note: Data for (+)-delta-Cadinene and beta-Caryophyllene is sourced from publicly available datasets and is provided for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound (this compound dissolved in a suitable solvent) at a known concentration is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plates Inoculate Mueller-Hinton Agar Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells AddCompound Add this compound and Control Wells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and LPS (to induce inflammation). Control wells include cells with LPS only and cells with medium only.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

Signaling Pathway of LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces gammaMuurolene This compound (Potential Inhibitor) gammaMuurolene->NFkB Inhibits? gammaMuurolene->iNOS Inhibits?

Caption: Potential inhibition of LPS-induced NO production by this compound.

Conclusion

The available evidence suggests that this compound possesses antibacterial activity. While its presence in bioactive essential oils hints at potential anti-inflammatory, antioxidant, and cytotoxic properties, there is a clear and urgent need for further research to isolate and quantitatively evaluate pure this compound in a range of standardized biological assays. The comparative data on related sesquiterpenes like (+)-delta-cadinene and beta-caryophyllene provide a valuable framework for future investigations into the therapeutic potential of this compound. Researchers are encouraged to pursue studies that will elucidate the specific mechanisms of action and establish a comprehensive biological activity profile for this promising natural compound.

References

Safety Operating Guide

Proper Disposal of gamma-Muurolene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of gamma-Muurolene in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Summary of Known Quantitative Data

The following table summarizes the available physical and chemical data for this compound. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.

PropertyValueSource
CAS Number30021-74-0[1][2][3][4][5][6][7]
Molecular FormulaC₁₅H₂₄[1][2][6]
Molecular Weight204.35 g/mol [1][2]
Boiling Point271.00 to 272.00 °C @ 760.00 mm Hg[4]
Flash Point224.00 °F (106.67 °C)[4]
Vapor Pressure0.010000 mmHg @ 25.00 °C (estimated)[4]
Solubility in Water0.05378 mg/L @ 25 °C (estimated)[4]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound, like any laboratory chemical, begins with waste identification and segregation at the point of generation.[8]

Step 1: Waste Characterization and Segregation

  • Treat as Hazardous Waste: In the absence of a definitive SDS, treat all this compound waste as hazardous.[9] This includes unused or unwanted pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials).

  • Segregate Waste Streams:

    • Non-Halogenated Solvent Waste: Collect liquid this compound waste in a designated "Non-Halogenated Flammable Liquid Waste" container.[8] Do not mix with halogenated solvents, as this significantly increases disposal costs and complexity.[8]

    • Solid Waste: Collect contaminated solid waste (e.g., absorbent pads, gloves) in a separate, clearly labeled container for solid chemical waste.[10]

Step 2: Container Selection and Labeling

  • Use Appropriate Containers:

    • For liquid waste, use a chemically resistant container with a secure, tight-fitting lid.[11] Glass or polyethylene containers are generally suitable for flammable organic compounds.[10]

    • Ensure the container is in good condition and not leaking.[8]

  • Label Containers Clearly:

    • Label the waste container with "Hazardous Waste" and the full chemical name "this compound."[9] Do not use abbreviations.

    • Indicate the approximate concentration or percentage of this compound in the waste.

    • Include the date when the first waste was added to the container.[11]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]

  • Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregation of Incompatibles: Store the this compound waste away from incompatible chemicals, particularly strong oxidizing agents.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[10][11]

Step 4: Waste Disposal Request and Pickup

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy, often 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

  • Do Not Dispose Down the Drain: As a flammable and likely environmentally hazardous substance, this compound must not be poured down the sink.[11]

  • Do Not Evaporate in a Fume Hood: Evaporation is not an acceptable method of disposal for flammable liquids.[9]

Step 5: Spill and Emergency Procedures

  • Immediate Action: In case of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Control Ignition Sources: Given its flammability, eliminate all potential ignition sources.[12]

  • Containment and Cleanup: For small spills, use a spill kit with non-flammable absorbent materials (e.g., vermiculite, sand) to contain and absorb the liquid.[12] Place the absorbed material in a sealed container and dispose of it as hazardous solid waste.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste characterize Characterize as Hazardous Waste start->characterize segregate Segregate Waste Stream characterize->segregate liquid_waste Liquid Waste (Pure or in solution) segregate->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, absorbent, etc.) segregate->solid_waste Solid liquid_container Collect in Labeled Non-Halogenated Flammable Liquid Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) liquid_container->store_saa solid_container->store_saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Gamma-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Analogue Data

Gamma-Muurolene is classified as a sesquiterpene.[1][2] Due to the absence of a dedicated SDS, data from a structurally similar monoterpene, gamma-Terpinene, can be used as a conservative surrogate for risk assessment. Key hazards associated with this class of volatile organic compounds include flammability, potential for reproductive toxicity, and aquatic toxicity. The estimated flash point of this compound is between 97.05 °C and 106.67 °C.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents dermal absorption. Gloves should be changed every 30-60 minutes or immediately upon contamination.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.[5]Protects eyes from splashes and aerosols.
Body Protection A lab coat with a closed front and long sleeves with tight-fitting cuffs. Chemically resistant or flame-retardant material is preferred.[5]Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.Minimizes inhalation of vapors. The specific type of respirator should be determined by a formal risk assessment.

Experimental Workflow and Handling Procedures

Adherence to a strict experimental workflow is critical for safety and to maintain the integrity of the research.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_aliquot Aliquot this compound prep_materials->handle_aliquot Proceed to Handling handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe exit exit cleanup_ppe->exit Exit Lab

Figure 1: Experimental workflow for handling this compound.

Operational and Disposal Plans

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealable, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste contaminated with this compound, including absorbent materials, used PPE, and empty containers, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Liquid Waste Collect in a designated, sealed, and properly labeled solvent waste container.
Solid Waste Place in a labeled, sealed container specifically for chemically contaminated solid waste.
Empty Containers Rinse with a suitable solvent three times, collecting the rinsate as liquid waste. Deface the label before disposal.
Contaminated PPE Dispose of as solid hazardous waste.

Disposal should always be in accordance with local, state, and federal regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Muurolene
Reactant of Route 2
gamma-Muurolene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。